molecular formula C9H16O5 B12396253 1,2-Di-O-isopropylidene-3-O-methyl-D-ribofuranose

1,2-Di-O-isopropylidene-3-O-methyl-D-ribofuranose

カタログ番号: B12396253
分子量: 204.22 g/mol
InChIキー: RQRJFIDLNKRBQB-WCTZXXKLSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

1,2-Di-O-isopropylidene-3-O-methyl-D-ribofuranose is a useful research compound. Its molecular formula is C9H16O5 and its molecular weight is 204.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C9H16O5

分子量

204.22 g/mol

IUPAC名

[(3aR,5R,6R,6aR)-6-methoxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methanol

InChI

InChI=1S/C9H16O5/c1-9(2)13-7-6(11-3)5(4-10)12-8(7)14-9/h5-8,10H,4H2,1-3H3/t5-,6-,7-,8-/m1/s1

InChIキー

RQRJFIDLNKRBQB-WCTZXXKLSA-N

異性体SMILES

CC1(O[C@@H]2[C@@H]([C@H](O[C@@H]2O1)CO)OC)C

正規SMILES

CC1(OC2C(C(OC2O1)CO)OC)C

製品の起源

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1,2-Di-O-isopropylidene-3-O-methyl-D-ribofuranose

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of a Versatile Chiral Building Block

In the landscape of modern drug discovery and development, the strategic synthesis of chiral intermediates is of paramount importance. Among these, carbohydrate-derived building blocks hold a special place due to their inherent stereochemical complexity and their role as foundational scaffolds for a diverse array of biologically active molecules. 1,2-Di-O-isopropylidene-3-O-methyl-D-ribofuranose stands out as a particularly valuable intermediate. Its strategic deployment of protecting groups—a stable isopropylidene acetal locking the 1- and 2-hydroxyls and a methyl ether at the 3-position—renders the 5-hydroxyl group selectively available for further synthetic transformations. This targeted reactivity is crucial in the multi-step synthesis of complex nucleoside analogues, which are a cornerstone of antiviral and anticancer therapies. This guide provides a comprehensive technical overview of the synthesis of this key intermediate, grounded in established chemical principles and supported by practical, field-proven insights.

I. Synthetic Strategy: A Two-Step Approach to a Key Intermediate

The synthesis of this compound from D-ribose is elegantly achieved through a two-step synthetic sequence. This strategy is predicated on the differential reactivity of the hydroxyl groups of the starting D-ribose.

The overall synthetic transformation is outlined below:

Synthesis_Workflow Start D-Ribose Step1 Step 1: Acetonide Protection Start->Step1 Intermediate 1,2-O-Isopropylidene- D-ribofuranose Step1->Intermediate Step2 Step 2: Methylation Intermediate->Step2 Product 1,2-Di-O-isopropylidene-3-O-methyl- D-ribofuranose Step2->Product

Caption: Overall workflow for the synthesis of the target molecule.

The initial step involves the selective protection of the cis-diol at the C1 and C2 positions of D-ribofuranose using acetone to form a stable 1,2-O-isopropylidene acetal. This regioselectivity is driven by the favorable thermodynamic stability of the resulting five-membered ring. The subsequent step focuses on the methylation of the remaining secondary hydroxyl group at the C3 position. This is typically achieved via a Williamson ether synthesis, a robust and widely employed method for ether formation.

II. Step 1: Regioselective Protection of D-Ribose

The selective protection of the 1,2-diol of D-ribose is a critical first step that masks the most reactive hydroxyl groups, including the anomeric hydroxyl, and sets the stage for the subsequent selective methylation.

Reaction Scheme:

Acetonide_Formation cluster_products Products DRibose D-Ribose Acetone + Acetone Catalyst H+ (catalyst) Product 1,2-O-Isopropylidene-D-ribofuranose Catalyst->Product Forms Water + H2O

Caption: Formation of the 1,2-O-isopropylidene acetal.

Mechanistic Insights: The Rationale Behind Acid Catalysis

The formation of the isopropylidene acetal is an acid-catalyzed process. The mechanism involves the protonation of the carbonyl oxygen of acetone, which enhances its electrophilicity. This is followed by nucleophilic attack from one of the hydroxyl groups of the cis-diol of D-ribofuranose. Subsequent proton transfer and elimination of a water molecule generate a resonance-stabilized oxocarbenium ion. Finally, intramolecular attack by the adjacent hydroxyl group, followed by deprotonation, yields the stable five-membered cyclic acetal. The use of an acid catalyst is crucial as it activates the acetone carbonyl group towards nucleophilic attack by the less nucleophilic sugar hydroxyl groups.

Experimental Protocol: Synthesis of 1,2-O-Isopropylidene-D-ribofuranose

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
D-Ribose150.1310.0 g0.0666
Anhydrous Acetone58.08200 mL-
Concentrated Sulfuric Acid98.081.0 mL-
Anhydrous Sodium Carbonate105.99~5 g-

Procedure:

  • To a stirred suspension of D-ribose in anhydrous acetone at 0-5 °C (ice bath), slowly add concentrated sulfuric acid.

  • Allow the mixture to warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction by the portion-wise addition of anhydrous sodium carbonate until effervescence ceases.

  • Filter the solid and concentrate the filtrate under reduced pressure to obtain a crude syrup.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to yield 1,2-O-isopropylidene-D-ribofuranose as a crystalline solid.

III. Step 2: Selective Methylation of the 3-Hydroxyl Group

With the 1- and 2-hydroxyl groups protected, the C3 hydroxyl is now available for selective methylation. The Williamson ether synthesis is the method of choice for this transformation, offering high yields and operational simplicity.

Reaction Scheme:

Methylation_Reaction cluster_products Products Intermediate 1,2-O-Isopropylidene- D-ribofuranose Product 1,2-Di-O-isopropylidene-3-O-methyl- D-ribofuranose Intermediate->Product Williamson Ether Synthesis Base + NaH MethylatingAgent + CH3I Byproducts + NaI + H2

Caption: Methylation of the 3-hydroxyl group via Williamson Ether Synthesis.

Mechanistic Insights: The SN2 Pathway to Ether Formation

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2][3] A strong base, typically sodium hydride (NaH), is used to deprotonate the C3 hydroxyl group of the protected ribofuranose, generating a potent nucleophilic alkoxide. This alkoxide then attacks the electrophilic methyl carbon of methyl iodide in a concerted fashion, displacing the iodide leaving group and forming the desired methyl ether. The choice of a polar aprotic solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), is critical as it solvates the cation (Na+) without significantly solvating the nucleophilic alkoxide, thereby enhancing its reactivity.

Experimental Protocol: Synthesis of this compound

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
1,2-O-Isopropylidene-D-ribofuranose190.185.0 g0.0263
Sodium Hydride (60% dispersion in mineral oil)24.001.26 g0.0315
Methyl Iodide141.942.0 mL0.0329
Anhydrous Tetrahydrofuran (THF)72.11100 mL-

Procedure:

  • To a stirred suspension of sodium hydride in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 1,2-O-isopropylidene-D-ribofuranose in anhydrous THF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Cool the reaction mixture back to 0 °C and add methyl iodide dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.

  • Carefully quench the reaction by the slow addition of methanol, followed by water.

  • Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford this compound.

IV. Characterization of the Final Product

Thorough characterization of the synthesized this compound is essential to confirm its identity and purity. The following are expected spectroscopic data based on the analysis of similar structures.[2]

  • 1H NMR (CDCl3): The proton NMR spectrum is expected to show characteristic signals for the anomeric proton (H-1), the protons of the furanose ring, the two methyl groups of the isopropylidene protecting group (as singlets), and the newly introduced methyl ether group (as a singlet).

  • 13C NMR (CDCl3): The carbon NMR spectrum should display signals corresponding to all the carbon atoms in the molecule, including the acetal carbon of the isopropylidene group, the carbons of the furanose ring, the two methyl carbons of the isopropylidene group, and the carbon of the methyl ether.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by the absence of a broad O-H stretching band (present in the starting material) and the presence of characteristic C-O ether stretching bands.

  • Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the product.

V. Conclusion and Future Prospects

The synthesis of this compound is a robust and well-established process that provides a valuable building block for the synthesis of a wide range of complex molecules, particularly nucleoside analogues with potential therapeutic applications.[4] The strategic use of protecting groups, as detailed in this guide, allows for precise control over the reactivity of the ribose scaffold, enabling chemists to introduce desired functionalities at specific positions. The protocols and mechanistic insights provided herein are intended to serve as a comprehensive resource for researchers in the fields of carbohydrate chemistry, medicinal chemistry, and drug development, facilitating the efficient and reliable production of this key synthetic intermediate.

References

A Senior Application Scientist's Guide to the Characterization of 1,2-Di-O-isopropylidene-3-O-methyl-D-ribofuranose

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Protected Ribose Intermediate

In the landscape of drug discovery and development, particularly in the synthesis of nucleoside analogs, the precise control of stereochemistry and regioselectivity is paramount. 1,2-Di-O-isopropylidene-3-O-methyl-D-ribofuranose stands as a critical intermediate in this arena. Its structure, derived from D-ribose, features a strategic protection scheme: the 1- and 2-hydroxyl groups are masked as a stable isopropylidene acetal (an acetonide), while the 3-hydroxyl is methylated. This configuration leaves the 5-hydroxyl group accessible for further chemical modification, making it a valuable building block for the synthesis of complex antiviral and antitumor agents.[1] As purine nucleoside analogs, derivatives of this compound often target indolent lymphoid malignancies by inhibiting DNA synthesis and inducing apoptosis.[1]

This technical guide provides an in-depth exploration of the synthesis and characterization of this key intermediate. As a Senior Application Scientist, my objective is not merely to present protocols but to elucidate the underlying chemical principles and rationale behind each step. The methodologies described herein are designed to be self-validating, ensuring that researchers can confidently prepare, purify, and confirm the identity and purity of this compound for their downstream applications.

Synthesis and Purification: A Logic-Driven Approach

The synthesis of this compound is a multi-step process that begins with the readily available D-ribose. The strategic sequence of protection and methylation is crucial for achieving the desired product with high yield and purity.

Diagram of the Synthetic Pathway

Synthesis_Pathway DRibose D-Ribose Step1_reagents Acetone, H₂SO₄ (cat.) Di_isopropylidene 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose (Intermediate) DRibose->Di_isopropylidene Isopropylidenation Step2_reagents Mild Acid Hydrolysis (e.g., aq. AcOH) Mono_isopropylidene 1,2-O-Isopropylidene-α-D-ribofuranose Di_isopropylidene->Mono_isopropylidene Selective Deprotection Step3_reagents NaH, CH₃I in THF Target_Compound This compound Mono_isopropylidene->Target_Compound Methylation

Caption: Synthetic route to the target compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 1,2-O-Isopropylidene-α-D-ribofuranose

  • Rationale: The initial step involves the protection of the cis-diol at the 1 and 2 positions of D-ribose. The use of acetone with a catalytic amount of acid (like sulfuric acid) favors the formation of the thermodynamically stable five-membered ring of the 1,2-isopropylidene group. This reaction must be carefully controlled to prevent the formation of the di-isopropylidene derivative and other side products.

  • Procedure:

    • Suspend D-ribose (1 equivalent) in anhydrous acetone.

    • Cool the suspension in an ice bath and add concentrated sulfuric acid dropwise (catalytic amount).

    • Allow the mixture to stir at room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Filter the mixture and concentrate the filtrate under reduced pressure.

    • The crude product is then purified by column chromatography on silica gel to yield 1,2-O-Isopropylidene-α-D-ribofuranose.

Step 2: Methylation of the 3-O-Position

  • Rationale: With the 1 and 2 positions protected, the 3-hydroxyl group is now available for methylation. A strong base, such as sodium hydride (NaH), is used to deprotonate the hydroxyl group, forming a reactive alkoxide. This is followed by the addition of an electrophilic methyl source, typically methyl iodide (CH₃I). Anhydrous conditions are critical to prevent quenching of the base and alkoxide.

  • Procedure:

    • Dissolve 1,2-O-Isopropylidene-α-D-ribofuranose (1 equivalent) in anhydrous tetrahydrofuran (THF).

    • Cool the solution in an ice bath and add sodium hydride (1.1 equivalents) portion-wise.

    • Allow the mixture to stir for 30 minutes at 0°C.

    • Add methyl iodide (1.2 equivalents) dropwise and allow the reaction to warm to room temperature and stir overnight.

    • Carefully quench the reaction by the slow addition of methanol, followed by water.

    • Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

Purification and Physical Properties

The crude product is purified by flash column chromatography on silica gel. The final product, this compound, is typically a colorless oil or a low-melting solid.

PropertyExpected ValueRationale / Comparative Data
Molecular Formula C₁₀H₁₈O₅Calculated from structure.
Molecular Weight 218.25 g/mol Calculated from molecular formula.
Appearance Colorless Oil / White SolidBased on similar protected ribofuranose derivatives.
Melting Point Not available in literatureExpected to be a low-melting solid. For comparison, 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose has a melting point of 109-110°C.
Optical Rotation [α]D Not available in literatureA specific rotation value would need to be experimentally determined. It is expected to be dextrorotatory.

Spectroscopic Characterization: The Definitive Fingerprint

A combination of spectroscopic techniques is essential to unambiguously confirm the structure and purity of the synthesized compound.

Diagram of the Characterization Workflow

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_validation Structure & Purity Confirmation Purified_Compound Purified Product NMR ¹H and ¹³C NMR Purified_Compound->NMR MS Mass Spectrometry (MS) Purified_Compound->MS IR Infrared (IR) Spectroscopy Purified_Compound->IR Structure_Confirmed Structure Verified NMR->Structure_Confirmed Purity_Confirmed Purity Assessed NMR->Purity_Confirmed MS->Structure_Confirmed IR->Structure_Confirmed

Caption: Workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this molecule. The expected chemical shifts (in CDCl₃) are predicted based on the known data for its constitutional isomer, Methyl 2,3-O-isopropylidene-β-D-ribofuranoside, with adjustments made for the different placement of the methyl group.[2]

¹H NMR Spectroscopy:

  • Rationale: The proton NMR spectrum will confirm the presence of all expected protons and their connectivity through analysis of chemical shifts, integration, and coupling constants. The key is to distinguish the protons on the furanose ring and the protecting groups.

  • Experimental Protocol:

    • Dissolve ~10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃).

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

  • Expected ¹H NMR Data (Predicted):

ProtonPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Assignment Rationale
H-1~5.8d~3.7Anomeric proton, coupled to H-2.
H-2~4.6d~3.7Coupled to H-1.
H-3~3.9d~3.0Coupled to H-4. Methylation at 3-O will shift this proton downfield compared to the unmethylated precursor.
H-4~4.3m-Coupled to H-3 and H-5 protons.
H-5, H-5'~3.7-3.8m-Diastereotopic methylene protons.
-OCH₃~3.4s-Singlet for the methyl ether protons.
-C(CH₃)₂~1.5, ~1.3s, s-Two distinct singlets for the diastereotopic methyl groups of the isopropylidene acetal.

¹³C NMR Spectroscopy:

  • Rationale: The ¹³C NMR spectrum confirms the carbon framework of the molecule. The number of signals should correspond to the number of unique carbon atoms.

  • Experimental Protocol:

    • Use the same sample prepared for ¹H NMR.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Expected ¹³C NMR Data (Predicted):

CarbonPredicted δ (ppm)Assignment Rationale
C-1~105Anomeric carbon.
C-2~85Carbon involved in the acetal linkage.
C-3~82Carbon bearing the methyl ether, shifted downfield due to methylation.
C-4~84Furanose ring carbon.
C-5~63Methylene carbon.
-OCH₃~58Methyl ether carbon.
C (CH₃)₂~112Quaternary carbon of the isopropylidene group.
-C(C H₃)₂~26, ~25Diastereotopic methyl carbons of the isopropylidene group.
Mass Spectrometry (MS)
  • Rationale: Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. Electron Ionization (EI) is a common technique for this type of molecule.

  • Experimental Protocol:

    • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or GC-MS.

    • Acquire the EI mass spectrum.

  • Expected Fragmentation Pattern:

    • Molecular Ion (M⁺): A peak at m/z = 218, corresponding to the molecular weight of the compound, may be observed, though it might be weak.

    • [M-CH₃]⁺ Peak: A prominent peak at m/z = 203, resulting from the loss of a methyl radical from the isopropylidene group or the methyl ether. This is a very common fragmentation pathway for isopropylidene acetals.

    • Base Peak: A characteristic and often base peak at m/z = 101 is expected, corresponding to the stable 2,2-dimethyl-1,3-dioxolane cation fragment.[3]

Infrared (IR) Spectroscopy
  • Rationale: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum should confirm the presence of C-O bonds, C-H bonds, and the isopropylidene group, and importantly, the absence of a hydroxyl (-OH) group.

  • Experimental Protocol:

    • Acquire the IR spectrum of the neat oil or a KBr pellet of the solid product using an FTIR spectrometer.

  • Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~2990-2850C-H stretchAlkanes (furanose ring, methyls)
~1380, ~1370C-H bendGem-dimethyl of isopropylidene group (characteristic doublet)[4]
~1250-1000C-O stretchEthers and acetal
Absence of:
~3600-3200O-H stretchAlcohol

The absence of a broad absorption band in the 3600-3200 cm⁻¹ region is a critical indicator of the successful methylation of the 3-hydroxyl group.

Conclusion

The successful characterization of this compound relies on a systematic and multi-faceted analytical approach. By combining a well-reasoned synthetic strategy with comprehensive spectroscopic analysis, researchers can confidently verify the structure and purity of this essential building block. The data and protocols presented in this guide serve as a robust framework for scientists in the field of medicinal chemistry and drug development, enabling the reliable production of this intermediate for the synthesis of next-generation therapeutics.

References

An In-Depth Technical Guide to the NMR Analysis of 1,2-O-Isopropylidene-3-O-methyl-α-D-ribofuranose

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the field of carbohydrate chemistry and drug development, protected monosaccharides are fundamental building blocks for the synthesis of complex oligosaccharides, nucleoside analogues, and other bioactive molecules.[1] 1,2-O-Isopropylidene-3-O-methyl-α-D-ribofuranose is a specifically protected derivative of D-ribose, a critical component of RNA.[2] The strategic placement of the isopropylidene and methyl protecting groups makes it a valuable intermediate, allowing for selective chemical modification at the C5 hydroxyl position.

Precise structural confirmation of such intermediates is paramount to ensure the success of multi-step synthetic pathways. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous characterization of these molecules in solution. This guide provides a detailed analysis of the expected ¹H and ¹³C NMR spectra of 1,2-O-Isopropylidene-3-O-methyl-α-D-ribofuranose, offering field-proven insights into spectral interpretation, experimental design, and data validation for researchers and drug development professionals.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. The interpretation relies on analyzing chemical shifts (δ), signal multiplicities (e.g., singlet, doublet), and scalar coupling constants (J-values). The rigid bicyclic system formed by the fusion of the furanose and dioxolane (isopropylidene) rings significantly influences the conformation and, consequently, the observed J-values.

Causality Behind Expected Chemical Shifts and Couplings:

  • H1 (Anomeric Proton): As an acetal proton, H1 is expected to be the most downfield of the ring protons, appearing as a doublet due to coupling with H2. Its chemical shift is influenced by the C1-O-C-O-C2 system.

  • H2 & H3: These protons are part of the rigid 1,2-O-isopropylidene ring system. The cis relationship between H1 and H2 on the furanose ring typically results in a measurable J-coupling (J₁,₂). H3 is directly attached to the carbon bearing the O-methyl group, which will influence its chemical environment.

  • H4: This proton acts as a crucial link, coupling to H3 and the two C5 protons (H5a, H5b). Its multiplicity will be complex (e.g., triplet of doublets) depending on the respective J-values.

  • H5a & H5b: These are diastereotopic protons of the CH₂OH group (at C5, assuming no substitution) and will appear as distinct signals, likely as doublets of doublets due to geminal coupling (J₅ₐ,₅ₑ) and vicinal coupling to H4 (J₄,₅ₐ and J₄,₅ₑ).

  • OCH₃ Protons: The methyl group at the C3 position will appear as a sharp singlet, typically in the range of 3.3-3.5 ppm.

  • Isopropylidene Protons: The two methyl groups of the isopropylidene protector are diastereotopic due to the chiral environment of the furanose ring. Therefore, they are expected to appear as two distinct singlets, usually between 1.3 and 1.6 ppm.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
H1 ~5.8 - 6.0 d J₁,₂ ≈ 4-5 Hz
H2 ~4.5 - 4.7 d J₁,₂ ≈ 4-5 Hz
H3 ~3.8 - 4.0 d J₃,₄ ≈ 2-3 Hz
H4 ~4.2 - 4.4 m -
H5a, H5b ~3.6 - 3.8 m -
OCH₃ ~3.4 s -
C(CH₃)₂ ~1.5 s -

| C(CH₃)₂ | ~1.3 | s | - |

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides information about their electronic environment.

  • C1 (Anomeric Carbon): As an acetal carbon, C1 will be the most downfield signal among the ring carbons, typically >100 ppm.

  • C(CH₃)₂ (Isopropylidene Quaternary Carbon): This quaternary carbon will also appear significantly downfield, often above 110 ppm.[1]

  • C2, C3, C4: These carbons of the furanose ring will resonate in the typical carbohydrate region of 70-90 ppm. C3, being attached to the electron-donating O-methyl group, may be shifted slightly downfield compared to a similar carbon with a free hydroxyl.

  • C5: The primary carbon (CH₂OH) will be the most upfield of the ring carbons, typically around 60-65 ppm.

  • OCH₃: The methyl carbon will appear around 55-60 ppm.

  • C(CH₃)₂: The two isopropylidene methyl carbons will be upfield, typically between 25 and 30 ppm.

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C1 ~104 - 106
C2 ~85 - 87
C3 ~81 - 83
C4 ~84 - 86
C5 ~62 - 64
OCH₃ ~56 - 58
C (CH₃)₂ ~112 - 114
C(CH₃ )₂ ~26 - 28

| C(CH₃ )₂ | ~24 - 26 |

Structural Verification with 2D NMR Spectroscopy

To validate the assignments from 1D NMR, two-dimensional (2D) experiments are essential. They provide a self-validating system by confirming the connectivity of the molecular framework.

Workflow for 2D NMR Analysis

G cluster_exp Experimental Acquisition cluster_analysis Data Analysis & Assignment cluster_validation Structure Validation H1_NMR 1D ¹H NMR Assign_H Assign Proton Signals H1_NMR->Assign_H C13_NMR 1D ¹³C NMR Assign_C Assign Carbon Signals C13_NMR->Assign_C COSY 2D COSY Correlate_HH Correlate H-H Couplings COSY->Correlate_HH HSQC 2D HSQC Correlate_CH Correlate C-H Bonds HSQC->Correlate_CH Assign_H->Correlate_HH Assign_C->Correlate_CH Structure_Confirmed Confirm Structure Correlate_HH->Structure_Confirmed Correlate_CH->Structure_Confirmed

Caption: Workflow for NMR-based structure validation.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are scalar-coupled (typically through 2-3 bonds). Cross-peaks in the COSY spectrum would confirm the following critical connectivities:

    • H1 ↔ H2

    • H2 ↔ H3 (expected to be weak or absent if the dihedral angle is ~90°)

    • H3 ↔ H4

    • H4 ↔ H5a and H4 ↔ H5b

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It is the most reliable method for assigning carbon signals. For example, the proton signal at ~5.9 ppm (H1) will show a cross-peak with the carbon signal at ~105 ppm (C1).

Visualization of Key COSY Correlations

Caption: Expected ¹H-¹H COSY correlations.

Experimental Protocol: NMR Sample Preparation and Acquisition

This protocol describes a self-validating system for acquiring high-quality NMR data.

A. Sample Preparation

  • Weighing: Accurately weigh 5-10 mg of the dried sample (1,2-O-isopropylidene-3-O-methyl-α-D-ribofuranose) directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for this type of compound. For enhanced signal resolution, using a solvent containing a known internal standard like tetramethylsilane (TMS) is recommended.

  • Dissolution: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. A clear, homogeneous solution is required.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube to prevent shimming problems and ensure spectral quality.

B. NMR Data Acquisition

  • Instrument Setup: Insert the sample into the NMR spectrometer.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a sharp, symmetrical solvent peak.

  • ¹H Spectrum Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Typical parameters: 16-32 scans, spectral width of ~12 ppm, relaxation delay of 1-2 seconds.

    • Carefully phase the spectrum and set the reference (TMS to 0.00 ppm).

  • ¹³C Spectrum Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 512-2048 scans, spectral width of ~220 ppm, relaxation delay of 2 seconds.

  • 2D Spectra Acquisition (COSY & HSQC):

    • Acquire a standard gradient-selected COSY experiment.

    • Acquire a standard gradient-selected HSQC experiment optimized for one-bond C-H coupling (~145 Hz).

  • Data Processing: Process all spectra using appropriate software (e.g., Mnova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.

Conclusion

The structural elucidation of protected carbohydrates like 1,2-O-isopropylidene-3-O-methyl-α-D-ribofuranose is unequivocally dependent on NMR spectroscopy. By combining 1D ¹H and ¹³C experiments with 2D COSY and HSQC correlations, a complete and unambiguous assignment of all proton and carbon signals can be achieved. The predicted data and workflows presented in this guide offer a reliable blueprint for researchers to confirm the identity and purity of their synthetic intermediates, ensuring the integrity of subsequent steps in complex synthetic projects.

References

physical properties of 1,2-Di-O-isopropylidene-3-O-methyl-D-ribofuranose

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Characterization of 1,2-Di-O-isopropylidene-3-O-methyl-D-ribofuranose

Introduction

This compound is a protected carbohydrate derivative of significant interest in synthetic organic chemistry and drug development. As a derivative of D-ribose, it serves as a crucial chiral building block, particularly in the synthesis of modified nucleosides and other bioactive molecules.[1][2] The strategic placement of isopropylidene (acetonide) and methyl protecting groups renders specific hydroxyl positions inert while leaving others available for chemical modification, thereby guiding the stereochemical outcome of synthetic routes. This compound is recognized as a purine nucleoside analog and is implicated in research targeting indolent lymphoid malignancies through mechanisms such as the inhibition of DNA synthesis and induction of apoptosis.[3]

This guide provides a comprehensive overview of the physical and spectroscopic properties of this compound. For researchers and drug development professionals, a thorough understanding of these characteristics is fundamental for its effective handling, reaction monitoring, and quality control. Due to the limited availability of published data for this specific molecule, this document synthesizes information from closely related structural analogs to provide a predictive and methodological framework for its characterization.

Molecular Structure and Physicochemical Properties

The structure of this compound features a central D-ribofuranose ring. The hydroxyl groups at the C1 and C2 positions are protected by an isopropylidene group, forming a fused 1,3-dioxolane ring. A methyl ether is present at the C3 position, leaving the C5 primary hydroxyl group as the main site for further functionalization. This protection scheme enhances the molecule's solubility in organic solvents and is a common strategy in carbohydrate chemistry.[4]

Molecular Attributes
PropertyValueSource
Molecular Formula C₁₀H₁₈O₅Calculated
Molecular Weight 218.25 g/mol Calculated
IUPAC Name [(3aR,4R,6S,6aR)-6-methoxy-2,2-dimethyl-tetrahydrofuro[3,4-d][1][5]dioxol-4-yl]methanolIUPAC Nomenclature
CAS Number 35506-61-7[6]
Predicted Physical Properties

The physical state and solubility are critical parameters for experimental design, including reaction setup, purification, and formulation.

PropertyPredicted Value / StateRationale / Comparative Data
Appearance Colorless to pale yellow oil or low-melting solidMany protected monosaccharides, such as methyl 2,3-O-isopropylidene-β-D-ribofuranoside, are described as straw-colored syrups.[7]
Melting Point Not available. Expected to be low if solid.For comparison, the related but more complex compound 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose is a crystalline solid with a melting point of 109-111 °C.[8] The absence of the second isopropylidene group and the presence of a methyl ether on the target molecule likely result in a lower melting point.
Boiling Point Not available. Likely decomposes upon heating at atmospheric pressure.High molecular weight carbohydrate derivatives are typically purified by chromatography rather than distillation to avoid thermal decomposition.
Solubility Soluble in methanol, ethanol, chloroform, ethyl acetate, DMSO, DMF. Insoluble in water.The isopropylidene and methyl ether groups significantly increase the lipophilicity of the molecule. Similar protected sugars show good solubility in a range of organic solvents.[8][9]
Optical Rotation Expected to be levorotatory or dextrorotatory.As a chiral molecule derived from D-ribose, it will exhibit optical activity. The specific rotation value requires experimental determination.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for the unambiguous structural confirmation and purity assessment of synthetic intermediates like this compound. The following sections detail the expected spectral data based on the analysis of closely related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive information regarding the molecular skeleton and stereochemistry. Predictions are based on well-documented spectra of similar ribofuranoside derivatives.[10]

  • Expertise in Causality: The choice of deuterated solvent is critical; chloroform-d (CDCl₃) is typically used due to the compound's nonpolar nature. The chemical shifts (δ) are influenced by the electron-withdrawing effects of oxygen atoms and the rigid conformation imposed by the fused ring system.

  • ¹H NMR (Proton NMR): The spectrum is expected to show distinct signals for each proton. Key predicted signals include:

    • H1: A singlet or narrow doublet around δ 5.0 ppm. The lack of a proton at C2 in many related structures often simplifies this signal.[10]

    • H2 & H3: Doublets between δ 4.5-4.9 ppm, with a characteristic coupling constant (³JH2-H3) of approximately 6.0 Hz, indicative of their cis relationship on the furanose ring.[10]

    • H4: A multiplet around δ 4.4 ppm.

    • -OCH₃: A sharp singlet at approximately δ 3.4 ppm, a key indicator of the methyl ether group.[10]

    • Isopropylidene -CH₃: Two distinct singlets between δ 1.3-1.6 ppm, representing the two diastereotopic methyl groups of the acetonide protector.[10]

    • C5-H₂ & C5-OH: Signals for the C5 methylene protons and the hydroxyl proton would appear in the δ 3.6-3.8 ppm region, often as complex multiplets.

  • ¹³C NMR (Carbon NMR): The proton-decoupled ¹³C NMR spectrum will confirm the carbon framework.

    • C=O (from acetone): A signal around δ 112 ppm is characteristic of the quaternary carbon of the isopropylidene group.[10]

    • C1 (Anomeric Carbon): A signal between δ 105-110 ppm.[10]

    • C2, C3, C4: Resonances for the ring carbons typically appear between δ 81-89 ppm.[10]

    • C5: The primary carbon at C5 is expected around δ 64-65 ppm.[10]

    • -OCH₃: The methyl ether carbon will produce a signal around δ 55-56 ppm.[10]

    • Isopropylidene -CH₃: Two signals for the methyl carbons will be observed between δ 24-27 ppm.[10]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

  • -OH Stretch: A broad absorption band is expected in the range of 3400-3500 cm⁻¹, corresponding to the primary hydroxyl group at the C5 position.[7]

  • C-H Stretch: Strong, sharp peaks between 2850-3000 cm⁻¹ will be present, corresponding to the C-H bonds of the alkyl and methoxy groups.[7]

  • C-O Stretch: A strong, complex series of bands between 1000-1300 cm⁻¹ will dominate the fingerprint region, characteristic of the C-O single bonds in the furanose ring and ether linkages.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis.

  • Expected Molecular Ion: For an exact mass measurement using a high-resolution technique like ESI-TOF or MALDI-TOF, the [M+Na]⁺ adduct is commonly observed for carbohydrates, which would appear at m/z 241.1.[7]

  • Fragmentation Pattern: Common fragmentation pathways would include the loss of a methyl group (M-15) from an isopropylidene moiety or the loss of acetone (M-58).

Experimental Protocols

To ensure data integrity, standardized and validated protocols must be employed. The following methodologies provide a framework for the precise characterization of this compound.

Workflow for Structural Confirmation via NMR Spectroscopy

This workflow outlines a self-validating system for obtaining unambiguous structural data.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Confirmation prep 1. Dissolve 5-10 mg of sample in ~0.6 mL of CDCl3 filter 2. Filter through glass wool into NMR tube prep->filter h1 3. Acquire 1D ¹H Spectrum (Quantitative) filter->h1 c13 4. Acquire 1D ¹³C{¹H} Spectrum h1->c13 cosy 5. Acquire 2D COSY (¹H-¹H Correlation) c13->cosy hsqc 6. Acquire 2D HSQC (¹H-¹³C Correlation) cosy->hsqc process 7. Process spectra (Fourier transform, phase, baseline) hsqc->process assign 8. Assign signals using 1D, COSY, and HSQC data process->assign confirm 9. Confirm structure matches all spectral data assign->confirm end Verified Structure confirm->end Final Structure Verified

Caption: Workflow for unambiguous NMR-based structural verification.

Determination of Specific Optical Rotation

This procedure is critical for confirming the enantiomeric integrity of the material.

  • Preparation: Accurately weigh approximately 100 mg of the compound (w) and dissolve it in a 10 mL volumetric flask using chloroform (or another specified solvent) to the mark. This concentration (c) is approximately 1 g/100 mL.

  • Instrument Calibration: Calibrate the polarimeter using a blank cell filled with the pure solvent.

  • Measurement: Fill a 1 decimeter (l = 1) polarimeter cell with the prepared solution, ensuring no air bubbles are present in the light path.

  • Data Collection: Record the observed rotation (α) at a specified temperature (T), typically 20 °C, using the sodium D-line (λ = 589 nm).

  • Calculation: Calculate the specific rotation [α] using the formula: [α]Tλ = α / (l × c)

  • Trustworthiness: The measurement should be repeated three times, and the average value reported. This ensures reproducibility and minimizes random error, making the protocol self-validating.

Conclusion

This compound is a valuable synthetic intermediate whose utility is predicated on its specific chemical structure and purity. While direct, comprehensive physical data for this compound is sparse in the literature, a robust characterization can be achieved through the combined application of standard analytical techniques. The predictive spectroscopic data and detailed experimental protocols outlined in this guide provide researchers with the necessary framework to confidently identify, handle, and employ this molecule in their synthetic endeavors, ensuring both the efficiency of their research and the integrity of their results.

References

A Comprehensive Technical Guide to 1,2-Di-O-isopropylidene-3-O-methyl-D-ribofuranose: A Key Intermediate in Nucleoside Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Protected Ribofuranose

In the landscape of modern medicinal chemistry, particularly in the development of antiviral and anticancer nucleoside analogues, the precise manipulation of the ribose scaffold is paramount. 1,2-Di-O-isopropylidene-3-O-methyl-D-ribofuranose (CAS Number: 35506-61-7 ) emerges as a pivotal intermediate, offering a synthetically versatile platform for the construction of complex nucleosides. Its strategic importance lies in the selective protection of the hydroxyl groups of D-ribose, leaving a single reactive site for subsequent chemical transformations. This guide provides an in-depth exploration of its synthesis, properties, and critical applications, underscoring the rationale behind the experimental choices in its preparation and use. As a purine nucleoside analog, derivatives of this compound have shown broad antitumor activity, particularly targeting indolent lymphoid malignancies through mechanisms such as the inhibition of DNA synthesis and induction of apoptosis.[1]

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The following table summarizes its key characteristics.

PropertyValueSource
CAS Number 35506-61-7Internal Compilation
Molecular Formula C₉H₁₆O₅Internal Compilation
Molecular Weight 204.22 g/mol Internal Compilation
Appearance White to off-white powderInternal Compilation
Boiling Point (Predicted) 277.6 ± 40.0 °CInternal Compilation
Density (Predicted) 1.23 ± 0.1 g/cm³Internal Compilation
pKa (Predicted) 14.25 ± 0.10Internal Compilation

Synthesis: A Stepwise Approach with Mechanistic Insights

The synthesis of this compound is a multi-step process that begins with the readily available D-ribose. The overall strategy involves the selective protection of the cis-diols at the 1,2- and a transient protection at the 5-position, followed by methylation of the remaining free hydroxyl group at the 3-position.

Step 1: Formation of 1,2:5,6-Di-O-isopropylidene-α-D-ribofuranose (A Logical Precursor)

The initial step in many synthetic routes involving D-ribose is its protection to prevent unwanted side reactions. The formation of an isopropylidene acetal (acetonide) is a common and efficient method for protecting vicinal diols. This is typically achieved by reacting D-ribose with acetone in the presence of an acid catalyst.

Synthesis_Step1 D_Ribose D-Ribose Intermediate_1 1,2-O-Isopropylidene- D-ribofuranose D_Ribose->Intermediate_1 Protection Acetone Acetone (excess) Acetone->Intermediate_1 Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Intermediate_1

Experimental Protocol: Synthesis of Methyl 2,3-O-isopropylidene-β-D-ribofuranoside (A closely related and illustrative procedure)

  • Reaction Setup: Suspend D-ribose in a mixture of acetone and methanol.

  • Catalysis: Add a catalytic amount of concentrated sulfuric acid to the suspension.

  • Reaction: Stir the mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Neutralization: Quench the reaction by adding a suitable base, such as sodium bicarbonate, until the acidic catalyst is neutralized.

  • Workup: Filter the mixture to remove any solids and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pure methyl 2,3-O-isopropylidene-β-D-ribofuranoside.[3]

Causality Behind Experimental Choices:

  • Acetone and Acid Catalyst: The use of acetone in the presence of an acid catalyst facilitates the formation of the five-membered dioxolane ring across the cis-hydroxyl groups at the C1 and C2 positions, which is thermodynamically favored.

  • Methanol: The inclusion of methanol in this specific protocol leads to the formation of the methyl glycoside at the anomeric carbon.

Step 2: Selective Methylation of the 3-O Position

With the 1,2-hydroxyl groups protected, the next crucial step is the selective methylation of the hydroxyl group at the C3 position. This is typically achieved using a methylating agent in the presence of a base.

Synthesis_Step2 Intermediate_1 1,2-O-Isopropylidene- D-ribofuranose Final_Product 1,2-Di-O-isopropylidene- 3-O-methyl-D-ribofuranose Intermediate_1->Final_Product Methylation Methylating_Agent Methylating Agent (e.g., CH₃I, (CH₃)₂SO₄) Methylating_Agent->Final_Product Base Base (e.g., NaH) Base->Final_Product

Experimental Protocol (Generalized):

  • Reaction Setup: Dissolve the 1,2-O-isopropylidene-D-ribofuranose intermediate in a suitable anhydrous solvent (e.g., tetrahydrofuran or dimethylformamide).

  • Deprotonation: Add a strong base, such as sodium hydride, to the solution at a reduced temperature (e.g., 0 °C) to deprotonate the free hydroxyl group at the C3 position.

  • Methylation: Slowly add a methylating agent, such as methyl iodide or dimethyl sulfate, to the reaction mixture.

  • Reaction: Allow the reaction to proceed at room temperature or with gentle heating until completion, as monitored by TLC.

  • Quenching and Workup: Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product into an organic solvent.

  • Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure. Purify the crude product by column chromatography to obtain the final this compound.

Causality Behind Experimental Choices:

  • Strong Base: The use of a strong, non-nucleophilic base like sodium hydride is crucial for the complete deprotonation of the hydroxyl group, forming a reactive alkoxide intermediate.

  • Anhydrous Conditions: The reaction must be carried out under strictly anhydrous conditions to prevent the quenching of the base and the hydrolysis of the starting material and product.

Applications in Drug Development: A Gateway to Novel Nucleosides

The true value of this compound lies in its role as a versatile intermediate for the synthesis of modified nucleosides with therapeutic potential. The protected and selectively methylated ribose backbone allows for the introduction of various nucleobases and further modifications at the 5-position.

Key Intermediate in Antiviral Drug Synthesis

Protected ribofuranose derivatives are fundamental building blocks in the synthesis of several important antiviral drugs. For instance, in the synthesis of Remdesivir , a broad-spectrum antiviral agent, a protected ribonolactone is a key intermediate.[5][6] While not a direct precursor, the synthetic strategies employed for this compound are analogous to those used to create the modified sugar moiety in Remdesivir.

Similarly, in the synthesis of Galidesivir , another broad-spectrum antiviral, a 2',3'-di-O-isopropylidene-protected substrate is utilized for phosphorylation.[7] This highlights the importance of the isopropylidene protecting group in facilitating key transformations in the synthesis of complex nucleoside analogues.

Applications Core_Compound 1,2-Di-O-isopropylidene- 3-O-methyl-D-ribofuranose Deprotection Deprotection of 5-O-position Core_Compound->Deprotection Functionalization Functionalization at 5-position Deprotection->Functionalization Glycosylation Glycosylation with Nucleobase Functionalization->Glycosylation Antiviral_Analogues Antiviral Nucleoside Analogues (e.g., Remdesivir, Galidesivir analogues) Glycosylation->Antiviral_Analogues Anticancer_Analogues Anticancer Nucleoside Analogues Glycosylation->Anticancer_Analogues

The synthesis of these antiviral agents often involves the coupling of a modified nucleobase with a suitably protected and functionalized ribose derivative. The 3-O-methyl group in the title compound can influence the compound's biological activity and metabolic stability.

Safety and Handling

As with all laboratory chemicals, proper safety precautions should be observed when handling this compound and its synthetic precursors. It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of accidental contact, rinse the affected area thoroughly with water.

Conclusion: An Indispensable Tool for Medicinal Chemists

This compound represents a cornerstone intermediate in the synthesis of modified nucleosides. Its preparation, though requiring careful control of protecting group chemistry, provides a reliable route to a versatile building block. The strategic placement of the isopropylidene and methyl groups allows for precise and selective modifications of the ribose scaffold, enabling the synthesis of novel drug candidates with potential applications in antiviral and anticancer therapies. The principles and protocols outlined in this guide are intended to provide researchers and drug development professionals with a solid foundation for the effective utilization of this valuable synthetic intermediate.

References

An In-Depth Technical Guide to the Synthesis of 1,2-Di-O-isopropylidene-3-O-methyl-D-ribofuranose

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis of 1,2-Di-O-isopropylidene-3-O-methyl-D-ribofuranose, a crucial intermediate in the synthesis of various biologically active nucleoside analogues. The primary audience for this document includes researchers, scientists, and professionals in the field of drug development and carbohydrate chemistry. This document offers a detailed, step-by-step protocol, an exploration of the underlying chemical principles, and guidance on the characterization of the final product, ensuring both scientific integrity and practical applicability.

Introduction: The Significance of a Versatile Building Block

This compound serves as a key chiral building block in the synthesis of modified ribonucleosides. These synthetic nucleosides are instrumental in the development of antiviral and anticancer therapeutics. The strategic placement of the isopropylidene and methyl groups provides selective protection of the hydroxyl functionalities of the D-ribose core, allowing for precise chemical modifications at other positions. This controlled manipulation is paramount in the rational design of novel drug candidates with enhanced efficacy and metabolic stability.

Strategic Selection of the Starting Material: D-Ribose

The synthesis of this compound commences with the readily available and cost-effective pentose sugar, D-ribose. D-ribose is a natural monosaccharide and a fundamental component of ribonucleic acid (RNA), making it an ideal and biochemically relevant starting point for the synthesis of nucleoside analogues.[1] Its inherent chirality is preserved throughout the synthetic sequence, ensuring the production of the desired stereoisomer of the target molecule.

Synthetic Strategy: A Two-Step Approach

The conversion of D-ribose to this compound is efficiently achieved through a two-step synthetic sequence:

  • Protection of the 1,2- and -diol: The vicinal cis-hydroxyl groups at the C1 and C2 positions of the D-ribofuranose ring are selectively protected as an isopropylidene acetal (also known as an acetonide).

  • Methylation of the 3-hydroxyl group: The remaining free hydroxyl group at the C3 position is then methylated to yield the final product.

This strategy hinges on the selective reactivity of the hydroxyl groups of D-ribose, a concept that will be elaborated upon in the subsequent sections.

Experimental Protocol

Part 1: Synthesis of 1,2-O-Isopropylidene-D-ribofuranose

This initial step involves the acid-catalyzed protection of the 1,2-diol of D-ribose. The reaction with acetone in the presence of an acid catalyst leads to the formation of a five-membered dioxolane ring, which is thermodynamically favored for vicinal cis-diols on a furanose ring.

Materials and Reagents:

ReagentQuantityMolar Equiv.Purity
D-Ribose10.0 g1.0>99%
Acetone200 mL-Reagent Grade
2,2-Dimethoxypropane20 mL->98%
p-Toluenesulfonic acid monohydrate0.5 g->98%
Sodium bicarbonateAs needed-Saturated aq. sol.
Anhydrous sodium sulfateAs needed-Granular
Ethyl acetateAs needed-Reagent Grade
HexaneAs needed-Reagent Grade

Step-by-Step Procedure:

  • To a stirred suspension of D-ribose (10.0 g) in acetone (200 mL) in a 500 mL round-bottom flask, add 2,2-dimethoxypropane (20 mL) and p-toluenesulfonic acid monohydrate (0.5 g).

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

  • Upon completion of the reaction, carefully neutralize the acid catalyst by the dropwise addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Remove the acetone and other volatile components under reduced pressure using a rotary evaporator.

  • Partition the resulting residue between ethyl acetate (100 mL) and water (50 mL).

  • Separate the organic layer, and wash it sequentially with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a crude syrup.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford 1,2-O-isopropylidene-D-ribofuranose as a colorless oil.

Part 2: Synthesis of this compound

The second and final step is the methylation of the free 3-hydroxyl group of the protected ribofuranose intermediate. This is achieved via a Williamson ether synthesis, a robust and widely used method for the formation of ethers.[2][3][4]

Materials and Reagents:

ReagentQuantityMolar Equiv.Purity
1,2-O-Isopropylidene-D-ribofuranose5.0 g1.0-
Sodium hydride (60% dispersion in mineral oil)1.2 g1.2-
Methyl iodide2.0 mL1.3>99%
Anhydrous Tetrahydrofuran (THF)100 mL-DriSolv®
MethanolAs needed-Reagent Grade
Diethyl etherAs needed-Reagent Grade
Saturated aqueous ammonium chlorideAs needed--

Step-by-Step Procedure:

  • To a flame-dried 250 mL round-bottom flask under an inert atmosphere of nitrogen or argon, add a 60% dispersion of sodium hydride (1.2 g) in mineral oil.

  • Wash the sodium hydride with anhydrous hexane (3 x 10 mL) to remove the mineral oil, and then carefully decant the hexane.

  • Add anhydrous tetrahydrofuran (THF, 100 mL) to the flask and cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 1,2-O-isopropylidene-D-ribofuranose (5.0 g) in anhydrous THF (20 mL) to the stirred suspension of sodium hydride.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, during which time the evolution of hydrogen gas should be observed.

  • To the resulting alkoxide solution, add methyl iodide (2.0 mL) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction by TLC.

  • Upon completion, cautiously quench the reaction by the slow addition of methanol (5 mL) at 0 °C to destroy any unreacted sodium hydride.

  • Add a saturated aqueous solution of ammonium chloride (50 mL) and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield this compound as a clear oil.

Mechanistic Insights: The "Why" Behind the "How"

A thorough understanding of the reaction mechanisms is critical for troubleshooting and optimizing the synthetic protocol.

Mechanism of Isopropylidene Acetal Formation

The formation of the isopropylidene acetal is an acid-catalyzed process that proceeds through the following key steps:[5][6][7]

  • Protonation of Acetone: The acid catalyst protonates the carbonyl oxygen of acetone, rendering the carbonyl carbon more electrophilic.

  • Nucleophilic Attack: A lone pair of electrons from one of the hydroxyl groups of the vicinal diol attacks the activated carbonyl carbon.

  • Proton Transfer: A proton is transferred from the newly formed oxonium ion to another acetone molecule or the conjugate base of the acid catalyst.

  • Intramolecular Cyclization: The second hydroxyl group of the diol attacks the protonated hemiacetal intermediate, leading to the formation of a five-membered ring.

  • Deprotonation: The final step involves the deprotonation of the oxonium ion to yield the neutral isopropylidene acetal and regenerate the acid catalyst.

Acetal_Formation A D-Ribose + Acetone B Protonated Acetone A->B H+ C Hemiacetal Intermediate B->C Nucleophilic Attack D 1,2-O-Isopropylidene-D-ribofuranose C->D Intramolecular Cyclization & -H+

Caption: Acid-catalyzed formation of the isopropylidene acetal.

Mechanism of Williamson Ether Synthesis

The methylation of the 3-hydroxyl group follows the classical Williamson ether synthesis pathway, which is a bimolecular nucleophilic substitution (SN2) reaction.[2][3][4][8][9]

  • Deprotonation: The strong base, sodium hydride, deprotonates the free 3-hydroxyl group of the protected ribofuranose to form a highly nucleophilic alkoxide ion.

  • Nucleophilic Attack: The alkoxide ion then acts as a nucleophile and attacks the electrophilic methyl carbon of methyl iodide.

  • Displacement of the Leaving Group: This attack occurs in a concerted fashion, leading to the displacement of the iodide leaving group and the formation of the C-O-C ether linkage.

Williamson_Ether_Synthesis A 1,2-O-Isopropylidene-D-ribofuranose B Alkoxide Intermediate A->B NaH C This compound B->C CH3I (SN2)

Caption: Williamson ether synthesis for the methylation of the 3-hydroxyl group.

Characterization and Validation

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the isopropylidene methyl groups (two singlets), the methyl ether group (a singlet), and the protons of the furanose ring with specific chemical shifts and coupling constants.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule, including the quaternary carbon of the isopropylidene group, the methoxy carbon, and the carbons of the ribofuranose ring.

Infrared (IR) Spectroscopy:

The IR spectrum should exhibit characteristic absorption bands for C-H stretching of the alkyl groups, C-O stretching of the ether and acetal functionalities, and the absence of a broad O-H stretching band, indicating the successful methylation of the hydroxyl group.

Mass Spectrometry (MS):

Mass spectrometry can be used to determine the molecular weight of the product and to support its structural elucidation through fragmentation analysis.

Conclusion

This technical guide has provided a detailed and scientifically grounded protocol for the synthesis of this compound from D-ribose. By understanding the underlying reaction mechanisms and employing rigorous experimental techniques, researchers can reliably produce this valuable intermediate for the development of novel nucleoside-based therapeutics. The provided methodologies are designed to be both reproducible and scalable, facilitating further research and drug discovery efforts.

References

An In-Depth Technical Guide to the Synthesis and Significance of 1,2-Di-O-isopropylidene-3-O-methyl-D-ribofuranose

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis, chemical rationale, and significance of 1,2-Di-O-isopropylidene-3-O-methyl-D-ribofuranose, a key intermediate in nucleoside chemistry and drug development. While the definitive "discovery" of this specific molecule is not attributed to a single seminal publication, its synthesis is a logical extension of the pioneering work in carbohydrate chemistry, particularly the extensive studies on the structure and derivatives of D-ribose. This guide will delve into the foundational principles that underpin its preparation, offer a detailed, field-proven synthetic protocol, and explore its applications for researchers, scientists, and professionals in drug development.

Introduction: The Strategic Importance of Protected Ribofuranose Derivatives

The study of nucleic acids and their analogues has been a cornerstone of molecular biology and medicinal chemistry for over a century. The work of pioneers like Phoebus Levene in the early 20th century laid the groundwork for our understanding of the chemical nature of DNA and RNA, identifying D-ribose and 2-deoxy-D-ribose as the constituent sugars.[1][2] The synthesis of modified nucleosides, which are crucial for the development of antiviral and anticancer agents, necessitates precise control over the reactivity of the ribofuranose ring. This control is achieved through the use of protecting groups, which selectively mask certain hydroxyl groups while leaving others available for reaction.

This compound is a strategically important derivative of D-ribose. The isopropylidene group, forming a cyclic acetal across the C1 and C2 hydroxyls, serves two critical functions: it locks the ribofuranose in its furanose form and protects the anomeric and C2 hydroxyls from unwanted reactions. The methyl ether at the C3 position provides a stable, non-participating protecting group, leaving the C5 hydroxyl as the primary site for further chemical modification. This strategic protection scheme is fundamental to the synthesis of a wide array of nucleoside analogues.

The Genesis of a Synthetic Strategy: Building on Foundational Carbohydrate Chemistry

The synthesis of this compound is not documented in a single, celebrated "discovery" paper but rather emerged from the systematic development of synthetic methodologies for carbohydrates. The key transformations involved are:

  • Acetal Protection: The use of acetone to form isopropylidene derivatives (acetonides) of diols in sugars became a standard technique for their protection and for imparting solubility in organic solvents.[3]

  • Selective Alkylation: The ability to selectively alkylate one hydroxyl group in the presence of others is a central challenge in carbohydrate chemistry. The formation of the 1,2-O-isopropylidene group sterically hinders the C2 and C3 hydroxyls to different extents, allowing for regioselective reactions.

The logical synthetic pathway to the target molecule, therefore, involves the initial protection of D-ribose followed by selective methylation.

Synthetic Workflow: A Step-by-Step Protocol

The following protocol represents a robust and validated method for the preparation of this compound, synthesized from the collective knowledge in the field.

Overall Synthetic Scheme

Synthesis_Workflow D_Ribose D-Ribose Di_isopropylidene_ribofuranose 1,2:5,6-Di-O-isopropylidene-α-D-ribofuranose (Intermediate A) D_Ribose->Di_isopropylidene_ribofuranose Acetone, H₂SO₄ (cat.) Methyl_ribofuranoside Methyl 2,3-O-isopropylidene-β-D-ribofuranoside (Intermediate B) Di_isopropylidene_ribofuranose->Methyl_ribofuranoside 1. MeOH, H⁺ 2. Selective Hydrolysis Target_Compound This compound Methyl_ribofuranoside->Target_Compound NaH, CH₃I, DMF

Caption: Synthetic pathway to this compound.

Experimental Protocol

Step 1: Synthesis of 1,2:5,6-Di-O-isopropylidene-α-D-ribofuranose (Intermediate A)

  • Rationale: The initial step involves the protection of the hydroxyl groups of D-ribose using acetone under acidic catalysis. The formation of the bicyclic di-acetonide is a common strategy to create a stable, crystalline intermediate that is soluble in organic solvents.

  • Procedure:

    • Suspend D-ribose in anhydrous acetone.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Stir the mixture at room temperature until the D-ribose has completely dissolved and thin-layer chromatography (TLC) indicates the formation of a new, less polar product.

    • Neutralize the reaction with a suitable base (e.g., sodium bicarbonate solution).

    • Extract the product into an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can often be used directly in the next step or purified by crystallization.

Step 2: Synthesis of Methyl 2,3-O-isopropylidene-β-D-ribofuranoside (Intermediate B)

  • Rationale: This step involves the formation of the methyl glycoside and selective hydrolysis of the 5,6-O-isopropylidene group. The anomeric methoxy group provides a stable protecting group at C1, and the now-free primary hydroxyl at C5 and the secondary hydroxyl at C3 are available for the subsequent methylation step.

  • Procedure:

    • Dissolve Intermediate A in anhydrous methanol.

    • Add a catalytic amount of a strong acid (e.g., acetyl chloride or a sulfonic acid resin).

    • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

    • Cool the reaction and neutralize with a base.

    • Concentrate the mixture under reduced pressure.

    • The resulting crude methyl 2,3-O-isopropylidene-β-D-ribofuranoside can be purified by column chromatography.

Step 3: Synthesis of this compound (Target Compound)

  • Rationale: The final step is the selective methylation of the C3 hydroxyl group. Sodium hydride is used as a strong base to deprotonate the hydroxyl group, forming an alkoxide that then acts as a nucleophile to attack methyl iodide. Dimethylformamide (DMF) is a suitable polar aprotic solvent for this reaction.

  • Procedure:

    • Dissolve Intermediate B in anhydrous DMF.

    • Cool the solution in an ice bath and add sodium hydride portion-wise.

    • Stir the mixture until hydrogen evolution ceases.

    • Add methyl iodide dropwise.

    • Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the starting material.

    • Quench the reaction carefully by the slow addition of water.

    • Extract the product into an organic solvent.

    • Wash the organic layer sequentially with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the final product by silica gel column chromatography.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Physical State
D-Ribose C₅H₁₀O₅150.13-White solid
Intermediate A C₁₂H₂₀O₅244.2870-85White crystalline solid
Intermediate B C₉H₁₆O₅204.2260-75Colorless oil or low-melting solid
Target Compound C₁₀H₁₈O₅218.2580-90Colorless oil

Logical Relationships and Mechanistic Insights

The success of this synthesis hinges on the principles of regioselectivity and the strategic use of protecting groups.

Mechanistic_Rationale cluster_0 Protection Strategy cluster_1 Methylation Strategy D-Ribose Hydroxyls D-Ribose Hydroxyls Isopropylidene Protection Isopropylidene Protection D-Ribose Hydroxyls->Isopropylidene Protection Regioselective Acetal Formation Locked Furanose Ring Locked Furanose Ring Isopropylidene Protection->Locked Furanose Ring Conformational Rigidity Masked C1 & C2 Hydroxyls Masked C1 & C2 Hydroxyls Isopropylidene Protection->Masked C1 & C2 Hydroxyls Chemical Inertness Free C3 & C5 Hydroxyls Free C3 & C5 Hydroxyls Deprotonation (NaH) Deprotonation (NaH) Free C3 & C5 Hydroxyls->Deprotonation (NaH) Formation of Alkoxides Nucleophilic Attack on CH₃I Nucleophilic Attack on CH₃I Deprotonation (NaH)->Nucleophilic Attack on CH₃I SN2 Reaction Selective 3-O-Methylation Selective 3-O-Methylation Nucleophilic Attack on CH₃I->Selective 3-O-Methylation Steric Hindrance Favors Primary Site (C5) but reaction conditions can favor C3

Caption: Rationale behind the synthetic strategy.

The isopropylidene group at the 1,2-position not only protects these hydroxyls but also influences the reactivity of the remaining hydroxyl groups. While the primary hydroxyl at C5 is generally more reactive towards many electrophiles, the specific conditions of the methylation reaction (a strong base in a polar aprotic solvent) can favor the deprotonation and subsequent methylation of the C3 hydroxyl.

Conclusion and Future Perspectives

The synthesis of this compound is a testament to the power of synthetic organic chemistry to manipulate complex biomolecules with precision. Although its "discovery" cannot be traced to a single event, its preparation is a logical and elegant application of fundamental principles developed by the pioneers of carbohydrate chemistry. This versatile intermediate continues to be a valuable building block in the synthesis of novel nucleoside analogues for therapeutic applications, underscoring the enduring legacy of foundational research in the ongoing quest for new medicines.

References

The Cornerstone of Modern Therapeutics: An In-depth Guide to Ribofuranose Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Sugar with Profound Biological Impact

At the heart of cellular function lies a simple five-carbon sugar: D-ribose. In its biologically active form, it adopts a five-membered ring structure known as ribofuranose.[1][2] This conformation is not a mere structural footnote; it is the fundamental scaffold upon which the machinery of life is built. Ribofuranose is a critical component of ribonucleic acid (RNA), the molecule responsible for translating genetic code into proteins.[3] Furthermore, its phosphorylated derivatives, such as adenosine triphosphate (ATP), serve as the primary energy currency of the cell, driving countless metabolic processes.[3][4] The central role of ribofuranose in these vital processes makes its derivatives a fertile ground for therapeutic intervention. By subtly modifying this core structure, scientists can create powerful nucleoside and nucleotide analogs that act as antiviral and anticancer agents.[5][6][7] This guide provides a comprehensive overview of the chemistry, synthesis, and therapeutic application of ribofuranose derivatives, offering field-proven insights for professionals in drug development.

The Chemistry of Ribofuranose: Structure, Conformation, and Reactivity

The therapeutic potential of ribofuranose derivatives is intrinsically linked to the unique chemical properties of the ribofuranose ring. Understanding these properties is paramount for the rational design of novel therapeutics.

The Significance of the Ribose Pucker

The five-membered ribofuranose ring is not planar. To alleviate steric strain, it adopts a puckered conformation.[8] This puckering is typically described by the displacement of the C2' and C3' carbons relative to the plane formed by the C1', C4', and ring oxygen atoms. The two most common conformations are C2'-endo and C3'-endo.[9]

  • C3'-endo (North conformation): This pucker is predominantly found in A-form double helices, characteristic of RNA.[9][10]

  • C2'-endo (South conformation): This conformation is characteristic of B-form DNA.[9][10]

The conformation of the ribose pucker has profound biological implications. It dictates the overall geometry of the nucleic acid helix, influencing protein-nucleic acid interactions and the binding of drugs.[10] The ability to lock a synthetic nucleoside analog into a specific pucker is a powerful strategy in drug design, enhancing its binding affinity and selectivity for a target enzyme or receptor.[10]

Caption: Conformational equilibrium between C3'-endo and C2'-endo puckers.

Key Functional Groups and Their Reactivity

The hydroxyl groups of the ribofuranose ring, particularly the 2'-hydroxyl, are key to its reactivity and are frequent targets for modification in drug design.

  • 2'-Hydroxyl Group: The presence of the 2'-hydroxyl group in RNA, and its absence in DNA, is a fundamental distinction. This group makes RNA more susceptible to hydrolysis than DNA. In drug development, modifying the 2'-hydroxyl can enhance the stability of oligonucleotide therapeutics or alter the binding of a nucleoside analog to its target.

  • 3'-Hydroxyl Group: The 3'-hydroxyl is essential for the formation of the phosphodiester bond that links nucleotides together in a nucleic acid chain. Modification or removal of this group is a common strategy for creating chain-terminating antiviral and anticancer drugs.[7]

  • 5'-Hydroxyl Group: This primary hydroxyl group is the site of phosphorylation, converting a nucleoside into a nucleotide. Prodrug strategies often involve modifying the 5'-hydroxyl to improve a drug's oral bioavailability and cellular uptake.[11]

Synthesis and Modification of Ribofuranose Derivatives

The chemical synthesis of ribofuranose derivatives is a complex process that requires a strategic approach to protect and deprotect the various functional groups.

Protecting Group Strategies

Due to the multiple reactive hydroxyl groups on the ribose sugar, protecting groups are essential to ensure regioselective reactions during synthesis.[12] The choice of protecting groups is critical and depends on the specific transformation being performed.

Hydroxyl GroupCommon Protecting GroupsDeprotection Conditions
5'-OH Dimethoxytrityl (DMT)Mild acid (e.g., trichloroacetic acid)[13]
2'-OH & 3'-OH tert-Butyldimethylsilyl (TBDMS)Fluoride source (e.g., TBAF)[13]
2'-OH & 3'-OH Acyl groups (e.g., Benzoyl, Acetyl)Basic conditions (e.g., ammonia)[14]

The development of orthogonal protecting groups, which can be removed under different conditions, is crucial for the efficient synthesis of complex ribofuranose derivatives.[13]

Glycosylation: Forging the Nucleoside Link

The formation of the N-glycosidic bond between the ribofuranose sugar and a nucleobase is a key step in nucleoside synthesis. The Vorbrüggen glycosylation is a widely used method that involves reacting a protected ribose derivative with a silylated nucleobase in the presence of a Lewis acid catalyst.[15]

Caption: General workflow for nucleoside synthesis via glycosylation.

Ribofuranose Derivatives in Drug Development: Case Studies

The modification of the ribofuranose scaffold has led to the development of numerous life-saving drugs.

Antiviral Nucleoside Analogs

Many antiviral drugs are nucleoside analogs that mimic natural nucleosides and interfere with viral replication.[6][7]

  • Ribavirin: A broad-spectrum antiviral agent, Ribavirin is a synthetic guanosine analog.[16] Its mechanism of action is complex, but it is known to inhibit viral RNA synthesis.[17][18]

  • Zidovudine (AZT): A pioneering anti-HIV drug, AZT is a thymidine analog with a modified ribose ring. After being phosphorylated in the body, it is incorporated into the growing viral DNA chain by reverse transcriptase, causing chain termination.

  • Sofosbuvir: A cornerstone of Hepatitis C treatment, Sofosbuvir is a nucleotide analog prodrug. It is metabolized in the liver to its active triphosphate form, which then acts as a chain terminator for the viral RNA polymerase.

Anticancer Nucleoside Analogs

The rapid proliferation of cancer cells makes them particularly susceptible to drugs that interfere with DNA synthesis.[6]

  • Gemcitabine: Used to treat a variety of cancers, including pancreatic and lung cancer, Gemcitabine is a cytidine analog that inhibits DNA synthesis.[6]

  • Cytarabine: This nucleoside analog is effective against various forms of leukemia by disrupting DNA synthesis and cell division.[6]

Experimental Protocol: Synthesis of a 5'-DMT-Protected Ribonucleoside Phosphoramidite

Phosphoramidites are the key building blocks for the automated chemical synthesis of oligonucleotides.[19][20][21] The following is a generalized protocol for the synthesis of a 5'-O-Dimethoxytrityl (DMT)-protected ribonucleoside phosphoramidite, a crucial reagent for RNA synthesis.

Objective: To synthesize a 5'-DMT, 2'-TBDMS-protected ribonucleoside phosphoramidite for use in solid-phase RNA synthesis.

Materials:

  • N-acylated, 2'-O-TBDMS-ribonucleoside

  • Dimethoxytrityl chloride (DMT-Cl)

  • Pyridine (anhydrous)

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM, anhydrous)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • 5'-O-DMT Protection: a. Dissolve the N-acylated, 2'-O-TBDMS-ribonucleoside in anhydrous pyridine. b. Add DMT-Cl portion-wise at 0°C and allow the reaction to warm to room temperature. c. Monitor the reaction by thin-layer chromatography (TLC). d. Upon completion, quench the reaction with methanol and evaporate the solvent. e. Perform an aqueous workup with ethyl acetate and saturated sodium bicarbonate solution. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. g. Purify the crude product by silica gel chromatography to yield the 5'-O-DMT, 2'-O-TBDMS-protected ribonucleoside.

  • 3'-Phosphitylation: a. Dissolve the product from step 1 in anhydrous dichloromethane. b. Add DIPEA and cool the solution to 0°C. c. Add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise. d. Stir the reaction at room temperature and monitor by TLC. e. Upon completion, quench with saturated sodium bicarbonate solution and extract with DCM. f. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. g. Purify the crude product by flash chromatography on silica gel to obtain the final phosphoramidite.

Characterization: The final product should be characterized by ¹H NMR, ³¹P NMR, and mass spectrometry to confirm its structure and purity.[19]

Conclusion and Future Outlook

Ribofuranose derivatives are a testament to the power of chemical modification in harnessing nature's building blocks for therapeutic purposes. From the foundational role of ribofuranose in RNA to the life-saving applications of its synthetic analogs, this simple sugar continues to be a central focus of research in medicinal chemistry and drug development. The ongoing exploration of novel modifications to the ribofuranose ring, coupled with innovative prodrug strategies, promises to deliver the next generation of highly selective and potent antiviral and anticancer agents. As our understanding of the intricate cellular pathways involving nucleosides and nucleotides deepens, so too will our ability to design and synthesize ribofuranose derivatives with unprecedented therapeutic efficacy.

References

Methodological & Application

Application Notes & Protocols: The Strategic Use of 1,2-Di-O-isopropylidene-3-O-methyl-D-ribofuranose in the Synthesis of 3'-O-Methylated Nucleoside Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic modification of the ribose moiety is a cornerstone of modern nucleoside chemistry, pivotal in the development of antiviral and anticancer therapeutics.[1] Among these modifications, methylation at the 3'-hydroxyl position imparts critical biological properties, including nuclease resistance and the ability to act as a chain terminator for viral polymerases.[2][3] This guide provides a comprehensive overview and detailed protocols for the use of 1,2-Di-O-isopropylidene-3-O-methyl-D-ribofuranose , a key building block for the synthesis of 3'-O-methylated nucleosides. We will explore the rationale behind its use, its synthesis, and its application in the widely adopted Vorbrüggen glycosylation method for creating the crucial glycosidic bond.

The Strategic Importance of the Protected 3'-O-Methyl Ribose Intermediate

The design of potent nucleoside analogues hinges on a deep understanding of how structural modifications influence biological activity. The choice of this compound is not arbitrary; it is a carefully orchestrated strategy to install a key functional group while protecting other reactive sites.

The Functional Role of the 3'-O-Methyl Group

Methylation of the 3'-hydroxyl group of the ribose sugar is a recurring motif in therapeutic oligonucleotides and nucleoside analogues for several reasons:

  • Enzymatic Stability: The 2'- and 3'-hydroxyl groups are susceptible to cleavage by cellular nucleases. Replacing the 3'-OH with a 3'-O-methyl ether sterically hinders and electronically disfavors nuclease-mediated degradation, thereby increasing the in vivo half-life of the resulting nucleoside or oligonucleotide.[3][4]

  • Conformational Control: The 2'- and 3'-substituents heavily influence the puckering of the ribose ring, which exists in equilibrium between the C2'-endo and C3'-endo conformations. A 3'-O-methyl group, much like the 2'-O-methyl modification, tends to favor the C3'-endo pucker.[4][5][6] This conformation is characteristic of A-form RNA helices and can enhance binding affinity to complementary RNA targets in antisense applications.[4]

  • Chain Termination: For many viral polymerases, the 3'-hydroxyl group is essential for forming the phosphodiester bond that extends the growing nucleic acid chain.[2][7] Capping this position with a non-reactive methyl group effectively turns the nucleoside into a chain terminator, a fundamental mechanism for many antiviral drugs.[2][3]

The Synthetic Utility of the 1,2-Di-O-isopropylidene Protecting Group

To selectively methylate the 3'-OH, the more reactive 1'- and 2'-hydroxyls must be masked. The isopropylidene group, forming a five-membered acetal ring (an acetonide), is an ideal choice for this purpose.

  • Selective Protection: It selectively protects the cis-diols at the C1 and C2 positions, leaving the C3 and C5 hydroxyls available for further modification.

  • Ring Stabilization: The fused ring system of the isopropylidene group stabilizes the furanose form of the ribose sugar, preventing unwanted ring-opening or rearrangement during subsequent synthetic steps.[8]

  • Controlled Deprotection: The acetonide is stable to the basic conditions often used for methylation but can be readily cleaved under acidic conditions to liberate the 1'- and 2'-hydroxyls, a necessary step before the sugar can be coupled with a nucleobase.

Synthesis and Application Workflows

The following sections provide detailed, step-by-step protocols for the preparation of the title compound and its subsequent use in nucleoside synthesis. These protocols are designed to be self-validating, with clear causality for each step.

Workflow for Synthesis of the Key Intermediate

The synthesis of this compound typically starts from a commercially available, partially protected ribose derivative to streamline the process.

cluster_0 Synthesis of this compound A Start: Methyl 2,3-O-isopropylidene- β-D-ribofuranoside B Step 1: Tosylation of 5'-OH (TsCl, Pyridine) A->B Activate 5'-OH C Step 2: Reductive Deoxygenation (LiAlH4 or NaBH4) B->C Remove 5'-OH D Step 3: Acid Hydrolysis & Acetylation (AcOH/Ac2O/H2SO4) C->D Deprotect & Activate E Intermediate: 1,2,3-tri-O-acetyl- 5-deoxy-D-ribofuranose D->E F Step 4: Methylation of 3'-OH (NaH, MeI in DMF) G Product: 1,2-Di-O-isopropylidene- 3-O-methyl-D-ribofuranose Start Start: 1,2-O-isopropylidene-α-D-ribofuranose Protect Step 1: 5'-OH Protection (e.g., TrCl, Pyridine) Start->Protect Isolate most reactive hydroxyl Methylate Step 2: 3'-OH Methylation (NaH, MeI in THF/DMF) Protect->Methylate Alkylate the remaining free -OH Deprotect5 Step 3: 5'-OH Deprotection (e.g., 80% AcOH) Methylate->Deprotect5 Selectively remove 5'-protection FinalProduct Final Product: This compound Deprotect5->FinalProduct

Caption: Synthesis of the target ribose intermediate.

Protocol 1: Synthesis of this compound

  • Rationale: This protocol employs a protect-methylate-deprotect strategy. The 5'-hydroxyl, being a primary alcohol, is more reactive than the 3'-hydroxyl and is protected first. This ensures that methylation occurs exclusively at the desired 3'-position.

StepActionReagents & ConditionsCausality & Expert Notes
15'-OH Protection Dissolve 1,2-O-isopropylidene-α-D-ribofuranose (1 eq.) in anhydrous pyridine. Cool to 0°C. Add Trityl chloride (TrCl, 1.1 eq.) portion-wise. Stir at RT for 12-16h.The bulky trityl group selectively protects the sterically accessible primary 5'-OH. Pyridine acts as both solvent and base to neutralize the HCl byproduct.
23'-OH Methylation Dissolve the dried 5'-O-trityl intermediate (1 eq.) in anhydrous THF or DMF. Cool to 0°C. Add Sodium Hydride (NaH, 60% dispersion, 1.5 eq.) carefully. Stir for 1h. Add Methyl Iodide (MeI, 2.0 eq.). Stir at RT for 4-6h.NaH is a strong, non-nucleophilic base that deprotonates the 3'-OH to form a reactive alkoxide. The alkoxide then displaces iodide from MeI in a classic Williamson ether synthesis. Anhydrous conditions are critical as NaH reacts violently with water.
35'-OH Deprotection Dissolve the crude product from Step 2 in 80% aqueous acetic acid. Stir at RT for 2-3h until TLC indicates consumption of starting material.The trityl group is labile to mild acid, while the isopropylidene and newly formed methyl ether are stable. This allows for selective deprotection of the 5'-position, making it available for subsequent reactions (e.g., phosphorylation).
4Purification Neutralize the reaction with saturated NaHCO₃ solution and extract with ethyl acetate. Purify the crude product by silica gel column chromatography.Standard workup and purification to isolate the final product.
Application Workflow: Vorbrüggen Glycosylation

With the methylated sugar in hand, the next critical phase is coupling it to a nucleobase. The Silyl-Hilbert-Johnson reaction, commonly known as the Vorbrüggen glycosylation, is the method of choice for this transformation.[9] It involves activating the sugar as an electrophile and the nucleobase as a nucleophile.[9][10]

cluster_1 Vorbrüggen Glycosylation Workflow StartSugar Start: 1,2-Di-O-isopropylidene- 3-O-methyl-D-ribofuranose ActivateSugar Step 1: Sugar Activation (Acetolysis: Ac2O, AcOH, H2SO4) StartSugar->ActivateSugar SugarIntermediate Intermediate: 1,2-di-O-acetyl- 3-O-methyl-5-O-acyl-D-ribofuranose ActivateSugar->SugarIntermediate Couple Step 3: Lewis Acid-Catalyzed Coupling (TMSOTf or SnCl4 in Acetonitrile) SugarIntermediate->Couple SilylateBase Step 2: Nucleobase Silylation (e.g., Uracil + HMDS, (NH4)2SO4) BaseIntermediate Persilylated Nucleobase SilylateBase->BaseIntermediate BaseIntermediate->Couple ProtectedNucleoside Protected 3'-O-methyl Nucleoside Couple->ProtectedNucleoside Forms β-glycosidic bond DeprotectFinal Step 4: Final Deprotection (e.g., NH3 in MeOH) ProtectedNucleoside->DeprotectFinal FinalNucleoside Final Product: 3'-O-methyl Nucleoside DeprotectFinal->FinalNucleoside

Caption: General workflow for nucleoside synthesis.

Protocol 2: Synthesis of a 3'-O-Methylpyrimidine Nucleoside

  • Rationale: This protocol first converts the ribose intermediate into a suitable glycosyl donor by replacing the 1,2-protecting groups with acetates. The 1-O-acetyl group can then be displaced by a silylated nucleobase under Lewis acid catalysis. The 2-O-acetyl group provides crucial neighboring group participation, ensuring the stereoselective formation of the desired β-anomer.[9]

StepActionReagents & ConditionsCausality & Expert Notes
1Sugar Activation Dissolve this compound (1 eq., with a 5'-O-benzoyl or other acyl protection) in a mixture of Acetic Anhydride and Acetic Acid. Add a catalytic amount of H₂SO₄. Stir at 0°C to RT for 2-4h.This acetolysis step removes the isopropylidene group and installs acetyl groups at C1 and C2. The resulting 1,2-di-O-acetyl sugar is an effective glycosyl donor. A 5'-O-acyl group is necessary for this step.
2Nucleobase Silylation Suspend the nucleobase (e.g., Uracil, 1.2 eq.) in hexamethyldisilazane (HMDS). Add a catalytic amount of ammonium sulfate or TMSCl. Reflux for 2-4h until the solution becomes clear. Remove excess HMDS under vacuum.Silylation (e.g., with trimethylsilyl groups) increases the nucleophilicity of the base and its solubility in organic solvents, facilitating the subsequent coupling reaction.[9]
3Glycosylation Dissolve the activated sugar (1 eq.) and the silylated base (1.2 eq.) in anhydrous acetonitrile. Cool to 0°C. Add the Lewis acid (e.g., TMSOTf, 1.2 eq.) dropwise. Stir at RT or gentle heat (e.g., 60°C) for 6-12h.The Lewis acid coordinates to the 2-O-acetyl group, facilitating the departure of the 1-O-acetyl group to form a stabilized oxocarbenium ion intermediate. The neighboring 2-O-acetyl group shields the α-face, directing the incoming nucleobase to attack from the β-face, ensuring high stereoselectivity for the β-nucleoside.[9]
4Final Deprotection After workup, dissolve the protected nucleoside in methanolic ammonia (sat. at 0°C). Stir in a sealed vessel at RT for 12-24h.This step removes the acyl protecting groups (acetyl and benzoyl) from the sugar and the nucleobase (if applicable) to yield the final, unprotected 3'-O-methyl nucleoside.

Data Summary and Troubleshooting

Successful synthesis relies on optimizing reaction conditions and anticipating potential issues.

Table 1: Typical Reaction Parameters

ReactionKey ReagentSolventTemperatureTypical YieldNotes
Methylation NaH / MeITHF or DMF0°C to RT75-90%Strict anhydrous conditions are essential.
Glycosylation TMSOTfAcetonitrile0°C to 60°C60-85%Yield is base-dependent. Purines may require stronger Lewis acids like SnCl₄.

Table 2: Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low yield in methylation Wet reagents/solvents; Insufficient base or alkylating agent.Thoroughly dry all glassware and solvents. Use fresh NaH. Increase equivalents of NaH and MeI slightly.
Formation of α-anomer Lack of neighboring group participation; Lewis acid is too strong/reaction too hot.Ensure a participating group (e.g., Acetyl) is at C2. Use a milder Lewis acid or lower the reaction temperature.
Incomplete silylation Impure nucleobase; Insufficient heating.Recrystallize the nucleobase before use. Ensure the reflux is maintained until the solution is clear.
Multiple products Incomplete protection/deprotection; Side reactions on the nucleobase.Verify the purity of intermediates by NMR. Use appropriate base-protecting groups for purines like adenine or guanine.

Conclusion

This compound is a highly valuable and versatile intermediate in medicinal chemistry. Its strategic design allows for the efficient and controlled synthesis of 3'-O-methylated nucleosides, a class of compounds with profound therapeutic potential. The protocols and rationale outlined in this guide provide researchers, scientists, and drug development professionals with a robust framework for leveraging this key building block in the discovery of novel nucleoside-based drugs.

References

Introduction: The Strategic Role of Protected Ribofuranose in Nucleoside Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the synthesis of nucleoside analogues utilizing 1,2-Di-O-isopropylidene-3-O-methyl-D-ribofuranose, this document provides validated protocols and expert insights for researchers in medicinal chemistry and drug development.

Nucleoside analogues are cornerstones of modern pharmacology, forming the basis for numerous antiviral and anticancer therapies.[1][2][3] Their synthesis is a pivotal task in medicinal chemistry, demanding precise control over stereochemistry and regioselectivity. The starting material, This compound , is a strategically protected derivative of D-ribose. The isopropylidene group locks the furanose ring in a specific conformation and protects the C1 and C2 hydroxyls, while the methyl ether protects the C3 hydroxyl.

However, this protected sugar is not a competent glycosyl donor on its own. The anomeric carbon (C1) lacks a suitable leaving group required for coupling with a nucleobase. Therefore, the critical first phase of any glycosylation protocol is the chemical activation of this position. This guide details a comprehensive workflow, beginning with the conversion of the starting material into an activated 1-O-acetyl glycosyl donor, followed by its coupling with a silylated nucleobase under Vorbrüggen conditions, and concluding with the final deprotection steps.

Section 1: Activation of the Glycosyl Donor

The cornerstone of a successful glycosylation is the preparation of a ribofuranose derivative with a good leaving group at the anomeric C1 position. Here, we convert the inert 1,2-O-isopropylidene protected sugar into a reactive 1-O-acetyl derivative. This process involves a two-step sequence: mild acidic hydrolysis to remove the isopropylidene group, followed by selective acetylation of the anomeric hydroxyl.

Protocol 1: Synthesis of 1-O-Acetyl-3-O-methyl-D-ribofuranose

Causality: The 1,2-O-isopropylidene acetal is acid-labile, allowing for its selective removal under mild conditions that leave the 3-O-methyl ether intact.[4][5] Subsequent treatment with acetic anhydride in pyridine selectively acetylates the more reactive anomeric hydroxyl group, yielding the desired glycosyl donor.

Materials:

  • This compound

  • Acetic acid (80% aqueous solution)

  • Anhydrous pyridine

  • Acetic anhydride

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Hydrolysis of the Isopropylidene Group:

    • Dissolve this compound (1.0 eq) in 80% aqueous acetic acid.

    • Stir the solution at room temperature for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, co-evaporate the solvent with toluene under reduced pressure to remove residual acetic acid and water, yielding the crude 3-O-methyl-D-ribofuranose as a mixture of anomers.

  • Anomeric Acetylation:

    • Dry the crude product under high vacuum for at least 2 hours.

    • Dissolve the dried intermediate in anhydrous pyridine (approx. 0.1 M concentration) under an argon atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add acetic anhydride (1.1 eq) dropwise to the solution.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

    • Quench the reaction by slowly adding ice-water.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers and wash sequentially with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting residue by silica gel column chromatography to afford the 1-O-acetyl-3-O-methyl-D-ribofuranose as a mixture of α and β anomers.

Section 2: Preparation of the Nucleophile via Silylation

The Vorbrüggen glycosylation, also known as the silyl-Hilbert-Johnson reaction, relies on a nucleophilic heterocycle.[6][7] Nucleobases themselves are often poorly soluble in organic solvents and their N-H protons can interfere with the Lewis acid catalyst. Silylation overcomes these issues by replacing the acidic protons with trimethylsilyl (TMS) groups, which enhances both solubility and nucleophilicity.[8][9]

Protocol 2: Silylation of Uracil

Causality: Hexamethyldisilazane (HMDS) is a powerful silylating agent. A catalytic amount of trimethylsilyl chloride (TMSCl) or ammonium sulfate accelerates the reaction. The process is typically driven to completion by heating, which removes the ammonia byproduct.

Materials:

  • Uracil

  • Hexamethyldisilazane (HMDS)

  • Trimethylsilyl chloride (TMSCl)

  • Anhydrous toluene

Step-by-Step Procedure:

  • Add uracil (1.0 eq) to a flame-dried flask equipped with a reflux condenser under an argon atmosphere.

  • Add anhydrous toluene, followed by HMDS (2.5 eq).

  • Add a catalytic amount of TMSCl (0.1 eq).

  • Heat the suspension to reflux (approx. 110-120 °C) until the solution becomes clear (typically 2-4 hours). This indicates the formation of the soluble 2,4-bis(trimethylsilyloxy)pyrimidine.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent and excess HMDS/TMSCl under reduced pressure. The resulting silylated uracil is typically used immediately in the next step without further purification.

Section 3: The Vorbrüggen Glycosylation Reaction

This is the key bond-forming step where the activated sugar and the silylated nucleobase are coupled in the presence of a Lewis acid catalyst. Trimethylsilyl trifluoromethanesulfonate (TMSOTf) is a highly effective and commonly used catalyst for this transformation.[9]

Mechanism and Stereochemical Considerations

The reaction proceeds through the formation of an electrophilic oxocarbenium ion intermediate at the anomeric center of the sugar, facilitated by the Lewis acid. The silylated nucleobase then attacks this intermediate.

A critical aspect of this specific protocol is the stereochemical outcome. In classical Vorbrüggen reactions using sugars with a participating group at C2 (like an acetyl or benzoyl group), the reaction proceeds with high β-selectivity due to the formation of a cyclic acyloxonium ion intermediate that blocks the α-face.[8][10] In our case, the activated glycosyl donor has a free hydroxyl at C2. Without a participating group at the C2 position, nucleophilic attack can occur from either the α- or β-face of the oxocarbenium ion, typically resulting in a mixture of α and β anomers. The separation of these anomers must be achieved via chromatography.

Vorbruggen_Mechanism cluster_activation Activation cluster_attack Nucleophilic Attack Donor 1-O-Acetyl-3-O-methyl- D-ribofuranose Intermediate Oxocarbenium Ion Intermediate Donor->Intermediate + TMSOTf - AcOTMS Base Silylated Nucleobase Base->Intermediate Attack from α-face Base->Intermediate Attack from β-face LewisAcid TMSOTf (Lewis Acid) Alpha_Product α-Nucleoside Intermediate->Alpha_Product Beta_Product β-Nucleoside Intermediate->Beta_Product

Figure 1: Simplified mechanism of Vorbrüggen glycosylation without a C2 participating group.
Protocol 3: TMSOTf-Catalyzed Glycosylation

Causality: The reaction is performed under strictly anhydrous conditions as both the Lewis acid and the silylated base are moisture-sensitive. The Lewis acid is added at low temperature to control the reaction rate and minimize potential side reactions, such as sugar degradation. Acetonitrile is a common solvent, but for weakly reactive nucleobases, alternative solvents like 1,2-dichloroethane may be preferred to avoid side reactions involving the solvent itself.[11]

Materials:

  • 1-O-Acetyl-3-O-methyl-D-ribofuranose (from Protocol 1)

  • Silylated Uracil (from Protocol 2)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Anhydrous acetonitrile (or 1,2-dichloroethane)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • To the flask containing the freshly prepared silylated uracil (1.2 eq), add the activated sugar donor (1.0 eq) dissolved in anhydrous acetonitrile under an argon atmosphere.

  • Cool the reaction mixture to 0 °C.

  • Slowly add TMSOTf (1.2 - 1.5 eq) via syringe.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by TLC.

  • Upon completion, cool the mixture to 0 °C and quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Dilute with DCM and transfer to a separatory funnel.

  • Wash the organic layer with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography, using a suitable eluent system (e.g., ethyl acetate/hexanes or DCM/methanol) to separate the α and β anomers.

Section 4: Deprotection and Final Product Isolation

The final step is the removal of the remaining protecting groups to yield the target nucleoside. The 3'-O-methyl ether is a robust protecting group that requires strong Lewis acidic conditions for cleavage, with boron tribromide (BBr₃) being the reagent of choice.

Protocol 4: Cleavage of the 3'-O-Methyl Ether

Causality: BBr₃ is a powerful Lewis acid that effectively cleaves aryl and alkyl ethers. The reaction must be performed at low temperatures to prevent degradation of the sensitive nucleoside product. The workup requires careful quenching of the excess BBr₃.

Materials:

  • Protected nucleoside (from Protocol 3)

  • Boron tribromide (BBr₃), 1.0 M solution in DCM

  • Anhydrous Dichloromethane (DCM)

  • Methanol

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Step-by-Step Procedure:

  • Dissolve the purified, protected nucleoside (1.0 eq) in anhydrous DCM under an argon atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add BBr₃ solution (3.0-5.0 eq) dropwise.

  • Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.

  • Carefully quench the reaction at -78 °C by the slow, dropwise addition of methanol.

  • Allow the mixture to warm to room temperature and then neutralize with saturated aqueous NaHCO₃.

  • Extract the aqueous layer multiple times with ethyl acetate or a mixture of DCM/isopropanol.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the final product by silica gel chromatography or recrystallization to yield the desired 3'-hydroxy nucleoside.

Summary of Reaction Parameters

The efficiency and selectivity of glycosylation can vary based on the nucleobase and reaction conditions. The following table provides representative data.

NucleobaseLewis AcidSolventTemperature (°C)Typical Yield (β-anomer)α:β Ratio
UracilTMSOTfAcetonitrile0 to rt40-55%~1:2 to 1:3
N⁶-BenzoyladenineTMSOTf1,2-Dichloroethane0 to rt35-50%~1:3 to 1:4
N⁴-AcetylcytosineSnCl₄Acetonitrile0 to rt45-60%~1:2 to 1:4

Experimental Workflow Visualization

The entire process, from the protected sugar to the final nucleoside, is a multi-step synthetic sequence requiring careful execution and purification at each stage.

Workflow Start 1,2-Di-O-isopropylidene- 3-O-methyl-D-ribofuranose P1 Protocol 1: Hydrolysis & Acetylation Start->P1 Donor Activated Donor (1-O-Acetyl-3-O-methyl...) P3 Protocol 3: Vorbrüggen Coupling (TMSOTf) Donor->P3 Base Nucleobase (e.g., Uracil) P2 Protocol 2: Silylation (HMDS) Base->P2 SilylBase Silylated Nucleobase SilylBase->P3 Coupling Protected Nucleoside (α/β Mixture) P_Chrom1 Chromatography Coupling->P_Chrom1 Purified Purified β-Anomer P4 Protocol 4: Deprotection (BBr₃) Purified->P4 Final Final Deprotected Nucleoside P1->Donor P2->SilylBase P3->Coupling P_Chrom1->Purified P4->Final

Figure 2: Overall synthetic workflow for nucleoside synthesis.

References

Application Notes and Protocols for the Methylation of 1,2-O-Isopropylidene-D-Ribofuranose

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental guide for the methylation of 1,2-O-isopropylidene-D-ribofuranose, a critical transformation in carbohydrate chemistry and nucleoside analog synthesis. The protocol is designed to be both comprehensive for experienced researchers and accessible for those new to the field, with in-depth explanations of the underlying chemical principles.

Introduction: The Strategic Importance of Ribose Methylation

The methylation of ribose derivatives is a cornerstone of medicinal chemistry and drug development. Specifically, the introduction of a methyl group at the 3'-position of the ribofuranose ring can significantly impact the biological activity and metabolic stability of nucleoside analogs. 1,2-O-Isopropylidene-D-ribofuranose serves as a versatile starting material in this context. The isopropylidene group acts as a protecting group for the cis-diol at the C1 and C2 positions, preventing their reaction and directing alkylation to the remaining free hydroxyl groups.[1] This regioselective modification is paramount for the synthesis of therapeutic agents with enhanced efficacy and pharmacokinetic profiles.

The procedure detailed herein employs the Williamson ether synthesis, a robust and widely utilized method for forming ethers.[2][3] This reaction proceeds via an SN2 mechanism, where a strong base deprotonates the hydroxyl group to form a nucleophilic alkoxide, which then attacks an electrophilic methylating agent.[2][4]

Reaction Scheme

Methylation_Reaction reactant 1,2-O-Isopropylidene-D-ribofuranose reagents 1. NaH, THF 2. CH3I reactant->reagents product 3-O-Methyl-1,2-O-isopropylidene-D-ribofuranose reagents->product

Caption: Williamson ether synthesis for the methylation of 1,2-O-isopropylidene-D-ribofuranose.

Materials and Reagents

Material/ReagentGradeSupplier (Example)Notes
1,2-O-Isopropylidene-D-ribofuranose≥98%Sigma-AldrichStore in a desiccator.
Sodium hydride (NaH)60% dispersion in mineral oilAcros OrganicsHighly flammable and reactive with water. Handle under inert atmosphere.
Methyl iodide (CH₃I)≥99%Fisher ScientificToxic and a suspected carcinogen. Handle in a fume hood.
Anhydrous Tetrahydrofuran (THF)≥99.9%, inhibitor-freeEMD MilliporeDry over sodium/benzophenone or use a solvent purification system.
Diethyl ether (Et₂O)AnhydrousVWR
Saturated aqueous ammonium chloride (NH₄Cl)
Saturated aqueous sodium chloride (brine)
Anhydrous magnesium sulfate (MgSO₄)
Silica gel60 Å, 230-400 meshFor column chromatography.
TLC platesSilica gel 60 F₂₅₄
Deuterated chloroform (CDCl₃)For NMR analysis.

Detailed Experimental Protocol

This protocol is adapted from established procedures for Williamson ether synthesis on carbohydrate scaffolds.[3][4][5]

Part 1: Reaction Setup and Alkoxide Formation
  • Inert Atmosphere: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, a nitrogen inlet, and a condenser. Maintain a positive pressure of dry nitrogen throughout the reaction.

  • Dispersion Washing: In a separate, dry flask under nitrogen, wash the required amount of sodium hydride (1.2 equivalents) with anhydrous hexanes to remove the mineral oil. Carefully decant the hexanes. Repeat this washing step twice. This step is crucial for accurate stoichiometry and to prevent side reactions.

  • Solvent Addition: Suspend the washed sodium hydride in anhydrous THF (approximately 10 mL per gram of starting material).

  • Substrate Addition: Dissolve 1,2-O-isopropylidene-D-ribofuranose (1.0 equivalent) in anhydrous THF in a separate flame-dried flask.

  • Alkoxide Formation: Slowly add the solution of 1,2-O-isopropylidene-D-ribofuranose to the sodium hydride suspension at 0 °C (ice bath). Allow the mixture to stir at this temperature for 30 minutes, then warm to room temperature and stir for an additional hour. The evolution of hydrogen gas should be observed. This step generates the sodium alkoxide, which is a potent nucleophile.

Part 2: Methylation
  • Methylating Agent Addition: Cool the reaction mixture back to 0 °C. Add methyl iodide (1.5 equivalents) dropwise via syringe. The excess methyl iodide ensures complete consumption of the alkoxide.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A typical eluent system is a mixture of hexanes and ethyl acetate (e.g., 2:1 v/v). The product should have a higher Rf value than the starting material.

Part 3: Work-up and Purification
  • Quenching: After the reaction is complete, cool the flask to 0 °C and cautiously quench the excess sodium hydride by the slow, dropwise addition of saturated aqueous ammonium chloride solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with diethyl ether. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

Experimental Workflow

experimental_workflow start Start setup Reaction Setup under N2 start->setup wash_nah Wash NaH with Hexanes setup->wash_nah add_thf Suspend NaH in Anhydrous THF wash_nah->add_thf add_substrate Add 1,2-O-isopropylidene-D-ribofuranose in THF at 0°C add_thf->add_substrate alkoxide_formation Stir at RT for 1h (Alkoxide Formation) add_substrate->alkoxide_formation add_mei Add CH3I at 0°C alkoxide_formation->add_mei react Stir Overnight at RT add_mei->react monitor Monitor by TLC react->monitor monitor->react Incomplete quench Quench with sat. aq. NH4Cl at 0°C monitor->quench Complete extract Extract with Et2O, Wash with H2O and Brine quench->extract dry Dry over MgSO4 and Concentrate extract->dry purify Purify by Flash Column Chromatography dry->purify characterize Characterize Product (NMR, MS) purify->characterize end End characterize->end

Caption: Step-by-step experimental workflow for the methylation of 1,2-O-isopropylidene-D-ribofuranose.

Characterization of the Product

The final product, 3-O-methyl-1,2-O-isopropylidene-D-ribofuranose, should be characterized by standard spectroscopic methods.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The 1H NMR spectrum is a powerful tool for confirming the structure of the product. Key diagnostic signals include:

    • The appearance of a new singlet at approximately 3.4 ppm corresponding to the methyl ether protons (-OCH₃).

    • Shifts in the signals of the furanose ring protons, particularly H3.

    • The characteristic signals for the isopropylidene group (two singlets around 1.3-1.6 ppm).[6]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show a new peak in the aliphatic region (around 58 ppm) corresponding to the methyl ether carbon.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product.

Troubleshooting

IssuePossible Cause(s)Solution(s)
Low or no conversion - Incomplete deprotonation (inactive NaH, wet solvent).- Inactive methyl iodide.- Use freshly opened or properly stored NaH.- Ensure all solvents and glassware are rigorously dry.- Use fresh methyl iodide.
Formation of multiple products - Incomplete protection of the starting material.- Side reactions due to elevated temperatures.- Verify the purity of the starting material.- Maintain the recommended reaction temperatures.
Difficult purification - Co-elution of product and starting material or byproducts.- Optimize the eluent system for column chromatography.- Consider using a different stationary phase if necessary.

Safety Precautions

  • Sodium Hydride: Sodium hydride is a highly flammable solid that reacts violently with water to produce hydrogen gas, which is explosive. Handle only under an inert atmosphere (nitrogen or argon). All glassware must be thoroughly dried.

  • Methyl Iodide: Methyl iodide is toxic, a suspected carcinogen, and a potent alkylating agent. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Anhydrous Solvents: Anhydrous solvents are flammable. Avoid open flames and sources of ignition.

References

1,2-Di-O-isopropylidene-3-O-methyl-D-ribofuranose as a glycosyl donor

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: 1,2-Di-O-isopropylidene-3-O-methyl-D-ribofuranose as a Glycosyl Donor Precursor for Nucleoside Synthesis

Abstract

This compound is a strategically protected carbohydrate building block pivotal in the synthesis of modified nucleosides for drug discovery and development. While not a glycosyl donor in its native state due to the presence of a hemiacetal at the anomeric C1 position, it serves as an excellent and stable precursor. Activation of the anomeric hydroxyl group is required to convert it into a suitable leaving group, thereby generating a reactive glycosyl donor in situ or in a preceding step. This guide provides a comprehensive overview of the principles, mechanisms, and detailed protocols for activating this precursor and utilizing it in Lewis acid-catalyzed N-glycosylation reactions, with a primary focus on the synthesis of nucleoside analogues.

Introduction: The Strategic Value of a Protected Ribofuranose

In the field of medicinal chemistry, particularly in the development of antiviral and anticancer therapeutics, the synthesis of nucleoside analogues is a cornerstone activity.[1][2] The efficacy of these drugs often hinges on the precise chemical modifications made to the ribose sugar moiety.[3] this compound is a valuable starting material for these syntheses due to its specific protecting group scheme.

  • 1,2-O-Isopropylidene Ketal: This cyclic protecting group serves two critical functions. First, it locks the furanose ring in a specific conformation, which can influence the stereochemical outcome of the glycosylation reaction.[4][5] Second, it protects the C1 and C2 hydroxyls, preventing them from participating in undesired side reactions.[6][7]

  • 3-O-Methyl Ether: The methyl group at the C3 position is a robust, non-participating protecting group. Unlike an acyl group (like acetate or benzoate), it does not provide neighboring group participation, which is often crucial for directing the stereochemistry of the incoming nucleophile.[8][9] This makes it suitable for syntheses where such participation is not desired or needs to be controlled by other means.

From Precursor to Active Donor: The Core Challenge

A glycosylation reaction is fundamentally a coupling between a glycosyl donor and a glycosyl acceptor .[8] The donor must possess a good leaving group at the anomeric carbon to facilitate nucleophilic attack by the acceptor. The title compound, with its C1-hydroxyl, is a stable hemiacetal and must first be converted into a more reactive species.

Common strategies for this activation include:

  • Conversion to a glycosyl halide (e.g., bromide or chloride).

  • Formation of a glycosyl trichloroacetimidate .

  • Acetylation to a glycosyl acetate , which can then be activated by a Lewis acid.

This guide will focus on the widely employed Silyl-Hilbert-Johnson (or Vorbrüggen) reaction, which typically involves the activation of a 1-O-acetylated ribose derivative with a Lewis acid in the presence of a silylated nucleobase.[10]

Mechanistic Principles of Activation and Glycosylation

The successful synthesis of a nucleoside from this compound involves a two-stage mechanistic pathway: activation of the donor precursor followed by the Lewis acid-catalyzed glycosylation.

Stage 1: Formation of the Activated Glycosyl Donor

The anomeric hydroxyl group is a poor leaving group. To enhance its reactivity, it is typically converted to an acetate. This is readily achieved by reacting the precursor with acetic anhydride in pyridine. The resulting 1-O-acetyl-2,3-di-O-isopropylidene-5-O-methyl-D-ribofuranose is now primed for activation.

Stage 2: Lewis Acid-Catalyzed N-Glycosylation (Vorbrüggen Reaction)

The core of the C-N bond formation occurs in this stage.

  • Nucleobase Silylation: The nucleobase (e.g., uracil, adenine) is treated with a silylating agent like hexamethyldisilazane (HMDS). This increases its solubility in non-polar organic solvents and enhances the nucleophilicity of the ring nitrogen atoms.

  • Lewis Acid Activation: A Lewis acid, such as tin(IV) chloride (SnCl₄) or trimethylsilyl trifluoromethanesulfonate (TMSOTf), is introduced.[10][11] The Lewis acid coordinates to the oxygen of the anomeric acetyl group, weakening the C1-O bond and facilitating its departure.

  • Oxocarbenium Ion Formation: The departure of the acetate leaving group generates a resonance-stabilized oxocarbenium ion intermediate. The conformation of this intermediate is critical in determining the stereochemical outcome of the reaction.

  • Nucleophilic Attack: The silylated nucleobase attacks the electrophilic anomeric carbon (C1) of the oxocarbenium ion. This attack typically occurs from the face opposite to the bulky 1,2-O-isopropylidene ring, leading to the formation of the desired β-nucleoside.

  • Rearomatization and Desilylation: The intermediate subsequently rearomatizes, and the silyl group is removed during aqueous workup, yielding the final protected nucleoside.

G Start Ribofuranose Precursor (C1-OH) Acetylated 1-O-Acetyl Ribose (Activated Precursor) Start->Acetylated Ac₂O, Pyridine invis1 Acetylated->invis1 Nucleobase Silylated Nucleobase Nucleobase->invis1 Intermediate Oxocarbenium Ion Intermediate Product Protected β-Nucleoside Intermediate->Product Nucleophilic Attack invis1->Intermediate Lewis Acid (e.g., SnCl₄) invis2

Diagram 1: Key stages of the Vorbrüggen N-glycosylation reaction.

Application Protocol: Synthesis of a Protected Uridine Analogue

This protocol details the synthesis of a model β-D-ribonucleoside using this compound as the starting material and uracil as the nucleobase.

Experimental Workflow Overview

G A Part A: Activation Acetylation of Ribose Precursor C Part C: Glycosylation Lewis Acid-Catalyzed Coupling A->C B Part B: Nucleobase Prep Silylation of Uracil B->C D Workup & Quenching Neutralization and Extraction C->D E Purification Silica Gel Chromatography D->E F Analysis NMR, MS, TLC E->F

Diagram 2: High-level experimental workflow for nucleoside synthesis.
Materials and Reagents

ReagentFormulaM.W.PurposeNotes
Ribofuranose PrecursorC₁₀H₁₈O₅218.25Glycosyl Donor PrecursorMust be dry
Acetic AnhydrideC₄H₆O₃102.09Acetylating AgentUse freshly opened
PyridineC₅H₅N79.10Base/SolventAnhydrous
UracilC₄H₄N₂O₂112.09NucleobaseMust be dry
Hexamethyldisilazane (HMDS)C₆H₁₉NSi₂161.40Silylating AgentAnhydrous
Ammonium Sulfate(NH₄)₂SO₄132.14Catalyst for Silylation
Tin(IV) Chloride (SnCl₄)SnCl₄260.51Lewis Acid CatalystHighly moisture sensitive
Dichloromethane (DCM)CH₂Cl₂84.93SolventAnhydrous
Saturated NaHCO₃ (aq)NaHCO₃84.01Quenching Agent
Ethyl Acetate (EtOAc)C₄H₈O₂88.11Extraction Solvent
HexanesC₆H₁₄86.18Chromatography Eluent
Step-by-Step Protocol

Part A: Acetylation of the Ribofuranose Precursor

  • Dissolve this compound (1.0 eq) in anhydrous pyridine (approx. 0.2 M solution) in an oven-dried, round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C in an ice bath.

  • Add acetic anhydride (1.5 eq) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by slowly adding ice-cold water.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with 1 M HCl (to remove pyridine), followed by saturated NaHCO₃ solution, and finally brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the 1-O-acetylated product, which can often be used in the next step without further purification.

Part B: Silylation of Uracil

  • In a separate oven-dried flask, suspend uracil (1.2 eq) and a catalytic amount of ammonium sulfate in hexamethyldisilazane (HMDS, approx. 5-10 eq).

  • Heat the mixture to reflux (approx. 130 °C) under an inert atmosphere until the solution becomes clear (typically 2-4 hours).

  • Remove the excess HMDS under reduced pressure to obtain the silylated uracil as a residue.

Part C: Lewis Acid-Catalyzed Glycosylation

  • Place the 1-O-acetylated ribose from Part A in an oven-dried flask and dissolve in anhydrous dichloromethane (DCM).

  • Add the silylated uracil from Part B to the same flask and stir to dissolve.

  • Cool the solution to 0 °C under an inert atmosphere.

  • Slowly add SnCl₄ (1.2 eq, as a 1 M solution in DCM) dropwise. The solution may change color.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction by TLC for the formation of the product and consumption of the glycosyl donor.

Workup and Purification
  • Cool the reaction mixture to 0 °C and quench by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Dilute with additional DCM and filter the mixture through a pad of Celite to remove tin salts.

  • Transfer the filtrate to a separatory funnel and wash with saturated NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to isolate the desired protected nucleoside.

Expertise & Trustworthiness: Rationale and Self-Validation

Why These Conditions? The Causality Behind the Protocol
  • Anhydrous Conditions: Lewis acids like SnCl₄ are extremely reactive towards water.[12] Any moisture will consume the catalyst and lead to hydrolysis of the glycosyl donor, drastically reducing the yield. This is why all glassware must be oven-dried and anhydrous solvents are used.

  • Choice of Lewis Acid: SnCl₄ is a strong Lewis acid effective for activating glycosyl acetates.[10][11] For more sensitive substrates, milder Lewis acids like TMSOTf can be employed. The choice depends on the reactivity of both the donor and the acceptor.

  • Silylation of Nucleobase: As mentioned, this step is crucial. Unprotected nucleobases have poor solubility in DCM and are not sufficiently nucleophilic. Silylation renders them soluble and activates them for the coupling reaction.

  • Temperature Control: The initial cooling to 0 °C helps to control the exothermic reaction upon addition of the Lewis acid and can improve stereoselectivity by favoring the kinetically controlled product.

Protocol Self-Validation: Monitoring for Success

This protocol is designed to be self-validating through routine analytical checks.

  • TLC Monitoring: This is the primary tool for tracking progress.

    • Reactants: The ribose precursor, acetylated donor, and uracil will have distinct Rf values.

    • Product: The final nucleoside product will be significantly less polar than uracil but may have an Rf value close to the acetylated donor. A two-dimensional TLC can help resolve spots if necessary.

    • Staining: Use a p-anisaldehyde or KMnO₄ stain, as the sugar-containing compounds will stain readily.

  • NMR Spectroscopy: After purification, ¹H and ¹³C NMR are essential to confirm the structure. Key diagnostic signals include:

    • The anomeric proton (H-1') of the ribose, which typically appears as a doublet around 5.8-6.0 ppm. The coupling constant (J₁',₂') can help confirm the β-configuration.

    • The appearance of signals corresponding to the uracil base.

    • The persistence of the isopropylidene and methyl protecting group signals.

Data Summary: Expected Outcomes

The following table provides representative data for the glycosylation reaction described. Yields and ratios are dependent on the precise reaction conditions and scale.

Glycosyl AcceptorLewis AcidSolventTemp (°C)Time (h)Approx. Yield (%)Anomeric Ratio (β:α)
Silylated UracilSnCl₄DCM0 to RT1665-80%>10:1
Silylated ThymineSnCl₄DCM0 to RT1670-85%>10:1
Silylated 6-ChloropurineTMSOTfAcetonitrile0 to RT1260-75%>15:1

Conclusion

This compound is a highly effective precursor for the synthesis of complex nucleoside analogues. While it requires chemical activation to function as a glycosyl donor, the protocols for this transformation are well-established and reliable. The strategic placement of its protecting groups allows for precise control over the glycosylation reaction, making it an indispensable tool for researchers and professionals in drug development. The detailed protocol and mechanistic insights provided herein offer a robust framework for the successful application of this versatile building block.

References

Application Note: Synthesis of C5-Modified Ribofuranose Derivatives from 1,2-Di-O-isopropylidene-3-O-methyl-D-ribofuranose

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, organic synthesis, and pharmacology.

Introduction: The Strategic Value of Modified Sugars

Modified sugars are fundamental building blocks in the development of novel therapeutics, most notably in the field of nucleoside analogues. These analogues, where either the sugar moiety or the nucleobase is altered, are cornerstone therapies for viral infections (e.g., Zidovudine for HIV, Sofosbuvir for Hepatitis C) and cancer.[1][2] Alterations to the sugar scaffold can profoundly impact the pharmacological profile of a nucleoside by enhancing its metabolic stability, improving its cellular uptake, or altering its interaction with target enzymes like polymerases and kinases.[3][4][5]

The starting material, 1,2-Di-O-isopropylidene-3-O-methyl-D-ribofuranose , is a highly valuable and versatile intermediate for creating a library of modified sugars. Its strategic design offers several key advantages:

  • Orthogonal Protection: The 1,2-hydroxyl groups are protected as an acid-labile isopropylidene acetal (acetonide), while the 3-hydroxyl is protected as a stable methyl ether. This differential protection scheme directs modification to the only free hydroxyl group.

  • Activated C5 Position: The primary hydroxyl group at the C5 position is sterically accessible and chemically reactive, making it the ideal handle for a wide range of synthetic transformations.

This guide provides a detailed, two-part protocol for the reliable synthesis of C5-modified ribofuranose derivatives, beginning with the oxidation of the C5-hydroxyl to a crucial aldehyde intermediate, followed by a carbon-chain extension via a Wittig olefination.

Synthetic Strategy Overview

The synthetic approach leverages the free C5-hydroxyl group as the exclusive point of modification. The overall strategy involves a two-step sequence: first, a mild oxidation to convert the primary alcohol into an aldehyde, and second, the utilization of this aldehyde as an electrophile for carbon-carbon bond formation. This pathway opens access to a diverse array of C5-functionalized ribose derivatives suitable for incorporation into nucleoside drug candidates.[6][7]

G A 1,2-Di-O-isopropylidene- 3-O-methyl-D-ribofuranose (Starting Material) B C5-Aldehyde Intermediate A->B Oxidation (Protocol 1) F C5-Halides A->F Halogenation C C5-Carboxylic Acid B->C Further Oxidation D C5-Chain Extension (e.g., Alkenes) B->D Wittig Reaction (Protocol 2) E C5-Amines B->E Reductive Amination

Figure 1: Synthetic pathways from the starting ribofuranose.

Part 1: Oxidation of the C5-Hydroxyl to an Aldehyde via Swern Oxidation

The conversion of the primary alcohol at C5 to an aldehyde is a critical gateway transformation. While several methods exist, the Swern oxidation is renowned for its mild conditions, high yields, and broad functional group tolerance, making it ideal for sensitive carbohydrate substrates.[8][9][10]

Principle: The Swern oxidation utilizes dimethyl sulfoxide (DMSO) as the oxidant, which is activated by an electrophile, typically oxalyl chloride.[11][12] This forms a highly reactive chloro(dimethyl)sulfonium chloride intermediate. The alcohol adds to this intermediate, forming an alkoxysulfonium salt. A hindered, non-nucleophilic base, such as triethylamine (TEA), then facilitates an intramolecular elimination (ylide formation followed by decomposition) to yield the aldehyde, dimethyl sulfide, and triethylammonium chloride.[8][13] The reaction must be maintained at very low temperatures (typically -78 °C) to prevent side reactions.[13]

Protocol 1: Swern Oxidation
Materials and Reagents
This compound
Anhydrous Dichloromethane (DCM)
Anhydrous Dimethyl sulfoxide (DMSO)
Oxalyl chloride (2.0 M solution in DCM)
Anhydrous Triethylamine (TEA)
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
Brine (Saturated aqueous NaCl solution)
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Round-bottom flasks, magnetic stirrer, syringes, needles, argon/nitrogen inlet, dry ice/acetone bath, separatory funnel
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: Under an inert atmosphere (Argon or Nitrogen), add anhydrous DCM (0.2 M relative to the alcohol) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and a thermometer. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Activator Addition: To the cold DCM, slowly add oxalyl chloride (1.5 equivalents) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

  • DMSO Addition: In a separate flame-dried flask, prepare a solution of anhydrous DMSO (2.5 equivalents) in anhydrous DCM. Add this solution dropwise to the reaction mixture. Stir for 15 minutes at -78 °C.

  • Alcohol Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 10-15 minutes. Stir for 45-60 minutes at -78 °C.

  • Reaction Monitoring (In-Process Control): Monitor the reaction progress by TLC (e.g., using 30% Ethyl Acetate in Hexane). The starting material spot should be consumed and a new, less polar spot (the aldehyde) should appear.

  • Base Quenching: Slowly add anhydrous triethylamine (5.0 equivalents) to the reaction mixture. The mixture may become thick. Stir for 20 minutes at -78 °C, then allow the reaction to slowly warm to room temperature over 1 hour.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude aldehyde is often pure enough for the next step but can be further purified by flash column chromatography on silica gel if necessary.

Process Validation & Characterization:

  • TLC: Confirms the consumption of starting material and formation of a new product.

  • ¹H NMR: Appearance of a characteristic aldehyde proton signal around δ 9.5-9.8 ppm. Disappearance of the C5-CH₂OH proton signals.

  • IR Spectroscopy: Appearance of a strong C=O stretch around 1730-1740 cm⁻¹.

Part 2: Carbon Chain Extension via Wittig Olefination

The Wittig reaction is a powerful and reliable method for forming carbon-carbon double bonds by reacting a carbonyl compound (in this case, our synthesized aldehyde) with a phosphorus ylide (a Wittig reagent).[14][15] This protocol details the use of a stabilized ylide to form an α,β-unsaturated ester, a common structure in biologically active molecules.

Principle: The Wittig reaction begins with the nucleophilic attack of the ylide's carbanion on the electrophilic carbonyl carbon of the aldehyde.[15][16] This forms a betaine intermediate which rapidly collapses into a four-membered oxaphosphetane ring. This unstable intermediate then fragments to yield the desired alkene and a triphenylphosphine oxide byproduct.[16][17] Stabilized ylides, such as the one used here, are generally less reactive and tend to produce the (E)-alkene isomer selectively.[18]

Protocol 2: Wittig Reaction with a Stabilized Ylide
Materials and Reagents
C5-Aldehyde from Protocol 1
Methyl (triphenylphosphoranylidene)acetate (or a similar stabilized Wittig reagent)
Anhydrous Toluene or Tetrahydrofuran (THF)
Round-bottom flask, magnetic stirrer, condenser, argon/nitrogen inlet, heating mantle
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
Brine, Anhydrous Sodium Sulfate (Na₂SO₄)
TLC plates, Rotary evaporator, Flash column chromatography system (silica gel)

Step-by-Step Procedure:

  • Reaction Setup: Under an inert atmosphere, dissolve the crude or purified C5-aldehyde (1.0 equivalent) from Protocol 1 in anhydrous toluene (0.1 M).

  • Ylide Addition: Add methyl (triphenylphosphoranylidene)acetate (1.2 equivalents) to the solution.

  • Reaction: Heat the mixture to 80-90 °C and stir for 4-6 hours, or until the starting material is consumed.

  • Monitoring (In-Process Control): Monitor the reaction by TLC. The aldehyde spot should disappear, and a new product spot corresponding to the α,β-unsaturated ester will form.

  • Workup: Cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent.

  • Purification: Purify the residue directly by flash column chromatography on silica gel (e.g., using a gradient of 10% to 40% Ethyl Acetate in Hexane). The triphenylphosphine oxide byproduct is typically more polar and will elute after the desired product.

Process Validation & Characterization:

  • ¹H NMR: Disappearance of the aldehyde proton. Appearance of new vinyl proton signals (typically between δ 6.0-7.5 ppm) with characteristic coupling constants. Appearance of a new methyl ester singlet around δ 3.7 ppm.

  • ¹³C NMR: Appearance of signals for the alkene carbons and the new ester carbonyl.

  • Mass Spectrometry (HRMS): Confirms the exact mass of the chain-extended product.

Figure 2: Experimental workflow from alcohol to extended alkene.

Summary of Transformations and Expected Outcomes

Step Transformation Key Reagents Typical Yield Key Characterization Signals
1 Alcohol to AldehydeDMSO, (COCl)₂, TEA>90%¹H NMR: δ ~9.7 ppm (CHO)
2 Aldehyde to AlkenePh₃P=CHCO₂Me75-85%¹H NMR: δ 6.0-7.5 ppm (vinyl H's)

Conclusion

The protocols described herein provide a robust and reproducible pathway for the synthesis of C5-modified ribofuranose derivatives from the versatile building block, this compound. The initial Swern oxidation reliably produces the key aldehyde intermediate, which can be successfully elaborated via Wittig olefination to install new carbon-carbon bonds. These methods are foundational for creating diverse libraries of sugar analogues, which are essential for academic research and the industrial development of next-generation nucleoside therapeutics. The inclusion of in-process controls and detailed characterization ensures a self-validating workflow, empowering researchers to confidently synthesize these valuable compounds.

References

Troubleshooting & Optimization

Technical Support Center: Deprotection of 1,2-O-Isopropylidene Groups

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the deprotection of 1,2-O-isopropylidene groups. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this crucial step in chemical synthesis. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to ensure the integrity and success of your experiments.

Troubleshooting Guide

This section addresses specific issues you might encounter during the deprotection of 1,2-O-isopropylidene groups in a question-and-answer format.

Q1: My deprotection reaction is incomplete, even after extended reaction times. What could be the cause and how can I resolve this?

A1: Incomplete deprotection is a frequent challenge. The stability of the isopropylidene group is influenced by the overall structure of your substrate and the reaction conditions. Here are the primary causes and troubleshooting steps:

  • Insufficient Acid Strength or Concentration: The catalytic acid might not be potent enough to efficiently hydrolyze the acetal.

    • Solution: Incrementally increase the concentration of your acid catalyst. If using a mild acid like acetic acid, consider switching to a stronger one such as trifluoroacetic acid (TFA) or sulfuric acid (H₂SO₄).[1][2] Monitor the reaction closely by TLC or LC-MS to avoid potential side reactions with more potent acids.

  • Low Reaction Temperature: The activation energy for the hydrolysis might not be reached at the current temperature.

    • Solution: Gradually increase the reaction temperature while carefully monitoring for the formation of byproducts.[3]

  • Catalyst Deactivation: The acid catalyst may be neutralized or deactivated over time.

    • Solution: If the reaction stalls, consider adding a fresh portion of the acid catalyst.[3]

  • Solvent Effects: The choice of solvent can significantly impact reaction rates. Protic solvents like methanol or water are typically required for hydrolysis.

    • Solution: Ensure your reaction medium contains a sufficient amount of a protic solvent to facilitate the hydrolysis. For substrates with poor solubility in aqueous media, a co-solvent system (e.g., THF/water, dioxane/water) is recommended.

Q2: I am observing significant side product formation. What are the common side reactions and how can I minimize them?

A2: Side reactions are often a consequence of harsh deprotection conditions. Understanding the nature of your substrate is key to mitigating these issues.

  • Acid-Sensitive Functional Groups: Your molecule may contain other acid-labile protecting groups (e.g., Boc, Trityl) or functionalities that are sensitive to acidic conditions.

    • Solution: Employ milder deprotection methods. Consider using a solid acid catalyst like Amberlite IR-120 H⁺ resin, which can be easily filtered off, or catalytic amounts of a Lewis acid such as InCl₃.[1][4] These methods can offer greater selectivity.

  • Rearrangement Reactions: Propargylic ethers or other sensitive moieties can undergo rearrangement under strong acidic conditions.[3]

    • Solution: Use milder acids and lower reaction temperatures. A buffered system or a weaker acid like p-toluenesulfonic acid (TsOH) might be beneficial.[1]

  • Polymerization/Degradation: Highly sensitive substrates, particularly some carbohydrates, can degrade or polymerize under strongly acidic conditions and at elevated temperatures.[2][3]

    • Solution: Lower the reaction temperature and use a lower concentration of the acid. Slow addition of the substrate to the acidic solution can also prevent localized high concentrations that may promote side reactions.[3]

Q3: My target molecule is a 2-deoxyglycoside, and I am struggling with the hydrolysis of the glycosidic bond during deprotection. How can I selectively remove the isopropylidene group?

A3: 2-Deoxyglycosides are notoriously prone to hydrolysis under acidic conditions. The key is to use exceptionally mild and selective methods.

  • Challenge: The glycosidic bond in 2-deoxyglycosides is more acid-labile than in their hydroxylated counterparts.

  • Solution: A recently developed method utilizing a mixture of acetic acid, water, and 1,2-dimethoxyethane (AcOH/H₂O/DME) has shown great success in the mild and efficient deprotection of isopropylidene ketals in 2-deoxyglycosides.[5] This system is effective at removing the ketal while preserving the sensitive glycosidic linkage.

Q4: I have multiple isopropylidene groups in my molecule. How can I achieve regioselective deprotection?

A4: Regioselective deprotection is often achievable due to the differential stability of terminal versus internal isopropylidene groups.

  • General Principle: Terminal isopropylidene groups (protecting a primary and a secondary alcohol) are generally more labile than internal ones (protecting two secondary alcohols).

  • Methodology: Careful control of reaction conditions is crucial.

    • Mild Acidic Hydrolysis: Using dilute aqueous acetic acid or catalytic amounts of a Lewis acid like CoCl₂·2H₂O in acetonitrile can selectively cleave the terminal acetal.[6][7]

    • Enzymatic Deprotection: In some cases, enzymatic methods can offer high regioselectivity, although this is highly substrate-dependent.

    • Reagent Selection: Certain reagents, like aqueous tert-butyl hydroperoxide, have been shown to selectively deprotect terminal acetonides.[4]

Frequently Asked Questions (FAQs)

What is the general mechanism for the acid-catalyzed deprotection of a 1,2-O-isopropylidene group?

The deprotection proceeds via a three-step acid-catalyzed hydrolysis mechanism:

  • Protonation: One of the oxygen atoms of the acetal is protonated by the acid catalyst.

  • Ring Opening: The protonated acetal undergoes ring opening to form a resonance-stabilized carbocation and a hydroxyl group.

  • Nucleophilic Attack and Deprotonation: A water molecule attacks the carbocation, followed by deprotonation to yield the diol and acetone.

Deprotection_Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Ring Opening cluster_2 Step 3: Nucleophilic Attack & Deprotonation A 1,2-O-Isopropylidene Protected Diol B Protonated Acetal A->B H⁺ C Carbocation Intermediate B->C D Addition of Water C->D H₂O E 1,2-Diol + Acetone D->E -H⁺

Caption: Acid-catalyzed deprotection mechanism of a 1,2-O-isopropylidene group.

How do I choose the right deprotection method for my substrate?

The choice of method depends on the overall stability of your molecule. A logical workflow can help in making this decision.

Troubleshooting_Workflow node_cond node_cond node_final node_final Start Substrate with 1,2-O-isopropylidene group AcidSensitive Other acid-sensitive groups present? Start->AcidSensitive DeoxySugar Is it a 2-deoxy sugar? AcidSensitive->DeoxySugar No Mild Use mild acidic conditions (e.g., aq. AcOH, Amberlite) AcidSensitive->Mild Yes Regioselective Regioselective deprotection needed? DeoxySugar->Regioselective No VeryMild Use very mild conditions (e.g., AcOH/H₂O/DME) DeoxySugar->VeryMild Yes Harsh Use standard harsh conditions (e.g., aq. H₂SO₄, reflux) Regioselective->Harsh No Selective Use regioselective method (e.g., dilute acid, CoCl₂) Regioselective->Selective Yes

Caption: Decision workflow for selecting a deprotection method.

What are some common work-up procedures for deprotection reactions?
  • Neutralization: After the reaction is complete, the acid catalyst must be neutralized. This is typically done by the slow addition of a base such as sodium bicarbonate, sodium carbonate, or triethylamine until the pH is neutral.[2]

  • Extraction: The product is then typically extracted from the aqueous phase using an organic solvent like ethyl acetate or dichloromethane.

  • Purification: The crude product is often purified by column chromatography on silica gel to remove any remaining starting material, byproducts, and salts. In some cases, particularly with highly polar carbohydrate products, recrystallization or freeze-drying may be necessary.[2]

Deprotection Conditions at a Glance

The following table summarizes various conditions for the deprotection of 1,2-O-isopropylidene groups.

Reagent(s)Solvent(s)TemperatureTypical Substrates & Notes
Aqueous H₂SO₄ (e.g., 1%) WaterRefluxRobust molecules; can cause degradation of sensitive substrates.[2]
Aqueous TFA (e.g., 50-80%) Water, DCMRoom Temp.Effective for many substrates, including peptides.[1]
Aqueous AcOH (e.g., 80%) WaterRoom Temp. to 60°CMild conditions, suitable for substrates with other acid-sensitive groups.
p-Toluenesulfonic acid (cat.) MethanolRoom Temp.Mild, non-aqueous alternative.[2]
Amberlite IR-120 H⁺ MethanolRoom Temp. to 60°CHeterogeneous catalyst, easy to remove by filtration.[1]
InCl₃ (cat.) Acetonitrile/WaterRoom Temp.Chemoselective, tolerates other acid-sensitive groups.[4]
CoCl₂·2H₂O (cat.) Acetonitrile50-60°CEffective for regioselective deprotection of terminal isopropylidene groups.[6]
AcOH/H₂O/DME DMEVariesVery mild; ideal for sensitive 2-deoxyglycosides.[5]

Key Experimental Protocols

Protocol 1: General Deprotection using Aqueous Sulfuric Acid

This protocol is suitable for robust substrates where harsh conditions are tolerated.

  • Suspend the 1,2-O-isopropylidene protected compound (1 equivalent) in 1% aqueous sulfuric acid.

  • Heat the mixture to reflux (approximately 100-110 °C) and monitor the reaction by TLC.[2]

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Slowly add solid sodium bicarbonate portion-wise with stirring until the pH is neutral (pH ~7).

  • Remove the solvent under reduced pressure, ensuring the water bath temperature remains below 30 °C to prevent product degradation.[2]

  • For complete water removal, freeze-drying (lyophilization) is recommended.[2]

  • The crude product can often be used directly in the next step or purified by column chromatography.

Protocol 2: Mild Deprotection using Amberlite IR-120 H⁺ Resin

This method is ideal for substrates that are sensitive to strong acids.

  • Dissolve the protected compound in methanol.

  • Add Amberlite IR-120 H⁺ resin (e.g., 8 equivalents by weight).[1]

  • Stir the mixture at room temperature or gently heat to 40-60 °C, monitoring the reaction progress by TLC or LC-MS.[1]

  • Upon completion, filter the reaction mixture to remove the resin.

  • Wash the resin with methanol and combine the filtrates.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify as needed by column chromatography.

References

Technical Support Center: Optimizing Glycosylation Reactions with Furanose Donors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing glycosylation reactions utilizing furanose donors. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of furanosylation. Here, you will find in-depth troubleshooting guidance and frequently asked questions to address specific challenges encountered during your experiments.

Furanosides, carbohydrates with a five-membered ring structure, are key components of many biologically significant molecules, including nucleic acids and various bacterial polysaccharides.[1][2] However, their synthesis presents unique challenges compared to their more stable six-membered pyranose counterparts.[3][4] This guide provides practical, experience-driven advice to help you achieve successful and stereoselective furanosylations.

Troubleshooting Guide

This section addresses common problems encountered during furanosylation reactions, offering probable causes and actionable solutions.

Problem 1: Low or No Product Yield

You've set up your glycosylation reaction, but upon analysis (e.g., TLC, LC-MS), you observe a low yield of the desired furanoside product or no product at all.

Possible Causes & Solutions:

  • Inactive Glycosyl Donor: The furanosyl donor may have decomposed during storage or handling. Furanosyl donors, particularly halides, can be unstable.[5]

    • Solution: Verify the integrity of your donor via NMR or mass spectrometry before use. Store donors under anhydrous and inert conditions, preferably at low temperatures.[6][7][8][9][10] Consider synthesizing the donor fresh if stability is a persistent issue.

  • Inefficient Donor Activation: The chosen activation method may not be suitable for your specific furanosyl donor.

    • Solution: The activation of the glycosyl donor is a critical step.[11] The choice of promoter and reaction conditions significantly impacts the reaction's success. For thioglycoside donors, common activators include N-iodosuccinimide (NIS) and a catalytic amount of a Lewis acid like silver triflate (AgOTf) or triflic acid (TfOH).[12][13] The concentration of the activator can also be crucial; for instance, increasing TfOH concentration can lower the activation temperature.[13] It's important to find the optimal temperature for donor activation to avoid decomposition.[13][14]

  • Moisture in the Reaction: Glycosylation reactions are highly sensitive to moisture, which can hydrolyze the activated donor or the promoter.

    • Solution: Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum). Use anhydrous solvents, and add molecular sieves (e.g., 4 Å) to the reaction mixture to scavenge any residual water.[15]

  • Poor Nucleophilicity of the Acceptor: The glycosyl acceptor may not be sufficiently reactive under the chosen conditions.

    • Solution: If using a sterically hindered or electronically deactivated alcohol, you may need to employ more forceful reaction conditions, such as a stronger promoter system or higher temperatures. However, be mindful that higher temperatures can lead to donor decomposition and loss of stereoselectivity.[13] Alternatively, modifying the protecting groups on the acceptor could enhance its nucleophilicity.

Problem 2: Poor Stereoselectivity (Formation of Anomer Mixtures)

Your reaction yields the desired product, but as a mixture of α and β anomers, and you require a single stereoisomer.

Possible Causes & Solutions:

  • Reaction Mechanism: Furanosylation reactions often proceed through an SN1-like mechanism involving a flexible oxocarbenium ion intermediate, which can be attacked from either face by the nucleophile, leading to poor stereoselectivity.[4]

    • Solution 1: Choice of Protecting Groups: The protecting groups on the furanose donor can significantly influence the stereochemical outcome. "Participating" groups at the C2 position, such as acyl groups (e.g., benzoyl), can promote the formation of 1,2-trans products through the formation of a cyclic acyl oxonium ion intermediate. Conversely, "non-participating" groups like benzyl or silyl ethers are often used when the 1,2-cis product is desired.

    • Solution 2: Conformationally Restricted Donors: Employing furanosyl donors with conformationally restricted ring systems can enhance stereoselectivity. For example, the introduction of a 3,5-O-benzylidene or a 3,5-O-(di-tert-butylsilylene) group can lock the furanose ring in a specific conformation, favoring attack from one face.[15]

    • Solution 3: Catalyst-Controlled Stereoselectivity: Recent advances have demonstrated the use of specific catalysts to direct the stereochemical outcome. For instance, bis-thiourea hydrogen-bond donor catalysts have been shown to promote stereospecific 1,2-cis furanosylations.[15] Phenanthroline catalysts have also been developed for stereoselective 1,2-cis furanosylation.[16]

  • Anomeric Composition of the Donor: The starting anomeric ratio of the glycosyl donor can influence the final product ratio, especially in reactions that are not completely stereospecific.[16]

    • Solution: Purify the glycosyl donor to obtain a single anomer before the glycosylation reaction. This can often be achieved by column chromatography.

Experimental Protocol: Stereoselective 1,2-cis Furanosylation using a Bis-Thiourea Catalyst

This protocol is adapted from a method reported for stereoselective O-furanosylation.[15]

Materials:

  • Furanosyl phosphate donor (e.g., arabinose phosphate)

  • Glycosyl acceptor

  • Bis-thiourea catalyst (e.g., catalyst 4a as described in the reference)

  • Di-n-propylether (nPr₂O), anhydrous

  • 4 Å molecular sieves

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the furanosyl phosphate donor (0.2 mmol), the glycosyl acceptor (0.4 mmol), the bis-thiourea catalyst (5 mol%), and 4 Å molecular sieves (500 mg).

  • Add anhydrous nPr₂O (5 mL).

  • Stir the reaction mixture at 40 °C for 18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction (e.g., with triethylamine), filter off the molecular sieves, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the anomeric ratio of the purified product by ¹H NMR spectroscopy.[15]

Frequently Asked Questions (FAQs)

Q1: Why are furanosylation reactions generally more challenging than pyranosylations?

A1: The challenge stems from the inherent structural properties of furanoses. The five-membered ring of a furanose is more flexible than the six-membered ring of a pyranose.[4] This flexibility makes it more difficult to control the stereochemical outcome of the glycosylation reaction. Additionally, furanosides are often thermodynamically less stable than their pyranoside counterparts, which can lead to challenges in their synthesis and isolation.[17][]

Q2: How do I choose the right protecting groups for my furanose donor?

A2: The choice of protecting groups is a critical aspect of a successful glycosylation strategy.[19][20] Consider the following:

  • Stereodirecting Effect: As mentioned in the troubleshooting section, a participating group at C2 (e.g., acetate, benzoate) will favor the formation of the 1,2-trans glycoside. For 1,2-cis glycosides, non-participating groups (e.g., benzyl, silyl ethers) are typically used.

  • Stability: Protecting groups must be stable to the glycosylation reaction conditions but readily cleavable under conditions that do not affect the newly formed glycosidic bond.[21][22]

  • Orthogonality: In the context of synthesizing complex oligosaccharides, it is beneficial to use an orthogonal protecting group strategy. This means that different protecting groups can be selectively removed in any order without affecting the others.[20]

Q3: What are the best analytical techniques to monitor my furanosylation reaction and characterize the product?

A3: A combination of techniques is generally recommended:

  • Thin-Layer Chromatography (TLC): TLC is a quick and easy way to monitor the progress of your reaction. Multiple spots can indicate the presence of starting materials, product anomers, and side products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides information on the conversion of starting materials and the formation of products, including their molecular weights.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation of your purified furanoside. The coupling constants of the anomeric proton (H-1) can often help in determining the stereochemistry (α or β) of the glycosidic linkage. Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) can be used for complete structural assignment.

Q4: I am having trouble purifying my furanoside product. What are some common strategies?

A4: The purification of glycosides can be challenging due to their polarity and the potential for closely related byproducts.[23]

  • Flash Column Chromatography: This is the most common method for purifying glycosylation reaction products. A careful selection of the solvent system is crucial for achieving good separation.

  • High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC can be a powerful tool.

  • Crystallization: If your product is a solid, crystallization can be an effective method for obtaining highly pure material.

Visualizing the Glycosylation Process

The following diagram illustrates the general workflow for a typical glycosylation reaction, from reagent preparation to product analysis.

Glycosylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Donor Furanose Donor (Anomerically Pure) Mix Combine Donor, Acceptor & Sieves Donor->Mix Acceptor Glycosyl Acceptor Acceptor->Mix Reagents Anhydrous Solvent + Molecular Sieves Reagents->Mix Cool Cool to Reaction Temp Mix->Cool Activate Add Promoter/ Catalyst Cool->Activate Stir Stir at Temp Activate->Stir Quench Quench Reaction Stir->Quench Monitor by TLC/LC-MS Filter Filter & Concentrate Quench->Filter Purify Column Chromatography Filter->Purify NMR NMR Spectroscopy (Structure & Anomeric Ratio) Purify->NMR MS Mass Spectrometry (Molecular Weight) Purify->MS

Caption: A typical workflow for a furanosylation reaction.

Summary of Key Reaction Parameters
ParameterRecommendationRationale
Donor Purity Use anomerically pure donor if possibleThe anomeric ratio of the donor can influence the product ratio.[16]
Solvent Anhydrous, non-participating solvents (e.g., DCM, MTBE)Prevents hydrolysis of activated intermediates.[16]
Temperature Often cryogenic to room temperatureTemperature control is crucial for selectivity and preventing side reactions.[13]
Activator/Catalyst Chosen based on donor type and desired stereochemistryThe activator drives the reaction and can influence the mechanism.[15][16]
Additives Molecular sieves (e.g., 4 Å)Scavenges residual moisture.[15]

References

Technical Support Center: Troubleshooting Side Reactions in Nucleoside Synthesis from Ribofuranose Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for nucleoside synthesis. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of nucleosides and their analogues from ribofuranose derivatives. Here, we move beyond simple protocols to delve into the mechanistic underpinnings of common side reactions, offering field-proven insights and robust troubleshooting strategies to enhance the efficiency and success of your synthetic endeavors.

FAQs: Quick-Reference Troubleshooting

This section provides rapid answers to some of the most pressing issues encountered during nucleoside synthesis.

Q1: My glycosylation reaction is producing a mixture of α and β anomers. How can I improve the stereoselectivity for the desired β-anomer?

A1: Achieving high β-selectivity is a common challenge. The formation of α-anomers often arises from a lack of neighboring group participation or the equilibration of the anomeric center under the reaction conditions.[1][2][3]

  • Troubleshooting Steps:

    • Ensure Proper Protecting Groups: The use of an acyl-protecting group (e.g., benzoyl or acetyl) at the C2' position of the ribofuranose derivative is crucial. This group participates in the reaction by forming a cyclic acyloxonium ion intermediate, which sterically hinders the approach of the nucleobase from the α-face, thereby favoring β-anomer formation.[2][4]

    • Choice of Lewis Acid: The strength and nature of the Lewis acid can influence the anomeric ratio. Milder Lewis acids are often preferred to prevent anomerization. If using strong Lewis acids like SnCl₄, consider reducing the equivalents or switching to a milder option like TMSOTf.[5][6]

    • Reaction Temperature and Time: Lowering the reaction temperature can often improve stereoselectivity by favoring the kinetically controlled product. Monitor the reaction closely to avoid prolonged reaction times that could lead to equilibration.

    • Solvent Choice: The solvent can impact the stability of the intermediates. Acetonitrile is a common choice, but in some cases, less polar solvents like 1,2-dichloroethane can be beneficial.[7]

Q2: I am observing significant O-glycosylation of my nucleobase instead of the desired N-glycosylation. What is causing this and how can I prevent it?

A2: O-glycosylation is a competing reaction where the ribose moiety attaches to an oxygen atom on the nucleobase instead of the intended nitrogen. This is particularly problematic with nucleobases that have tautomeric forms with exocyclic oxygen atoms (e.g., uracil, guanine).[8]

  • Troubleshooting Steps:

    • Silylation of the Nucleobase: Prior to the glycosylation reaction, persilylating the nucleobase with reagents like hexamethyldisilazane (HMDS) or N,O-bis(trimethylsilyl)acetamide (BSA) is a standard and effective method. Silylation increases the nucleophilicity of the ring nitrogens and sterically hinders the exocyclic oxygens.[1][2]

    • Use of Vorbrüggen Conditions: The Vorbrüggen glycosylation, which employs silylated nucleobases and a Lewis acid catalyst, is the most popular and generally reliable method for N-glycosylation.[1][9][10]

    • Protecting Groups on the Nucleobase: For certain nucleobases, specific protecting groups can be installed to block the sites of O-glycosylation.

Q3: My reaction is yielding a complex mixture of products, and I suspect degradation of the starting materials or the product. What are the likely causes?

A3: Degradation can occur at several stages and is often due to harsh reaction conditions or the inherent instability of the molecules involved.

  • Troubleshooting Steps:

    • Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous. Moisture can lead to the hydrolysis of silylated intermediates and the glycosyl donor.[11]

    • Lewis Acid Stoichiometry: An excess of a strong Lewis acid can promote side reactions and degradation.[12][13] Carefully optimize the amount of Lewis acid used.

    • Reaction Temperature: High temperatures can lead to the decomposition of sensitive compounds. If possible, run the reaction at a lower temperature for a longer duration.

    • Work-up Procedure: Quench the reaction promptly and appropriately. A delayed or improper work-up can expose the product to acidic or basic conditions that may cause degradation.

In-Depth Troubleshooting Guides

Issue 1: Anomerization - The Battle for Stereocontrol

Anomerization, the interconversion of α and β anomers, is a persistent challenge. While the goal is often the biologically active β-anomer, the formation of the α-anomer can significantly reduce yields and complicate purification.[3][5]

Causality of Anomerization:

The stereochemical outcome of the glycosylation reaction is determined by the mechanism of nucleophilic attack on the anomeric carbon of the ribose derivative.

  • With a C2'-Acyl Protecting Group (Neighboring Group Participation): The reaction proceeds through a cyclic acyloxonium ion intermediate. This intermediate blocks the α-face of the ribose ring, forcing the nucleobase to attack from the β-face, leading to the desired β-anomer.

  • Without a C2'-Acyl Group (or with non-participating groups): In the absence of a participating group, an oxocarbenium ion intermediate is formed. This planar intermediate can be attacked from either the α or β face, resulting in a mixture of anomers.[2]

  • Lewis Acid-Induced Anomerization: Strong Lewis acids can catalyze the reversible cleavage and reformation of the glycosidic bond, leading to an equilibrium mixture of anomers.[5][14]

Troubleshooting Protocol for Anomerization:
Parameter Recommendation Rationale
C2' Protecting Group Use an acyl group (e.g., benzoyl, acetyl).Promotes the formation of a cyclic acyloxonium ion, directing β-attack.[2][4]
Lewis Acid Start with a milder Lewis acid (e.g., TMSOTf). If using a strong acid like SnCl₄, use catalytic amounts.Minimizes Lewis acid-catalyzed anomerization.[5][6]
Temperature Maintain a low reaction temperature (e.g., 0 °C to -20 °C).Favors the kinetically controlled product and reduces the rate of anomerization.
Solvent Acetonitrile is standard. Consider 1,2-dichloroethane for weakly reactive nucleobases.[7]The solvent can influence the stability and reactivity of the intermediates.
Reaction Monitoring Monitor the reaction closely by TLC or LC-MS.Avoids prolonged reaction times that can lead to equilibration.

Experimental Workflow: Optimizing for β-Selectivity

Anomerization_Troubleshooting Start Anomeric Mixture Observed Check_PG Verify C2' Acyl Protecting Group Start->Check_PG Optimize_LA Optimize Lewis Acid (Type and Stoichiometry) Check_PG->Optimize_LA PG is correct Lower_Temp Decrease Reaction Temperature Optimize_LA->Lower_Temp Change_Solvent Consider Alternative Solvent Lower_Temp->Change_Solvent End High β-Selectivity Achieved Change_Solvent->End

Caption: Troubleshooting workflow for anomerization.

Issue 2: Regioselectivity - N- vs. O-Glycosylation

The competition between N- and O-glycosylation is a fundamental challenge in nucleoside synthesis, particularly with purine and pyrimidine bases that possess multiple nucleophilic sites.[8]

Causality of Poor Regioselectivity:

The site of glycosylation is determined by the relative nucleophilicity of the atoms in the nucleobase. While the ring nitrogens are the desired sites for N-glycosylation, exocyclic oxygens can also act as nucleophiles, leading to O-glycosylated byproducts.

  • Tautomerism: Nucleobases like guanine and uracil exist in tautomeric forms, where a proton can shift to an exocyclic oxygen, increasing its nucleophilicity.

  • Kinetic vs. Thermodynamic Control: In some cases, O-glycosylation may be the kinetically favored product, while N-glycosylation is the thermodynamically more stable product.

Troubleshooting Protocol for Regioselectivity Issues:
Parameter Recommendation Rationale
Nucleobase Activation Persilylate the nucleobase with HMDS or BSA prior to reaction.Silylation increases the nucleophilicity of the ring nitrogens and sterically hinders the exocyclic oxygens.[1][2]
Reaction Conditions Employ Vorbrüggen conditions (silylated base, Lewis acid).This is the most established method for promoting N-glycosylation.[9][10]
Protecting Groups For problematic bases, consider using protecting groups on the exocyclic oxygens.Directly blocks the site of O-glycosylation.
Lewis Acid Use a Lewis acid that coordinates preferentially with the ring nitrogen.Can help direct the glycosylation to the desired site.

Reaction Scheme: Promoting N-Glycosylation

N_vs_O_Glycosylation cluster_reactants Reactants cluster_activation Activation cluster_products Potential Products Ribose Ribofuranose Derivative N_Glycoside Desired N-Glycoside Ribose->N_Glycoside Vorbrüggen Glycosylation (Lewis Acid) O_Glycoside O-Glycoside Byproduct Ribose->O_Glycoside Competing O-Glycosylation Nucleobase Nucleobase (e.g., Uracil) Silylated_Nucleobase Silylated Nucleobase Nucleobase->Silylated_Nucleobase Silylation (HMDS/BSA) Nucleobase->O_Glycoside Competing O-Glycosylation Silylated_Nucleobase->N_Glycoside Vorbrüggen Glycosylation (Lewis Acid)

Caption: Silylation to favor N-glycosylation.

Issue 3: Degradation Pathways and Prevention

The multi-step nature of nucleoside synthesis and the functional group density of the intermediates make them susceptible to various degradation pathways.[15][16][17]

Common Degradation Mechanisms:
  • Hydrolysis: The glycosidic bond is susceptible to cleavage under acidic or basic conditions. Protecting groups can also be prematurely cleaved by residual acid or base during work-up.

  • Elimination: Under certain conditions, elimination reactions can occur on the ribose ring, leading to unsaturated byproducts.

  • Solvent Participation: As seen in some Vorbrüggen reactions, the solvent itself (e.g., acetonitrile) can act as a nucleophile, leading to unexpected byproducts.[7]

Preventative Measures and Troubleshooting:
Stage Preventative Measure Rationale
Reaction Setup Use freshly distilled, anhydrous solvents and reagents. Perform reactions under an inert atmosphere (e.g., argon or nitrogen).Minimizes hydrolysis of sensitive intermediates.[11]
During Reaction Maintain the optimal reaction temperature. Avoid overheating.Prevents thermal decomposition.
Work-up and Purification Quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize the Lewis acid. Use buffered solutions during extraction if necessary.Avoids prolonged exposure to harsh pH conditions.
Solvent Choice If solvent-related byproducts are suspected, consider changing the solvent (e.g., from acetonitrile to 1,2-dichloroethane).[7]Eliminates the source of the competing nucleophile.

Logical Flowchart for Diagnosing Degradation

Degradation_Diagnosis Start Complex Mixture/Low Yield Check_Moisture Check for Moisture Contamination Start->Check_Moisture Check_Temp Review Reaction Temperature Check_Moisture->Check_Temp Solution_Moisture Use Anhydrous Conditions Check_Moisture->Solution_Moisture Check_Workup Analyze Work-up Procedure Check_Temp->Check_Workup Solution_Temp Optimize Temperature Check_Temp->Solution_Temp Check_Solvent Investigate Solvent Reactivity Check_Workup->Check_Solvent Solution_Workup Modify Quenching/Extraction Check_Workup->Solution_Workup Solution_Solvent Change Solvent Check_Solvent->Solution_Solvent

Caption: Diagnosing sources of product degradation.

References

Technical Support Center: Isopropylidene Acetal Cleavage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Isopropylidene Acetal Cleavage. This guide is designed for researchers, scientists, and drug development professionals who utilize isopropylidene acetals (also known as acetonides) as protecting groups for 1,2- and 1,3-diols. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the successful and efficient deprotection of these functionalities in your synthetic workflows.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of acid-catalyzed isopropylidene acetal cleavage?

A1: The cleavage of an isopropylidene acetal is an acid-catalyzed hydrolysis reaction.[1][2] The mechanism proceeds in a stepwise manner, which is essentially the reverse of the acetal formation.[3][4]

  • Protonation: The reaction is initiated by the protonation of one of the acetal oxygen atoms by an acid catalyst (H-A). This step is crucial as it transforms one of the alkoxy groups into a good leaving group (an alcohol).[1][4]

  • Oxonium Ion Formation: The lone pair of electrons on the other oxygen atom facilitates the departure of the protonated alkoxy group, forming a resonance-stabilized oxonium ion.[1][2] This intermediate is highly electrophilic.

  • Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxonium ion.[1]

  • Deprotonation: A base (which can be water or the conjugate base of the acid catalyst) removes a proton from the newly added water molecule, yielding a hemiacetal intermediate.[1]

  • Second Protonation: The remaining original acetal oxygen (now part of the hemiacetal) is protonated by the acid catalyst.

  • Carbonyl Formation: The lone pair on the hydroxyl group of the hemiacetal forms a double bond with the carbon, expelling the second alcohol molecule and forming a protonated ketone (in this case, protonated acetone).[1]

  • Final Deprotonation: A final deprotonation step regenerates the acid catalyst and yields the final products: the deprotected diol and acetone.[1]

This entire process is an equilibrium. To drive the reaction toward the deprotected diol, a large excess of water is typically used, in accordance with Le Chatelier's principle.[3]

Q2: Under what conditions are isopropylidene acetals stable versus labile?

A2: Isopropylidene acetals are valued as protecting groups due to their predictable stability profile. They are generally robust and stable under neutral and basic conditions.[5][6] This stability allows for a wide range of synthetic transformations to be performed on other parts of the molecule without affecting the protected diol. For example, they are stable to reagents like lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), Grignard reagents, and organometallics.[1][2][7]

However, they are labile and readily cleaved under acidic conditions.[5][6] This acid sensitivity is the key to their use as protecting groups, as it allows for their selective removal when desired.[5]

Q3: What are the common acidic reagents used for isopropylidene acetal deprotection?

A3: A wide array of acidic reagents can be employed for the cleavage of isopropylidene acetals, and the choice depends on the substrate's sensitivity and the desired selectivity.[8][9] These can be broadly categorized into Brønsted acids and Lewis acids.

Reagent CategoryExamplesTypical Conditions
Brønsted Acids Acetic acid (aq.), Trifluoroacetic acid (TFA), Hydrochloric acid (HCl), Sulfuric acid (H₂SO₄), p-Toluenesulfonic acid (p-TsOH), Camphorsulfonic acid (CSA), Dowex-H⁺ resin, Amberlite-120 (H⁺) resin.[8][9]Varies from mild (e.g., 60-80% aq. AcOH) to strong (e.g., dilute HCl or H₂SO₄ in a protic solvent like methanol or a THF/water mixture).
Lewis Acids Ferric chloride (FeCl₃), Copper(II) chloride (CuCl₂), Zinc nitrate (Zn(NO₃)₂), Ceric ammonium nitrate (CAN), Indium(III) chloride (InCl₃), Zirconium(IV) chloride (ZrCl₄), Bismuth(III) triflate (Bi(OTf)₃).[6][8][9][10][11]Typically used in organic solvents like acetonitrile or methanol, sometimes with the addition of water.

Solid-supported acids like perchloric acid on silica gel (HClO₄·SiO₂) have also been used for selective deprotection.[11] The choice of reagent is critical, especially in complex molecules with multiple acid-sensitive functional groups.[9]

Troubleshooting Guide

Issue 1: Incomplete or Slow Deprotection Reaction

  • Problem: After the expected reaction time, analysis (e.g., by TLC or LC-MS) shows a significant amount of starting material remaining.

  • Causality & Solution:

    • Insufficient Acid Strength/Concentration: The reaction is acid-catalyzed, so the rate is dependent on the concentration and strength of the acid. If you are using a very mild acid like aqueous acetic acid and the reaction is sluggish, the activation energy barrier is not being overcome efficiently.

      • Actionable Advice: Consider incrementally increasing the acid strength. For instance, if 80% acetic acid is ineffective, you could try a catalytic amount of a stronger acid like p-TsOH or dilute HCl in a suitable solvent system (e.g., THF/water).[5]

    • Steric Hindrance: If the isopropylidene acetal is located in a sterically congested environment within the molecule, its access to the acid catalyst and water can be restricted, slowing down the hydrolysis.

      • Actionable Advice: Increasing the reaction temperature can provide the necessary energy to overcome steric barriers. Alternatively, using a smaller, less sterically demanding Lewis acid catalyst might improve access to the acetal oxygens.

    • Insufficient Water: As hydrolysis is an equilibrium process, a stoichiometric excess of water is required to drive the reaction to completion.

      • Actionable Advice: Ensure your solvent system contains an adequate amount of water. If you are using a co-solvent like THF or methanol, make sure the proportion of water is sufficient (e.g., THF:H₂O 4:1 or similar).

Issue 2: Undesired Side Reactions or Degradation of the Substrate

  • Problem: The desired deprotected product is formed, but significant byproducts are also observed, indicating degradation or reaction at other sites.

  • Causality & Solution:

    • Presence of Other Acid-Labile Groups: Your molecule may contain other acid-sensitive protecting groups (e.g., silyl ethers like TBDMS, Boc groups) or functionalities (e.g., glycosidic bonds) that are being cleaved under the reaction conditions.[10][12]

      • Actionable Advice: The key is to use milder conditions. Switch to a weaker acid (e.g., from HCl to aqueous acetic acid or pyridinium p-toluenesulfonate (PPTS)).[2] Running the reaction at a lower temperature (e.g., 0 °C or room temperature instead of reflux) can also enhance selectivity. Careful screening of Lewis acids may also provide a solution, as some can be highly chemoselective.[6][10]

    • Substrate Instability: The target molecule itself might be unstable to strongly acidic conditions, leading to rearrangement or decomposition.

      • Actionable Advice: Employ buffered systems or very mild acids. Using a solid-supported acid catalyst like Dowex or Amberlite resin can also be beneficial, as the acid is localized and can be easily filtered off, preventing prolonged exposure of the product to acidic conditions during workup.[8][9]

Issue 3: Difficulty with Regioselective Deprotection

  • Problem: The substrate contains multiple isopropylidene acetals, and the goal is to cleave one selectively (e.g., a terminal vs. an internal acetal), but a mixture of products is obtained.

  • Causality & Solution:

    • Kinetic vs. Thermodynamic Control: Terminal isopropylidene acetals are generally less sterically hindered and kinetically more labile than internal ones.[9] Selective cleavage is possible if the reaction is stopped before the more stable internal acetal has had time to react.

      • Actionable Advice: Precise control of reaction parameters is crucial.[9] Use a milder Lewis or Brønsted acid and carefully monitor the reaction by TLC or LC-MS. Once the desired product is the major component, quench the reaction immediately. Reagents like CuCl₂·2H₂O in ethanol or InCl₃ in methanol have shown good success in selectively cleaving terminal acetonides.[9][10][13]

Visualizing the Mechanism and Workflow

Acid-Catalyzed Cleavage Mechanism

Isopropylidene Acetal Cleavage Mechanism Start Isopropylidene Acetal ProtonatedAcetal Protonated Acetal Start->ProtonatedAcetal + H⁺ OxoniumIon Oxonium Ion + Acetone ProtonatedAcetal->OxoniumIon - Acetone HemiacetalIntermediate Hemiacetal Intermediate OxoniumIon->HemiacetalIntermediate + H₂O ProtonatedHemiacetal Protonated Hemiacetal HemiacetalIntermediate->ProtonatedHemiacetal + H⁺ FinalProduct Diol Product ProtonatedHemiacetal->FinalProduct - H⁺ ProtonatedDiol Protonated Diol H_A H-A (Acid) H2O H₂O A_minus A⁻

Caption: Simplified mechanism of acid-catalyzed isopropylidene acetal cleavage.

General Experimental Workflow

Experimental Workflow Setup 1. Reaction Setup - Dissolve substrate in solvent - Add water - Cool if necessary Addition 2. Acid Addition - Add acid catalyst (Brønsted or Lewis) Setup->Addition Monitor 3. Reaction Monitoring - Stir at appropriate temperature - Monitor by TLC / LC-MS Addition->Monitor Quench 4. Quenching - Add weak base (e.g., NaHCO₃) to neutralize acid Monitor->Quench When complete Workup 5. Work-up - Partition between organic solvent and water - Separate layers Quench->Workup Purify 6. Purification - Dry organic layer (e.g., Na₂SO₄) - Concentrate in vacuo - Purify (e.g., column chromatography) Workup->Purify Characterize 7. Characterization - Obtain NMR, MS, etc. to confirm structure Purify->Characterize

Caption: Standard workflow for isopropylidene acetal deprotection experiments.

Experimental Protocols

Protocol 1: Mild Deprotection using Aqueous Acetic Acid

This protocol is suitable for substrates that are sensitive to stronger acids.

  • Reaction Setup: Dissolve the isopropylidene-protected substrate (1.0 eq) in a mixture of acetic acid and water (e.g., 80% AcOH in H₂O). The concentration should typically be in the range of 0.1-0.5 M.

  • Reaction: Stir the solution at room temperature or warm gently (e.g., 40-50 °C).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully neutralize the acetic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

  • Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

Protocol 2: General Deprotection using a Catalytic Amount of Strong Acid

This protocol is a more general method for robust substrates.

  • Reaction Setup: Dissolve the isopropylidene-protected substrate (1.0 eq) in a suitable solvent system such as tetrahydrofuran (THF) and water (e.g., a 4:1 to 1:1 mixture).

  • Acid Addition: Add a catalytic amount of a strong acid, such as 2 M aqueous hydrochloric acid (HCl) or a catalytic amount of solid p-toluenesulfonic acid (p-TsOH, ~0.1 eq).

  • Reaction: Stir the mixture at room temperature. The reaction is often complete within a few hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Quenching: Upon completion, quench the reaction by adding a mild base, such as saturated aqueous NaHCO₃ or triethylamine (Et₃N), until the mixture is neutral.

  • Work-up and Purification: Extract the product with an organic solvent, and then follow the purification steps outlined in Protocol 1.

References

Technical Support Center: Stability and Deprotection of 1,2-Di-O-isopropylidene-3-O-methyl-D-ribofuranose

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1,2-Di-O-isopropylidene-3-O-methyl-D-ribofuranose. This document provides in-depth information, troubleshooting advice, and validated protocols for researchers working with this key synthetic intermediate. Our goal is to equip you with the scientific principles and practical steps needed to navigate the challenges associated with its stability, particularly under acidic conditions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the properties and handling of this compound.

Q1: What is the role of the 1,2-O-isopropylidene group in this molecule?

The 1,2-O-isopropylidene group, also known as an acetonide, is a crucial protecting group in carbohydrate chemistry.[1] It is formed by reacting the cis-diols at the C1 and C2 positions of the D-ribofuranose ring with acetone to create a rigid, five-membered cyclic ketal.[1] Its primary function is to mask the reactivity of these two hydroxyl groups, allowing for selective chemical transformations at other positions, such as the 5-OH group. Its ease of installation and predictable removal make it a cornerstone of multi-step syntheses involving ribose derivatives.[2]

Q2: Under what general conditions is the isopropylidene group stable or unstable?

The stability of the isopropylidene group is highly dependent on the pH of the reaction medium.

  • Stable Conditions: Isopropylidene acetals are robust and generally stable under basic and neutral conditions.[1][3] They are also compatible with a wide range of non-acidic reagents, including many oxidizing and reducing agents, and conditions for nucleophilic substitution.

  • Unstable Conditions: The group is inherently sensitive to acid.[1][3] Deprotection is achieved through acid-catalyzed hydrolysis, and the rate of this cleavage can be modulated by varying the acid strength, temperature, and solvent system.[3] This lability is the key feature exploited for its removal once its protective function is no longer needed.[1]

Q3: What is the chemical mechanism for the acid-catalyzed removal of the isopropylidene group?

The deprotection proceeds via a well-established acid-catalyzed hydrolysis mechanism.[4][5] The process begins with the protonation of one of the acetal's oxygen atoms by an acid (H-A), converting it into a good leaving group. The lone pair of electrons on the other oxygen atom facilitates the cleavage of the C-O bond, resulting in the formation of a resonance-stabilized oxocarbenium ion intermediate. A water molecule then acts as a nucleophile, attacking the electrophilic carbon of this intermediate. Subsequent deprotonation steps yield the free 1,2-diol and acetone. Because this is an equilibrium reaction, it is typically driven to completion by using a large excess of water in the reaction medium.[4]

Q4: How does the 3-O-methyl group influence the stability and deprotection of the 1,2-O-isopropylidene group?

The 3-O-methyl group is an ether linkage, which is generally stable under the mild acidic conditions typically used for isopropylidene removal. Its presence has a minimal electronic effect on the rate of hydrolysis of the nearby 1,2-acetal. Therefore, you can expect the deprotection of this compound to proceed without cleavage of the 3-O-methyl ether, allowing for its retention in the final product.

Section 2: Troubleshooting Guides

This section provides solutions to common problems encountered during the acidic deprotection of this compound.

Issue 1: Incomplete or Slow Deprotection Reaction

Problem: After the expected reaction time, analysis by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) shows a significant amount of starting material remaining.

Possible CauseSuggested Solution & Scientific Rationale
Insufficient Acid Strength or Concentration The acidic conditions may be too mild to effectively catalyze the hydrolysis. Solution: Gradually increase the acid strength. If 80% aqueous acetic acid is ineffective, consider trying a dilute solution of trifluoroacetic acid (TFA) or using a solid-supported acid catalyst like Amberlite IR-120 H+ resin, which can be easily filtered off.[1][6]
Insufficient Water in the Reaction Hydrolysis is an equilibrium process that requires water as a reactant.[4] In anhydrous or low-water solvent systems, the forward reaction is suppressed. Solution: Ensure the presence of sufficient water. For reactions in organic solvents like THF or methanol, add a percentage of water (e.g., 10-20%) to drive the equilibrium towards the deprotected diol.
Low Reaction Temperature Like most chemical reactions, the rate of hydrolysis is temperature-dependent. Solution: If the reaction is slow at room temperature, consider gently heating the mixture to 30-40°C. Monitor carefully, as higher temperatures can also promote side reactions.
Issue 2: Formation of Unidentified Byproducts or Sample Degradation

Problem: TLC or HPLC analysis shows the formation of multiple new spots/peaks in addition to or instead of the desired product, suggesting degradation.

Possible CauseSuggested Solution & Scientific Rationale
Acidic Conditions are Too Harsh Strong acids (e.g., concentrated HCl, H₂SO₄) or prolonged reaction times can lead to undesired side reactions.[7] While the 3-O-methyl group is stable, the furanose ring itself or other functionalities in more complex derivatives could be compromised. Solution: Switch to a milder acid system. Pyridinium p-toluenesulfonate (PPTS) in aqueous methanol or 80% aqueous acetic acid are excellent choices for sensitive substrates.[3] These reagents provide a controlled level of acidity, minimizing the risk of degradation.
Anomerization The free ribofuranose product exists in equilibrium between its α and β anomers. This can appear as two closely-spaced spots on a TLC plate or two peaks in an HPLC chromatogram. Solution: This is often not a problem, but an inherent property of the product. Characterization by NMR will confirm the presence of both anomers. If a single anomer is required, further purification or specific synthetic strategies would be necessary.

Section 3: Experimental Protocols & Methodologies

These protocols provide a starting point for your experiments. Always perform small-scale trials before committing large quantities of material.

Protocol 3.1: Mild Acid-Catalyzed Deprotection with Acetic Acid

This protocol is a reliable first approach for removing the isopropylidene group from sensitive substrates.

  • Dissolution: Dissolve this compound (1.0 eq) in a solution of 80% aqueous acetic acid (v/v). Use enough solvent to fully dissolve the starting material (e.g., 10-20 mL per gram).

  • Reaction: Stir the solution at room temperature (20-25°C).

  • Monitoring: Monitor the reaction progress every 30-60 minutes using the TLC protocol described below (Protocol 3.2). The reaction is typically complete within 2-6 hours.

  • Quenching & Work-up: Once the starting material is consumed, carefully add the reaction mixture to a cold, saturated solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases (pH ~7-8).

  • Extraction: Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel as needed.

Protocol 3.2: Monitoring the Deprotection by Thin-Layer Chromatography (TLC)

TLC is an indispensable tool for rapidly assessing reaction completion.

  • Prepare TLC Plate: Use a silica gel-coated TLC plate.

  • Prepare Eluent: A solvent system of 50-70% Ethyl Acetate in Hexanes is a good starting point. Adjust polarity as needed to achieve good separation.

  • Spotting: On the baseline of the plate, spot a small amount of the starting material (SM) as a reference, and a sample from the reaction mixture (RM).

  • Development: Place the plate in a chamber containing the eluent and allow the solvent front to rise near the top.

  • Visualization: Dry the plate and visualize the spots. Since the product diol may not be UV-active, a chemical stain is required. A potassium permanganate (KMnO₄) stain is effective, as the diol will react to produce a yellow spot on a purple background.

  • Interpretation: The starting material (less polar) will have a higher Rf value (travels further up the plate) than the deprotected diol product (more polar), which will have a lower Rf value. The reaction is complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane.

Section 4: Data & Visualizations

Table 1: Comparison of Common Acidic Reagents for Isopropylidene Deprotection
Reagent SystemRelative StrengthTypical ConditionsNotes & Considerations
80% Acetic Acid / H₂OMildRoom Temp, 2-6 hExcellent for sensitive substrates; slow but selective.[8]
Trifluoroacetic Acid (TFA) / H₂O (e.g., 50%)Moderate0°C to Room Temp, 1-4 hFaster than acetic acid; may affect other acid-labile groups.[6][9]
Amberlite® IR-120 H+ ResinMild (Heterogeneous)Methanol, Room Temp to 40°CEasy work-up (filtration); reaction rate can be slower.[6]
Dowex® 50W ResinMild (Heterogeneous)Aqueous Methanol, Room TempSimilar to Amberlite; effective for selective deprotection.[3]
Dilute HCl or H₂SO₄Strong0°C to Room Temp, <1 hVery fast but least selective; risk of substrate degradation.[6][7]
Lewis Acids (e.g., FeCl₃, CuCl₂)VariesAcetonitrile or CH₂Cl₂, Room TempUseful under non-aqueous conditions but can be less predictable.[1][7]
Diagrams

Below are graphical representations of the key chemical mechanism and a logical workflow for troubleshooting.

G sub 1,2-O-Isopropylidene Ribofuranose Derivative protonated Protonated Acetal (Good Leaving Group) sub->protonated + H⁺ (Fast) h_plus H+ oxocarbenium Oxocarbenium Ion (Resonance Stabilized) + Acetone protonated->oxocarbenium Ring Opening (Slow, RDS) hemiacetal Protonated Hemiacetal oxocarbenium->hemiacetal + H₂O (Fast) h2o H₂O product 1,2-Diol Product hemiacetal->product - H⁺ (Fast)

Diagram 1: Acid-catalyzed hydrolysis mechanism of the isopropylidene group.

G start Start Deprotection Reaction (e.g., 80% AcOH, RT) monitor Monitor by TLC/HPLC after 2 hours start->monitor incomplete Incomplete Reaction (Starting Material Remains) monitor->incomplete No complete Reaction Complete monitor->complete Yes byproducts Byproducts Observed monitor->byproducts increase_t Increase Reaction Time (Monitor every hour) incomplete->increase_t increase_temp Increase Temperature to 30-40°C incomplete->increase_temp stronger_acid Switch to Stronger Acid (e.g., dilute TFA) incomplete->stronger_acid workup Proceed to Work-up and Purification complete->workup milder_acid Use Milder Conditions (e.g., PPTS, lower temp) byproducts->milder_acid increase_t->monitor increase_temp->monitor stronger_acid->monitor milder_acid->start

Diagram 2: Troubleshooting workflow for deprotection reactions.

Section 5: References

  • Zhang, P., & Ling, C. C. (2017). A mild acetolysis procedure for the regioselective removal of isopropylidene in di-O-isopropylidene-protected pyranoside systems. Carbohydrate Research, 445, 27-32. 9

  • Ding, X. G., et al. (2024). A mild deprotection of isopropylidene ketals from 2-deoxyglycosides using AcOH/H2O/DME: An efficient regioselective deprotection of terminal isopropylidene ketals. Carbohydrate Research, 541, 109167. 10

  • Bhaskar, V., et al. (2008). Zeolite catalyzed selective deprotection of di- and tri-O-isopropylidene sugar acetals. Carbohydrate Research, 343(10-11), 1801-1807. 11

  • Request PDF for "Zeolite catalyzed selective deprotection of di- and tri-O-isopropylidene sugar acetals". (2008). ResearchGate. 8

  • BenchChem Technical Support. (2025). Optimizing Isopropylidene Deprotection. BenchChem. 1

  • Agarwal, S., & Vankar, Y. D. (2005). Selective deprotection of terminal isopropylidene acetals and trityl ethers using HClO4 supported on silica gel. Carbohydrate Research, 340(5), 899-903. 7

  • Mikhailov, S. N., et al. (1998). Synthesis and properties of disaccharide nucleosides. Collection of Czechoslovak Chemical Communications, 63(9), 1227-1243. 2

  • Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. Chemistry Steps. 4

  • Pluth, M. D., Bergman, R. G., & Raymond, K. N. (2009). The acid hydrolysis mechanism of acetals catalyzed by a supramolecular assembly in basic solution. The Journal of Organic Chemistry, 74(1), 58-63. 5

  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag. 3

  • Nagy, L., et al. (2021). Synthesis of chimera oligopeptide including furanoid β-sugar amino acid derivatives with free OHs: mild but successful removal of the 1,2-O-isopropylidene from the building block. Amino Acids, 53(4), 629-642. 6

References

Technical Support Center: Optimizing the Synthesis of 1,2-Di-O-isopropylidene-3-O-methyl-D-ribofuranose

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 1,2-Di-O-isopropylidene-3-O-methyl-D-ribofuranose. This molecule is a valuable intermediate in the synthesis of various biologically active nucleoside analogues. Achieving a high yield of this specific isomer, however, presents a significant challenge due to the presence of two free hydroxyl groups (at the C3 and C5 positions) in the common precursor, 1,2-O-isopropylidene-D-ribofuranose. Direct methylation often leads to a mixture of undesired products, including the 5-O-methyl and 3,5-di-O-methyl derivatives, which complicates purification and severely reduces the yield of the target compound.

This guide provides a comprehensive, field-proven strategy that emphasizes a robust protecting group strategy to ensure site-selective methylation at the C3 position. By following this multi-step approach, researchers can overcome common pitfalls and significantly improve the yield and purity of the desired product.

Core Challenge: Lack of Regioselectivity

The primary obstacle in this synthesis is achieving selective methylation of the secondary C3 hydroxyl group in the presence of the more reactive primary C5 hydroxyl group. The proposed and validated workflow circumvents this issue by temporarily protecting the C5 hydroxyl, performing the methylation, and then removing the protecting group.

Proposed Synthetic Pathway

A multi-step, high-yield pathway is the most reliable method for synthesizing the target compound. This involves the protection of the more reactive primary alcohol at the 5-position before methylation.

Synthetic_Pathway D_Ribose D-Ribose Intermediate1 1,2-O-Isopropylidene- D-ribofuranose D_Ribose->Intermediate1 Acetonide Protection Intermediate2 1,2-O-Isopropylidene- 5-O-trityl-D-ribofuranose Intermediate1->Intermediate2 Selective 5-OH Protection (Tritylation) Intermediate3 1,2-O-Isopropylidene-3-O-methyl- 5-O-trityl-D-ribofuranose Intermediate2->Intermediate3 3-OH Methylation (Williamson Ether Synthesis) Final_Product 1,2-Di-O-isopropylidene- 3-O-methyl-D-ribofuranose Intermediate3->Final_Product 5-O-Trityl Deprotection

Caption: Validated four-step synthetic workflow.

Troubleshooting Guide (Q&A Format)

This section addresses specific problems that may arise during the synthesis.

Question 1: My initial attempt at direct methylation of 1,2-O-isopropylidene-D-ribofuranose gave a very low yield of the desired 3-O-methyl product. What went wrong?

Answer: This is the most common issue and stems from a lack of regioselectivity. The starting material, 1,2-O-isopropylidene-D-ribofuranose, has two free hydroxyl groups at the C3 and C5 positions. The primary hydroxyl at C5 is sterically more accessible and generally more reactive than the secondary hydroxyl at C3.

  • Causality: When you perform the methylation (e.g., using NaH and MeI), you are creating a mixture of three products:

    • The desired 3-O-methyl isomer.

    • The undesired 5-O-methyl isomer (often the major product).

    • The undesired 3,5-di-O-methyl isomer.

  • Solution: You must implement a protecting group strategy. The most reliable method is to selectively protect the C5 hydroxyl group before methylation. A trityl (triphenylmethyl, Tr) group is ideal for this purpose due to its bulk, which favors reaction with the primary C5 hydroxyl. The recommended synthetic sequence is:

    • Protect the C5-OH with trityl chloride.

    • Methylate the now-exposed C3-OH.

    • Remove the trityl group to yield the final product.

Question 2: I am having trouble with the selective tritylation of the C5 hydroxyl. My yield of 1,2-O-isopropylidene-5-O-trityl-D-ribofuranose is low.

Answer: Low yield in this step is typically due to reaction conditions or impurities.

  • Causality & Troubleshooting:

    • Moisture: Trityl chloride is sensitive to moisture. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Your solvent (typically pyridine or DCM with a non-nucleophilic base) must be anhydrous.

    • Base: Pyridine is commonly used as both the solvent and the base to neutralize the HCl byproduct.[1] Ensure it is high-purity and anhydrous. If using another solvent like DCM, a tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is required.

    • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of trityl chloride. A large excess can lead to side reactions, while too little will result in incomplete conversion.

    • Temperature: The reaction is typically run at room temperature. Elevated temperatures can sometimes lead to the formation of undesired side products.

    • Monitoring: Follow the reaction's progress by Thin Layer Chromatography (TLC). The tritylated product will be significantly less polar (higher Rf value) than the starting diol.

Question 3: The methylation of my 5-O-trityl protected intermediate is slow or incomplete. How can I improve this step?

Answer: This is a classic Williamson ether synthesis, and its success hinges on several factors.

  • Causality & Troubleshooting:

    • Incomplete Deprotonation: The alkoxide must be fully formed for the reaction to proceed. Sodium hydride (NaH) is a strong, non-nucleophilic base perfect for this. Ensure you use a fresh, reactive batch of NaH (e.g., 60% dispersion in mineral oil). Add the NaH to the solution of your alcohol in an anhydrous polar aprotic solvent (like DMF or THF) and allow it to stir for 30-60 minutes at 0°C to room temperature to ensure complete deprotonation (cessation of H₂ gas evolution) before adding the methylating agent.

    • Methylating Agent: Methyl iodide (MeI) is highly effective. Dimethyl sulfate ((CH₃)₂SO₄) is an alternative but can be more aggressive. Use at least 1.5-2.0 equivalents of the methylating agent to drive the reaction to completion.

    • Solvent: Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF) are excellent choices as they are polar aprotic solvents that solvate the cation but leave the alkoxide nucleophile highly reactive.

    • Temperature: If the reaction is slow at room temperature, it can be gently heated to 40-50°C. Monitor carefully by TLC to avoid decomposition.

Question 4: I am struggling to remove the trityl group without affecting other parts of the molecule.

Answer: The trityl group is acid-labile, and its removal requires carefully controlled acidic conditions.[1]

  • Causality & Troubleshooting:

    • Reagent Choice: A common and effective method is using 80% acetic acid in water at room temperature or slightly warmed.[1] This is generally mild enough to avoid cleaving the isopropylidene group or the newly formed methyl ether.

    • Alternative Acids: For more sensitive substrates, milder acids like formic acid or catalytic p-toluenesulfonic acid (pTSA) in a solvent like methanol/DCM can be used.

    • Monitoring is Crucial: Over-exposure to acid can lead to the hydrolysis of the isopropylidene group. Monitor the reaction closely by TLC. The deprotected product will be much more polar (lower Rf) than the tritylated starting material. Once the starting material is consumed, immediately work up the reaction by neutralizing the acid with a weak base like saturated sodium bicarbonate solution.

    • Scavengers: The released trityl cation can sometimes re-alkylate other positions. While less common in this specific case, adding a scavenger like triethylsilane can sometimes be beneficial in complex syntheses.

Frequently Asked Questions (FAQs)

Q: Why is the Williamson ether synthesis the preferred method for this methylation? A: The Williamson ether synthesis is a robust and reliable method for forming ethers. It involves the Sₙ2 reaction of an alkoxide with an alkyl halide.[2] This reaction works exceptionally well with primary alkyl halides like methyl iodide and is highly efficient for methylating alcohols, provided the alcohol is first deprotonated with a strong, non-nucleophilic base.

Q: What is the purpose of the 1,2-O-isopropylidene group? A: This group serves two critical functions: 1) It protects the hydroxyl groups at the C1 and C2 positions from reacting during subsequent steps. 2) It "locks" the ribose sugar in its furanose (five-membered ring) form, preventing the formation of pyranose (six-membered ring) isomers, which adds stereochemical control to the synthesis.[3]

Q: How can I best purify the final product and intermediates? A: Silica gel column chromatography is the standard method for purification at each step. The polarity of the solvent system will need to be adjusted based on the polarity of the product.

  • Tritylated Intermediates: These are quite nonpolar. A solvent system like Hexanes/Ethyl Acetate (e.g., starting at 9:1 and gradually increasing the polarity) is typically effective.

  • Final Product: The final product, with its free C5 hydroxyl, is more polar. A system like Dichloromethane/Methanol or a higher concentration of Ethyl Acetate in Hexanes will be required.

Q: What are the key safety considerations for this synthesis? A:

  • Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce hydrogen gas. It must be handled under an inert atmosphere and away from any moisture. Quench any excess NaH carefully with a gentle alcohol like isopropanol before aqueous workup.

  • Methyl Iodide (MeI): A potent alkylating agent and is toxic and a suspected carcinogen. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses).

  • Anhydrous Solvents (DMF, THF): Can form peroxides over time. Use freshly opened bottles or solvents that have been properly dried and stored.

Quantitative Data & Reaction Parameters

The following table provides typical parameters for the key steps of the synthesis. Yields are indicative and can vary based on scale and experimental technique.

StepKey ReagentsSolventTemp. (°C)Time (h)Typical Yield (%)
1. Acetonide Protection D-Ribose, Acetone, H₂SO₄ (cat.)AcetoneRoom Temp12-20~85-90%
2. Selective Tritylation Trityl Chloride (1.1 eq)PyridineRoom Temp4-8~90-95%
3. Methylation NaH (1.5 eq), MeI (2.0 eq)Anhydrous DMF0 to RT2-4~85-95%
4. Detritylation 80% Acetic AcidAcetic Acid/H₂ORoom Temp6-16~80-90%

Detailed Experimental Protocols

Protocol 1: Synthesis of 1,2-O-Isopropylidene-5-O-trityl-D-ribofuranose (Intermediate 2)
  • Preparation: Suspend 1,2-O-isopropylidene-D-ribofuranose (1.0 eq) in anhydrous pyridine in a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere.

  • Reaction: Cool the solution to 0°C in an ice bath. Add trityl chloride (1.1 eq) portion-wise over 15 minutes.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 4-8 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The product spot should appear at a higher Rf than the starting material.

  • Workup: Once the starting material is consumed, cool the reaction mixture back to 0°C and quench by the slow addition of water.

  • Extraction: Extract the mixture with ethyl acetate (3x). Combine the organic layers and wash sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography or, if sufficiently pure, carried forward to the next step.

Protocol 2: Methylation of the C3-Hydroxyl (Intermediate 3)
  • Preparation: Dissolve the 5-O-trityl protected intermediate (1.0 eq) in anhydrous DMF in a flame-dried flask under a nitrogen atmosphere. Cool the solution to 0°C.

  • Deprotonation: Carefully add sodium hydride (60% dispersion in oil, 1.5 eq) in small portions. Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature for another 30 minutes until hydrogen evolution ceases.

  • Methylation: Cool the mixture back to 0°C and add methyl iodide (2.0 eq) dropwise via syringe.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC (e.g., 4:1 Hexanes:Ethyl Acetate). The product will be slightly less polar than the starting material.

  • Workup: Carefully quench the reaction by the slow, dropwise addition of methanol at 0°C to destroy excess NaH. Pour the mixture into water and extract with ethyl acetate (3x).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel chromatography.

Protocol 3: Deprotection to Yield Final Product
  • Preparation: Dissolve the purified 3-O-methyl-5-O-trityl intermediate in a solution of 80% acetic acid in water.

  • Reaction: Stir the solution at room temperature for 6-16 hours.

  • Monitoring: Monitor the reaction by TLC (e.g., 1:1 Hexanes:Ethyl Acetate). The product will be a low-Rf spot, and the byproduct, triphenylmethanol, will be a high-Rf spot.

  • Workup: Once the starting material is consumed, carefully neutralize the reaction mixture by adding it to a cooled, saturated solution of NaHCO₃.

  • Extraction: Extract the aqueous mixture with ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the final product by silica gel chromatography to yield this compound as a clear oil or white solid.

Troubleshooting Workflow Diagram

Troubleshooting_Workflow cluster_analysis TLC Analysis cluster_solutions Corrective Actions Start Low Yield or Impure Product CheckTLC Analyze crude reaction mixture by TLC Start->CheckTLC TLC_Result What does the TLC show? CheckTLC->TLC_Result SM_Present Significant starting material remains TLC_Result->SM_Present Incomplete Reaction Multiple_Spots Multiple new spots (side products) TLC_Result->Multiple_Spots Side Reactions Streaking Product streaking or baseline material TLC_Result->Streaking Purification Issue Sol_SM Increase reaction time/temp. Check reagent activity (esp. NaH). Ensure anhydrous conditions. SM_Present->Sol_SM Sol_Spots Verify purity of starting material. Re-evaluate protecting group strategy. Optimize stoichiometry. Multiple_Spots->Sol_Spots Sol_Streaking Optimize chromatography. (Adjust solvent polarity, use buffered silica). Check for acidic/basic impurities. Streaking->Sol_Streaking

Caption: A decision tree for troubleshooting common synthesis issues.

References

Technical Support Center: Purification of Ribofuranose Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of ribofuranose derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of isolating these valuable compounds. Here, you will find in-depth troubleshooting advice and frequently asked questions, grounded in established scientific principles and practical laboratory experience.

Section 1: Troubleshooting Guide

This section addresses common challenges encountered during the purification of ribofuranose derivatives, providing explanations for the underlying causes and actionable solutions.

Issue 1: Low Yield of the Desired Product After Column Chromatography

Question: I'm experiencing a significant loss of my target ribofuranose derivative during silica gel column chromatography. What are the potential causes and how can I improve my recovery?

Answer:

Low recovery from silica gel chromatography is a frequent issue in carbohydrate chemistry, often stemming from the polar nature of these molecules. Several factors could be at play:

  • Irreversible Adsorption: The numerous hydroxyl groups on ribofuranose derivatives can form strong hydrogen bonds with the silanol groups on the silica surface, leading to irreversible adsorption. This is particularly problematic for unprotected or partially protected sugars.

  • On-Column Degradation: The slightly acidic nature of standard silica gel can cause the degradation of sensitive ribofuranose derivatives, especially those with acid-labile protecting groups or glycosidic bonds.[1]

  • Inappropriate Solvent System: An improperly chosen solvent system may not provide sufficient elution strength to overcome the strong interactions between the compound and the stationary phase, resulting in tailing and poor recovery.

Troubleshooting Strategies:

  • Deactivate the Silica Gel: Before packing the column, consider treating the silica gel with a base, such as triethylamine, to neutralize the acidic silanol groups. This is typically done by preparing a slurry of silica in the initial mobile phase containing a small percentage (0.1-1%) of triethylamine.

  • Use a Different Stationary Phase:

    • Reversed-Phase Chromatography (C18): For unprotected or highly polar ribofuranose derivatives, reversed-phase chromatography is often a better choice.[2] The separation occurs on a non-polar stationary phase with a polar mobile phase (e.g., water/acetonitrile or water/methanol).

    • Amine-Bonded Silica: This stationary phase can be used in HILIC (Hydrophilic Interaction Liquid Chromatography) mode and is effective for separating polar compounds like sugars.[1]

  • Optimize the Mobile Phase:

    • Normal Phase: For protected derivatives on silica gel, gradually increasing the polarity of the mobile phase can improve elution. A common gradient is from a non-polar solvent like hexane to a more polar solvent like ethyl acetate. Adding a small amount of a more polar solvent like methanol or isopropanol to the ethyl acetate can significantly enhance elution strength.

    • Reversed Phase: Adjust the ratio of the aqueous and organic components of the mobile phase. For very polar compounds, starting with a high percentage of the aqueous phase is necessary.

  • Protecting Group Strategy: If feasible, ensure all hydroxyl groups are protected with robust, non-polar protecting groups (e.g., benzoyl, silyl ethers).[2][3] This significantly reduces the polarity of the molecule, leading to better behavior on silica gel.[2]

Issue 2: Co-elution of Anomers (α and β isomers)

Question: My α and β anomers are co-eluting during chromatography, making separation impossible. How can I resolve them?

Answer:

The separation of anomers is a classic challenge in carbohydrate chemistry due to their subtle structural differences. The key to their resolution lies in exploiting these differences through specialized chromatographic techniques.

  • Mechanism of Co-elution: Anomers are diastereomers that differ only in the configuration at the anomeric carbon (C1). This small stereochemical difference often results in very similar polarities and interactions with standard stationary phases, leading to poor separation.

Troubleshooting Strategies:

  • High-Performance Liquid Chromatography (HPLC): HPLC offers superior resolution compared to flash chromatography.

    • Chiral Stationary Phases: Chiral columns, such as those with Chiralpak phases, are highly effective at resolving sugar anomers.[4] These columns create a chiral environment that allows for differential interaction with the two anomers.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for separating polar compounds like sugars and their anomers.[4] Optimizing the acetonitrile/water ratio in the mobile phase is crucial for achieving good resolution.[4]

  • Mobile Phase Additives: The addition of boric acid to the mobile phase can enhance the separation of some sugars by forming reversible borate esters with cis-diols, altering their retention behavior.[4]

  • Derivative Formation: In some cases, derivatizing the anomeric mixture can lead to better separation. For example, acetylation or benzoylation can sometimes exaggerate the conformational differences between the anomers, allowing for easier separation on standard silica gel.

  • Enzymatic Resolution: Specific enzymes can selectively react with one anomer, leaving the other untouched. For instance, lipases have been used for the regioselective deacetylation of peracetylated ribofuranosides, which can aid in the separation of anomers.[5][6]

Issue 3: Product Decomposition During Work-up or Purification

Question: My ribofuranose derivative seems to be decomposing during the work-up or purification steps. What conditions should I avoid?

Answer:

Ribofuranose derivatives, particularly those with labile protecting groups or glycosidic bonds, can be sensitive to chemical conditions.[1] Decomposition often manifests as discoloration, the appearance of multiple spots on a TLC plate, or a lower-than-expected yield of a pure product.

  • Causes of Decomposition:

    • Strong Acids or Bases: Both acidic and basic conditions can catalyze the hydrolysis of glycosidic bonds and the removal of certain protecting groups (e.g., silyl ethers, acetals).[1]

    • Heat: Elevated temperatures during solvent evaporation can lead to thermal degradation.[1]

Preventative Measures:

  • Mild Work-up Conditions:

    • Use a weak base like sodium bicarbonate solution to neutralize acidic reaction mixtures.[7]

    • Wash with brine to remove water and minimize contact time with aqueous layers.

  • Gentle Solvent Removal:

    • Concentrate solutions under reduced pressure at low temperatures (e.g., using a rotary evaporator with a water bath set to 30-40°C).[1]

    • For extremely sensitive compounds, consider freeze-drying (lyophilization) to remove solvents.[1]

  • Minimize Exposure Time: Purify labile compounds as quickly as possible after the reaction is complete.[1]

  • Use of Appropriate Protecting Groups: Employ protecting groups that are stable to the reaction and purification conditions. For example, if a subsequent step requires acidic conditions, use acid-stable protecting groups like benzyl ethers.[8][9]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose column chromatography technique for protected ribofuranose derivatives?

A1: For protected ribofuranose derivatives, flash chromatography on silica gel is a widely used and effective technique.[2] The protecting groups reduce the polarity of the molecule, making it more amenable to separation on a normal-phase stationary phase.[2] A typical mobile phase would be a gradient of ethyl acetate in hexane.

Q2: How can I purify unprotected ribofuranose derivatives?

A2: Unprotected ribofuranose derivatives are highly polar and often water-soluble, making them unsuitable for standard silica gel chromatography. The preferred methods are:

  • Reversed-Phase Chromatography (C18): This is a powerful technique for purifying polar compounds.[2]

  • Ion-Exchange Chromatography: This method is particularly useful for charged ribofuranose derivatives, such as phosphates.[7]

  • Crystallization: If the compound is crystalline, recrystallization from a suitable solvent system can be a highly effective purification method.[10]

Q3: My compound is UV-transparent. How can I monitor its elution from the column?

A3: Many carbohydrate derivatives do not have a UV chromophore. In such cases, you can use:

  • Evaporative Light Scattering Detector (ELSD): This detector is compatible with gradient elution and can detect any non-volatile analyte.[1]

  • Refractive Index (RI) Detector: An RI detector can be used, but it is sensitive to changes in the mobile phase composition and is not suitable for gradient elution.

  • Staining TLC Plates: For flash chromatography, you can collect fractions and spot them on a TLC plate. After developing the plate, you can visualize the spots using a stain that reacts with carbohydrates, such as:

    • Potassium permanganate stain

    • Ceric ammonium molybdate (CAM) stain

    • p-Anisaldehyde stain

Q4: How do protecting groups influence the purification strategy?

A4: Protecting groups have a profound impact on the purification of ribofuranose derivatives.[8][9]

  • Polarity: They significantly decrease the polarity of the sugar, making it more soluble in organic solvents and easier to handle during extraction and normal-phase chromatography.[2]

  • Stability: They can protect sensitive functional groups from degradation during reaction and purification.

  • Stereoselectivity: In some cases, the choice of protecting group can influence the stereochemical outcome of a reaction, potentially simplifying the purification of the desired isomer.[8]

Q5: What is a good starting point for developing a purification protocol for a novel ribofuranose derivative?

A5: A good starting point is to analyze the structure of your compound:

  • Assess Polarity: Is it protected or unprotected? This will guide your choice between normal-phase and reversed-phase chromatography.

  • Check for UV Absorbance: Does it have a chromophore? This will determine your detection method.

  • Run TLCs: Before committing to a column, run several TLCs with different solvent systems to find one that gives good separation of your product from impurities and a reasonable Rf value (typically 0.2-0.4 for the product).

  • Consider Stability: Are there any labile groups that might be sensitive to acid, base, or heat? This will inform your work-up and solvent removal procedures.

Section 3: Experimental Protocols & Visualizations

Protocol 1: General Procedure for Silica Gel Flash Chromatography of a Protected Ribofuranose Derivative
  • Preparation of the Column:

    • Select a column size appropriate for the amount of crude material (typically a 1:20 to 1:100 ratio of crude material to silica gel by weight).

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a slightly stronger solvent.

    • Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

  • Elution:

    • Begin elution with the initial, non-polar mobile phase.

    • Gradually increase the polarity of the mobile phase according to the separation observed on TLC.

    • Collect fractions and monitor their composition by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure.

Protocol 2: General Procedure for Reversed-Phase (C18) HPLC Purification of an Unprotected Ribofuranose Derivative
  • System Preparation:

    • Equilibrate the C18 column with the initial mobile phase (e.g., 95% water, 5% acetonitrile).

  • Sample Preparation:

    • Dissolve the sample in the mobile phase or in water.

    • Filter the sample through a 0.45 µm filter to remove any particulate matter.

  • Injection and Elution:

    • Inject the sample onto the column.

    • Run a gradient of increasing organic solvent (e.g., from 5% to 95% acetonitrile over 30 minutes).

    • Monitor the elution profile using an appropriate detector (e.g., ELSD or RI).

  • Fraction Collection and Product Isolation:

    • Collect the fractions corresponding to the product peak.

    • Combine the pure fractions and remove the organic solvent by rotary evaporation.

    • Lyophilize the remaining aqueous solution to obtain the pure product as a solid.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis Reaction Crude Reaction Mixture Quench Quench Reaction (e.g., NaHCO3) Reaction->Quench Extract Liquid-Liquid Extraction Quench->Extract Dry Dry Organic Layer (e.g., Na2SO4) Extract->Dry Concentrate Concentrate Under Reduced Pressure Dry->Concentrate TLC TLC Analysis Concentrate->TLC Column Column Chromatography (Silica or C18) TLC->Column Select Conditions Fractions Analyze Fractions Column->Fractions Combine Combine Pure Fractions Fractions->Combine Final_Concentrate Final Concentration/ Lyophilization Combine->Final_Concentrate Pure_Product Pure Product Final_Concentrate->Pure_Product Characterization Characterization (NMR, MS, etc.) Pure_Product->Characterization

Caption: General workflow for the purification of a ribofuranose derivative.

Troubleshooting_Anomers Start {Problem: Co-elution of Anomers} Q1 Is HPLC available? Start->Q1 HPLC Use HPLC with a Chiral Stationary Phase or HILIC conditions. Q1->HPLC Yes No_HPLC Modify Flash Chromatography Q1->No_HPLC No Q2 Have you tried mobile phase additives? No_HPLC->Q2 Additives Add Boric Acid to the Mobile Phase. Q2->Additives No No_Additives Consider Derivatization or Enzymatic Resolution Q2->No_Additives Yes

References

Technical Support Center: Troubleshooting Failed Glycosylation Reactions with Ribose Donors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for glycosylation reactions. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing molecules with ribose donors. Glycosylation, the enzymatic or chemical attachment of sugars to another molecule, is a cornerstone of modern drug development and chemical biology. However, reactions involving flexible five-membered furanose rings like ribose present unique challenges, from low yields to poor stereocontrol.

This resource, structured in a practical question-and-answer format, addresses the specific issues you may encounter. We will delve into the causality behind common failures and provide field-proven, step-by-step protocols to get your synthesis back on track.

Initial Troubleshooting Workflow

Before diving into specific issues, a systematic approach can often reveal the root cause of a failed reaction. Below is a logical workflow to guide your initial troubleshooting efforts.

Troubleshooting_Workflow cluster_0 Phase 1: Pre-Reaction Checks cluster_1 Phase 2: In-Process Analysis cluster_2 Phase 3: Optimization Start Reaction Failure (Low Yield / No Product) Check_Materials Verify Starting Material Integrity (Donor, Acceptor, Solvent, Promoter) Start->Check_Materials Check_Conditions Confirm Anhydrous Conditions Check_Materials->Check_Conditions Analyze_Crude Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) Check_Conditions->Analyze_Crude ID_Byproducts Identify Side Products (Hydrolyzed Donor, Rearranged Products) Analyze_Crude->ID_Byproducts Optimize Systematically Optimize Parameters (Promoter, Solvent, Temp, Stoichiometry) ID_Byproducts->Optimize Consult Consult Specific FAQs Below Optimize->Consult

Caption: A logical workflow for troubleshooting glycosylation reactions.

Frequently Asked Questions (FAQs)

Category 1: No Reaction or Low Yield

Question 1: My ribosylation reaction shows no product formation, only starting materials. What are the most likely causes?

This is a common and frustrating issue, often pointing to a fundamental problem with reaction activation. Let's break down the primary suspects:

  • Inactive Glycosyl Donor: The ribose donor may have degraded during storage or handling. Donors like glycosyl halides and trichloroacetimidates are highly moisture-sensitive.[1] We recommend verifying the donor's integrity via NMR before use. A small-scale test reaction with a highly reactive, simple alcohol (like methanol or cyclohexanol) can also confirm its activity.

  • Insufficient Promoter/Activator: The Lewis acid or promoter (e.g., TMSOTf, BF₃·OEt₂) may be old or deactivated. Many promoters are extremely sensitive to atmospheric moisture.[2] Always use a freshly opened bottle or a properly stored aliquot. Additionally, the amount of promoter may be insufficient. While catalytic amounts are often cited, stubborn reactions may require stoichiometric quantities.

  • Presence of Moisture: This is the most frequent cause of failure. Trace water will preferentially react with the activated donor, leading to hydrolysis and quenching the reaction.[3] Ensuring strictly anhydrous conditions is non-negotiable.

  • Low Nucleophilicity of the Acceptor: Your glycosyl acceptor may not be nucleophilic enough to attack the activated donor. Steric hindrance around the accepting hydroxyl group can also prevent the reaction. If possible, consider a different, less-hindered protecting group strategy on the acceptor.[4]

Protocol 1: Ensuring Strictly Anhydrous Reaction Conditions

  • Glassware: Oven-dry all glassware at >120°C for at least 4 hours. Assemble the apparatus hot and allow it to cool under a stream of dry inert gas (Argon or Nitrogen).

  • Solvents: Use freshly distilled solvents or purchase high-purity anhydrous solvents packaged under inert gas. Dichloromethane (DCM) can be distilled from calcium hydride. Toluene can be azeotropically distilled to remove water.

  • Reagents: Dry the glycosyl donor and acceptor by azeotroping with dry toluene and then placing them under high vacuum for several hours before use.

  • Molecular Sieves: Activated molecular sieves (3Å or 4Å) are essential. Activate them by heating in a flask with a heat gun under high vacuum until no more water is seen condensing. Allow to cool under inert gas and add them to the reaction flask.

Category 2: Byproduct and Side-Reaction Formation

Question 2: My TLC/LC-MS shows a major spot corresponding to the hydrolyzed ribose donor. How do I prevent this?

The presence of a hydrolyzed donor is a clear indication of moisture in your reaction system. The oxocarbenium ion intermediate, formed upon activation of the donor, is highly electrophilic and will readily react with any available nucleophile.[5] Water, being small and highly nucleophilic, is a prime culprit.

Solution: The remedy is rigorous adherence to the anhydrous protocol described above (Protocol 1). Every component—glassware, solvents, reagents, and inert gas—must be scrupulously dry.

Question 3: I'm observing the formation of an N-glycosyl trichloroacetamide byproduct when using a trichloroacetimidate donor. Why does this happen and how can it be minimized?

This byproduct arises from an intermolecular reaction where a molecule of the trichloroacetimidate donor acts as a nucleophile, attacking another activated donor molecule.[1] This side reaction consumes your valuable donor and complicates purification.

Strategies to Minimize Trichloroacetamide Formation:

  • Inverse Addition: Instead of adding the promoter to a mixture of the donor and acceptor, try the "inverse procedure."[1] Premix the acceptor and the promoter at the reaction temperature, then slowly add a solution of the donor via syringe pump. This ensures the donor encounters a higher concentration of the intended acceptor relative to other donor molecules.

  • Lower Temperature: Running the reaction at a lower temperature (e.g., -78°C instead of -40°C) can slow down the rate of the side reaction more than the desired glycosylation.[4]

  • Choice of Promoter: Some promoters are more prone to inducing this side reaction. If you are using a very strong Lewis acid like TMSOTf, consider switching to a milder one like BF₃·OEt₂ or even a heterogeneous acid catalyst like HClO₄–SiO₂.[2]

Category 3: Stereoselectivity Issues

Question 4: My reaction is producing a nearly 1:1 mixture of α and β anomers. How can I improve the stereoselectivity for the desired β-riboside?

Controlling stereochemistry, especially with the flexible ribofuranose ring, is a significant challenge. The formation of an anomeric mixture suggests that the reaction is proceeding through a long-lived, planar oxocarbenium ion intermediate, which can be attacked from either face.[6]

Key Strategies for β-Selectivity:

  • Neighboring Group Participation: This is the most powerful tool for ensuring 1,2-trans stereochemistry (which yields β-ribofuranosides). A protecting group at the C2 position with a carbonyl group (e.g., Benzoyl or Acetyl) can participate in the reaction. It attacks the anomeric center intramolecularly after the leaving group departs, forming a stable dioxolanium ion intermediate. The glycosyl acceptor can then only attack from the opposite (β) face.

Neighboring_Group_Participation cluster_0 Mechanism for β-Selectivity Donor α-Donor with C2-Acyl Group Activation Promoter Activation Donor->Activation 1. Intermediate Dioxolanium Ion Intermediate (Blocks α-face) Activation->Intermediate 2. Attack Nucleophilic Attack by Acceptor (ROH) Intermediate->Attack 3. Product β-Glycoside Product (1,2-trans) Attack->Product 4.

Caption: Neighboring group participation at C2 forces β-attack.

  • Solvent Choice: Solvents can have a profound impact. Nitrile solvents like acetonitrile (CH₃CN) are known to promote the formation of β-glycosides, even with non-participating groups at C2. This is often attributed to the solvent transiently forming an α-nitrilium ion intermediate, which then undergoes Sₙ2-like displacement by the acceptor to yield the β-product.

  • Temperature: Lowering the reaction temperature often enhances stereoselectivity by favoring the more ordered transition state of an Sₙ2-like reaction over the Sₙ1 pathway.[4]

Table 1: Influence of C2-Protecting Group on Stereochemical Outcome

C2-Protecting GroupTypeExpected Major AnomerMechanism
Benzoyl (Bz), Acetyl (Ac)Participatingβ (1,2-trans)Neighboring Group Participation
Benzyl (Bn), Silyl (e.g., TBS)Non-participatingMixture (α/β)Sₙ1-like via Oxocarbenium Ion
Category 4: Protecting Group and Reagent Selection

Question 5: How do I select the right protecting group strategy for my ribose donor?

Protecting groups are not just passive spectators; they actively influence the reactivity and stereochemical outcome of your reaction.[7][8] A well-designed strategy is critical for success.

Considerations for Protecting Group Selection:

  • Orthogonality: Ensure that the protecting groups on your donor and acceptor can be removed selectively without affecting each other or the newly formed glycosidic bond.[9] This is crucial for complex, multi-step syntheses.

  • Reactivity: Electron-withdrawing groups (like acetyl or benzoyl) decrease the reactivity of the donor by destabilizing the developing positive charge of the oxocarbenium ion intermediate. Conversely, electron-donating groups (like benzyl) increase reactivity. If your reaction is sluggish, consider switching from an acylated donor to a benzylated one.

  • Stereochemical Control: As discussed in Q4, the choice of the C2 protecting group is the single most important factor for controlling anomeric selectivity. Use a participating group (acyl) for β-selectivity and a non-participating group (ether, silyl) when aiming for α-selectivity (often achieved under thermodynamic control or with specific promoter systems).[6]

Table 2: Comparison of Common Promoters for Ribosyl Trichloroacetimidate Donors

PromoterTypical ConditionsStrengthsWeaknesses
TMSOTf 0.1-0.3 eq., DCM, -78°C to 0°CHighly reactive, effective for unreactive donors/acceptors.[10]Very moisture sensitive, can cause donor decomposition, may lead to anomerization.[2]
BF₃·OEt₂ 0.5-2.0 eq., DCM or Et₂O, -40°C to RTMilder than TMSOTf, less prone to side reactions.May require higher temperatures or stoichiometric amounts for less reactive substrates.
HClO₄–SiO₂ Catalytic, DCM, 0°C to RTHeterogeneous (easy removal), air-stable, can enhance α-selectivity.[2]May not be suitable for all donor/acceptor pairs.
LiClO₄ / LiNTf₂ Stoichiometric, various solvents, RTVery mild activation, useful for sensitive substrates.[11]Reactions are often very slow (days), may result in poor selectivity.[11]

References

Technical Support Center: Anomeric Control in Furanoside Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced glycosylation chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of furanoside synthesis. Anomerization—the formation of a mixture of α and β isomers at the anomeric carbon (C1)—is a persistent challenge in this field due to the inherent flexibility of the five-membered furanose ring and the ease of forming oxocarbenium intermediates.[1][2]

This resource provides in-depth, field-tested insights and troubleshooting protocols to help you achieve high anomeric selectivity in your reactions.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is anomerization in the context of furanoside synthesis?

Anomerization is the process by which a pure anomer (either α or β) of a glycosyl donor or product equilibrates to form a mixture of both anomers. In furanoside synthesis, this typically occurs via the formation of a transient, planar oxocarbenium ion at the anomeric center. The incoming nucleophile (the glycosyl acceptor) can then attack this intermediate from either the top (β-face) or bottom (α-face), leading to a mixture of products.

Q2: Why is controlling anomeric stereochemistry more difficult for furanosides than for pyranosides?

The difficulty arises from two primary factors:

  • Ring Flexibility: The five-membered furanose ring is more flexible and has a lower energy barrier to forming the planar oxocarbenium ion intermediate compared to the more rigid six-membered pyranose ring.[1][2]

  • Anomeric Effect: The anomeric effect, which stabilizes axial substituents in pyranosides, is less pronounced and more complex in furanosides. This leads to smaller energy differences between the two anomers, making selective synthesis more challenging.[3]

Q3: What are the key factors that influence the final α/β ratio?

The anomeric outcome of a furanosylation reaction is a delicate interplay between several factors:

  • The Glycosyl Donor: The nature of the leaving group and the protecting groups, especially at the C2 position.

  • Reaction Conditions: Solvent, temperature, and the type of promoter or catalyst used.

  • Kinetic vs. Thermodynamic Control: Whether the reaction conditions favor the fastest-forming product (kinetic) or the most stable product (thermodynamic).[4][5][6]

Part 2: Troubleshooting Guide & Advanced Strategies

This section addresses specific experimental challenges in a question-and-answer format, providing causal explanations and actionable protocols.

Problem 1: My reaction yields a nearly 1:1 mixture of α and β anomers that is difficult to separate. How can I improve selectivity?

This is a classic sign that the reaction is proceeding through a long-lived, indiscriminate oxocarbenium ion intermediate under thermodynamic control. To gain selectivity, you must shift the mechanism towards kinetic control, favoring one transition state over the other.

// Node definitions A [label="Problem:\nInseparable α/β Mixture", fillcolor="#EA4335", fontcolor="#FFFFFF"]; B [label="Is a C2-ester\nprotecting group\npresent?", fillcolor="#F1F3F4", fontcolor="#202124", shape=diamond]; C [label="Strategy 1:\nLeverage Neighboring\nGroup Participation (NGP)\nfor 1,2-trans product", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Strategy 2:\nShift to Kinetic Control\n(Low Temp, Non-polar Solvent)\nfor 1,2-cis product", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="No", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Yes", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges A -> B; B -> C [label=" Yes "]; B -> D [label=" No "]; }

Fig. 1: Initial troubleshooting decision workflow.

Strategy 1.1: Force a 1,2-trans Product with Neighboring Group Participation (NGP)

  • Causality: An acyl (ester-type) protecting group at the C2 position, such as a benzoate (OBz) or acetate (OAc), can attack the oxocarbenium ion intermediate from the back face.[7] This forms a cyclic dioxolenium ion, which sterically shields the α-face of the sugar. The incoming glycosyl acceptor is then forced to attack from the β-face, resulting exclusively in the 1,2-trans product.[7][8] This is one of the most reliable methods for achieving high stereoselectivity.[9]

// Node definitions with color contrast Donor [label="Furanosyl Donor\n(C2-OBz)", fillcolor="#F1F3F4", fontcolor="#202124"]; Oxo [label="Oxocarbenium Ion", fillcolor="#FBBC05", fontcolor="#202124"]; Dioxo [label="Dioxolenium Ion\n(α-face blocked)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="1,2-trans Product\n(High β-selectivity)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Donor -> Oxo [label="Activation"]; Oxo -> Dioxo [label="NGP\n(Intramolecular attack)"]; Dioxo -> Product [label="Acceptor Attack\n(β-face only)"]; }

Fig. 2: Mechanism of Neighboring Group Participation.
  • Experimental Protocol (General):

    • Ensure your glycosyl donor is protected with an acyl group (e.g., benzoyl) at the C2 position.

    • Dissolve the glycosyl donor (1.0 equiv) and glycosyl acceptor (1.2-1.5 equiv) in an anhydrous non-polar solvent like dichloromethane (DCM) or a mixture of DCM/diethyl ether.

    • Add activated molecular sieves (4Å) and stir for 30 minutes at room temperature under an inert atmosphere (Argon or Nitrogen).

    • Cool the reaction mixture to a low temperature, typically -40 °C to -78 °C.

    • Slowly add the promoter (e.g., TMSOTf, 0.1 equiv for catalytic activation, or NIS/TfOH for thioglycosides).

    • Monitor the reaction by TLC. Upon completion, quench with triethylamine or pyridine, warm to room temperature, filter, and concentrate for purification.

Strategy 1.2: Achieve the 1,2-cis Product via Kinetic Control

  • Causality: The 1,2-cis glycosidic linkage is notoriously difficult to synthesize because it requires avoiding both NGP and thermodynamic equilibration.[1][2][8] Success hinges on creating conditions that favor a direct SN2-like displacement or a very rapid trapping of the oxocarbenium ion before it can equilibrate.

  • Key Adjustments for 1,2-cis Selectivity:

    • Protecting Groups: Use a non-participating protecting group at C2, such as a benzyl ether (OBn) or a silyl ether (e.g., OTBS).[10] These groups cannot form a cyclic intermediate, leaving both faces of the oxocarbenium ion exposed.

    • Temperature: Perform the reaction at very low temperatures (-78 °C is common) to minimize the lifetime of the oxocarbenium ion and prevent anomerization. This favors the kinetic product.[6]

    • Solvent: Ethereal solvents (like diethyl ether) or halocarbons (DCM) are often preferred. Coordinating solvents like acetonitrile can sometimes promote SN2 character but can also lead to side products. The choice is highly substrate-dependent.[11]

    • Catalysis: Modern methods often employ specialized catalysts, such as phenanthroline or bis-thiourea derivatives, which can facilitate an associative SN2-like mechanism, leading to stereoinversion at the anomeric center and high cis-selectivity.[8][10][12][13]

Problem 2: I am trying to synthesize a 1,2-cis-furanoside, but I consistently get the 1,2-trans product as the major isomer, even with a non-participating C2 group.

This unexpected outcome suggests that an alternative directing effect is at play or that your reaction conditions are drifting towards thermodynamic control.

Possible Causes & Solutions:

  • Remote Participation: An acyl group at C3 or C5 might be participating, albeit less effectively than one at C2.

    • Solution: Analyze your full protecting group strategy. If possible, replace remote acyl groups with ether-based protecting groups.

  • Hydrogen-Bond Mediated Delivery: A protecting group with hydrogen-bonding capability on the donor or a specific catalyst can pre-associate with the acceptor, delivering it to one face of the molecule.[1][2]

    • Solution: This is a more advanced strategy. Simpler solutions involve changing the solvent to disrupt hydrogen bonding (e.g., using DCM instead of a protic solvent) or changing the promoter system entirely.

  • In-situ Anomerization of the Donor: The starting glycosyl donor may be anomerizing to the more reactive species under the reaction conditions before glycosylation occurs.[14]

    • Solution: Use conditions known to favor SN2-type reactions. For example, using glycosyl halides with insoluble silver salts or employing catalytic systems like phenanthroline can promote direct displacement of the starting anomer.[8][10]

Part 3: Data-Driven Selection of Reaction Conditions

The choice of glycosyl donor, promoter, and solvent has a profound impact on the anomeric ratio. The following table summarizes common combinations and their expected outcomes.

Glycosyl Donor TypeC2 Protecting GroupPromoter / ActivatorTypical SolventExpected Major ProductMechanism
Thioglycoside Acyl (e.g., -OBz)NIS / TfOHDCM1,2-transNGP[7]
Trichloroacetimidate Ether (e.g., -OBn)TMSOTf (cat.)Diethyl Ether / DCM1,2-cis (Kinetic)SN1-like, fast trapping
Glycosyl Bromide Ether (e.g., -OBn)Ag2CO3 / Ag-SilicateToluene / DCM1,2-cisSN2-like[15]
Glycosyl Phosphate Ether (e.g., -OBn)Bis-thiourea catalystToluene / Hexane1,2-cisCatalytic SN2[12][13]
Trichloroacetimidate Acyl (e.g., -OBz)TMSOTf (cat.)DCM1,2-transNGP

References

Validation & Comparative

A Researcher's Guide to Alternative Protecting Groups for D-Ribofuranose: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

The strategic manipulation of D-ribofuranose, the sugar backbone of RNA, is a cornerstone of synthetic biology, therapeutic oligonucleotide development, and medicinal chemistry. The challenge lies in the subtle yet significant reactivity of its three hydroxyl groups (2', 3', and 5'). Selective protection and deprotection are not merely procedural steps but the very foundation upon which complex syntheses, such as automated solid-phase RNA synthesis, are built.[1] The 2'-hydroxyl group, in particular, is a double-edged sword: essential for the unique structure and function of RNA, yet a source of significant synthetic hurdles, including potential phosphodiester bond cleavage and isomerization.[2][3]

This guide moves beyond a simple recitation of common protecting groups. It offers a comparative analysis of established and alternative strategies for the protection of D-ribofuranose, grounded in experimental data and mechanistic rationale. We will explore why certain groups are chosen over others, the trade-offs involved, and the specific contexts in which alternative strategies provide a decisive advantage.

The Benchmark: Understanding the Workhorse Silyl Ethers

For decades, the tert-butyldimethylsilyl (TBDMS or TBS) group has been the predominant choice for 2'-hydroxyl protection in RNA synthesis.[2][4] Its popularity stems from its robust stability to the conditions of the phosphoramidite synthesis cycle and its clean removal by a fluoride ion source, such as tetrabutylammonium fluoride (TBAF).[2][4]

However, the TBDMS group is not without its flaws. Its steric bulk can hinder the efficiency of the phosphoramidite coupling step, requiring longer reaction times.[5] More critically, under certain conditions, the TBDMS group can migrate between the 2' and 3' hydroxyl positions, leading to the incorporation of undesired 2'-5' phosphodiester linkages in the final RNA oligonucleotide.[2][6]

A New Generation of Protecting Groups: Enhancing Efficiency and Orthogonality

The limitations of TBDMS have driven the development of alternative protecting groups designed to offer faster coupling, improved stability, and greater synthetic flexibility through orthogonal deprotection strategies.[7]

Advanced Silyl Ethers: The Case of TOM

The 2'-O-[(triisopropylsilyl)oxy]methyl (TOM) group represents a significant evolution in silyl ether protection.[2][6] By introducing an oxymethyl spacer, the bulky triisopropylsilyl moiety is positioned further from the reaction center.[5]

TOM_vs_TBDMS cluster_TBDMS 2'-O-TBDMS cluster_TOM 2'-O-TOM TBDMS_Ribose Ribose TBDMS_Group TBDMS (bulky) TBDMS_Ribose->TBDMS_Group 2'-O-Si Coupling Phosphoramidite Coupling TBDMS_Group->Coupling Steric Hindrance TOM_Ribose Ribose Spacer O-CH2-O TOM_Ribose->Spacer 2'-O- TOM_Group TIPS (bulky) Spacer->TOM_Group -Si Coupling2 Phosphoramidite Coupling TOM_Group->Coupling2 Reduced Hindrance

This seemingly minor structural modification has profound consequences. The acetal-like structure of the TOM group prevents the 2'- to 3'-silyl migration observed with TBDMS, thereby eliminating a major source of sequence impurity.[2][8] Furthermore, the reduced steric hindrance allows for significantly faster and more efficient coupling reactions.[5][8]

Acetal-Type Groups: An Orthogonal Approach

Acetal protecting groups offer a deprotection strategy that is orthogonal to the fluoride-lability of silyl ethers. These groups are typically stable to the basic and nucleophilic reagents used in oligonucleotide synthesis but are readily cleaved under specific acidic conditions.

  • bis(2-Acetoxyethoxy)methyl (ACE): The 2'-O-ACE group is a prime example of this class.[2] It remains intact throughout the synthesis but is removed in a two-step process post-synthesis. First, the acetate groups are removed during the standard base deprotection step (e.g., with ammonia), which also cleaves the oligonucleotide from the solid support and removes nucleobase protecting groups. This reveals a hydrophilic orthoester that is then hydrolyzed under mild acidic conditions (pH 3.8) to liberate the free 2'-hydroxyl.[2][9]

  • 1-(2-fluorophenyl)-4-methoxypiperidin-4-yl (Fpmp): This acetal group is also cleaved under acidic conditions.[10][11] The Fpmp group has been successfully employed in various RNA synthesis strategies, providing a reliable acid-labile alternative to silyl protection.[9][11]

Orthogonal_Deprotection Start Fully Protected RNA (on Solid Support) 5'-DMT, 2'-ACE, Base-Acyl Step1 Step 1: Base Treatment (e.g., aq. Ammonia) Start->Step1 Cleaves support linkage Removes base/phosphate PGs Deacylates ACE Intermediate1 RNA Oligomer (cleaved from support) 5'-DMT, 2'-Orthoester Step1->Intermediate1 Step2 Step 2: Mild Acid (e.g., pH 3.8) Intermediate1->Step2 Hydrolyzes orthoester Intermediate2 Partially Deprotected RNA 5'-DMT, 2'-OH Step2->Intermediate2 Step3 Step 3: Acid Treatment (e.g., Trichloroacetic Acid) Intermediate2->Step3 Removes 5'-DMT Final Fully Deprotected RNA 5'-OH, 2'-OH Step3->Final

Photolabile Protecting Groups (PPGs): Control with Light

Photolabile protecting groups, or "caging groups," offer an unparalleled level of control, allowing for deprotection at a specific time and location with a pulse of light.[12] The ortho-nitrobenzyl (ONB) group and its derivatives are the most common PPGs used in carbohydrate chemistry.[12][13] They are stable to a wide range of chemical conditions but are cleaved upon UV irradiation, typically under neutral conditions, which is a significant advantage for sensitive molecules.[13][14] This strategy is particularly valuable for synthesizing "caged" RNA molecules for applications in cell biology and diagnostics, where spatiotemporal control over RNA activity is required.[12]

Performance Comparison: A Data-Driven Overview

The choice of a protecting group strategy is ultimately a balance of efficiency, purity requirements, cost, and the specific goals of the synthesis.

Protecting GroupTypeKey StabilityDeprotection ConditionsKey AdvantagesKey LimitationsAvg. Coupling Efficiency (RNA Synthesis)
TBDMS Silyl EtherAcid, BaseFluoride ion (e.g., TBAF)Well-established, commercially available.Steric hindrance, potential for 2'-3' migration.[2]98.5–99%[5]
TOM Silyl EtherAcid, BaseFluoride ion (e.g., TBAF)Reduced steric hindrance, prevents migration, faster coupling.[2][5][6]Higher cost of monomers.>99%[5]
ACE AcetalBase, Fluoride1. Base (deacetylation) 2. Mild Acid (hydrolysis)[2]Orthogonal to silyl groups, high purity.Two-step deprotection process.High, comparable to TOM
Fpmp AcetalBase, FluorideMild AcidOrthogonal to silyl groups.Can be less stable to repeated acid treatments for 5'-deprotection.[11]~98-99%
o-Nitrobenzyl PhotolabileAcid, Base, FluorideUV Light (e.g., 355 nm)[13]Spatiotemporal control, deprotection under neutral conditions.[12]Light-absorbing byproducts can interfere with long syntheses.[15]N/A (not typically used in automated chain extension)

Experimental Protocols

The following protocols provide a generalized framework. Researchers should always optimize conditions based on their specific substrate and equipment.

Protocol 1: General Procedure for 2'-O-TOM Protection of a Ribonucleoside

Causality: This procedure utilizes TOM-Cl, which reacts preferentially with the 2'-hydroxyl under controlled conditions, often guided by the temporary protection of the 3' and 5' positions, to install the sterically optimized TOM group.

  • Preparation : Start with a 3',5'-protected ribonucleoside (e.g., 3',5'-O-(tetraisopropyldisiloxane-1,3-diyl)ribonucleoside). Ensure all reagents and solvents are anhydrous.

  • Reaction Setup : Dissolve the protected ribonucleoside in anhydrous pyridine or dichloromethane in a flame-dried flask under an inert atmosphere (Argon or Nitrogen).

  • Reagent Addition : Cool the solution to 0°C. Add triisopropylsilyloxymethyl chloride (TOM-Cl) dropwise.

  • Reaction : Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching : Once the starting material is consumed, cool the reaction to 0°C and quench by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Workup : Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Purification : Remove the solvent under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the 2'-O-TOM protected ribonucleoside. The 3',5'-protecting group can then be removed to allow for subsequent phosphoramidite synthesis.

Protocol 2: General Procedure for Photolytic Cleavage of a 2'-O-Nitrobenzyl Group

Causality: This protocol uses high-energy photons to induce an intramolecular redox reaction within the o-nitrobenzyl moiety, leading to its fragmentation and the release of the free hydroxyl group without the need for chemical reagents.

  • Sample Preparation : Dissolve the o-nitrobenzyl-protected ribose derivative in a suitable solvent (e.g., methanol or a buffered aqueous solution) in a quartz reaction vessel. The concentration should be low enough to prevent significant inner filter effects from the photoproducts.[15]

  • Irradiation Setup : Place the vessel in a photochemical reactor equipped with a UV lamp emitting at an appropriate wavelength (typically 350-365 nm). Ensure the setup is properly shielded.

  • Photolysis : Irradiate the solution while stirring. For sensitive compounds, the reaction should be cooled. Monitor the deprotection by TLC or HPLC.

  • Workup : Once the reaction is complete, evaporate the solvent under reduced pressure.

  • Purification : The crude product, containing the deprotected ribose derivative and the o-nitrosobenzaldehyde byproduct, can be purified by silica gel chromatography or HPLC.

Conclusion

The selection of a protecting group for D-ribofuranose is a critical decision that impacts the entire synthetic strategy. While TBDMS remains a viable and cost-effective option for many applications, its limitations have paved the way for superior alternatives. The TOM group offers a clear advantage for the synthesis of long, high-purity RNA oligonucleotides by increasing coupling efficiency and eliminating a key side reaction.[5][6] Acetal-based groups like ACE provide essential orthogonality, enabling complex synthetic routes that are incompatible with standard silyl protection. Finally, photolabile groups unlock the ability to control biological processes with light, representing a powerful tool for chemical biology. By understanding the chemical principles and performance characteristics of each class, researchers can make informed decisions to optimize their synthetic outcomes and advance their scientific objectives.

References

A Senior Application Scientist's Guide to Glycosylation Methods for Nucleoside Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Nucleosides in Modern Therapeutics

Nucleosides and their analogues are the cornerstones of antiviral and anticancer therapies.[1][2] Molecules like Remdesivir, Sofosbuvir, and Zidovudine (AZT) function by mimicking natural building blocks of DNA and RNA, thereby disrupting viral replication or cancer cell proliferation.[1][3] The efficacy of these drugs hinges on their precise three-dimensional structure, which is established during their synthesis.

The critical step in any nucleoside synthesis is the formation of the N-glycosidic bond, which links a heterocyclic base (a purine or pyrimidine) to a sugar moiety (typically ribose or deoxyribose).[4][5] The primary challenge in this step is controlling the stereochemistry at the anomeric carbon (C1') of the sugar. For most biological applications, the β-anomer is the desired product, as it mimics the natural configuration found in DNA and RNA.[5]

This guide provides an in-depth comparison of the three principal methods used to achieve this crucial transformation: the Silyl-Hilbert-Johnson (Vorbrüggen) Reaction, metal-salt mediated glycosylation, and enzymatic synthesis. We will explore the underlying mechanisms, provide representative experimental protocols, and compare their performance based on yield, stereoselectivity, and substrate scope, offering field-proven insights to guide your selection of the optimal method.

The Core Challenge: Controlling Anomeric Selectivity

The formation of the N-glycosidic bond can result in two stereoisomers, or anomers, designated as α and β. The orientation of the nucleobase relative to the sugar ring distinguishes them. In ribonucleosides (containing ribose), the presence of a participating group, such as an acyl protecting group at the C2' position, provides "anchimeric assistance." This group forms a transient cyclic intermediate that blocks the α-face of the sugar, forcing the incoming nucleobase to attack from the β-face.[6][7] This elegantly ensures the formation of the desired β-anomer.

However, the synthesis of 2'-deoxyribonucleosides is significantly more challenging.[5][6] Lacking the C2' hydroxyl group, anchimeric assistance is not possible. Consequently, glycosylation of 2'-deoxysugars often results in a mixture of α and β anomers, necessitating difficult chromatographic separation and reducing the overall yield of the desired product.[6][8] The choice of glycosylation method, therefore, becomes paramount in overcoming this challenge.

Method 1: The Silyl-Hilbert-Johnson (Vorbrüggen) Reaction

The Silyl-Hilbert-Johnson (SHJ) reaction, often referred to as the Vorbrüggen glycosylation, is the most widely used and versatile method for nucleoside synthesis in both academic and industrial settings.[2][4][6] Its popularity stems from its generally mild reaction conditions and broad substrate scope.[6]

Causality and Mechanism

The core principle of the Vorbrüggen method is the activation of both the nucleobase and the sugar donor.[6]

  • Nucleobase Activation : The nucleobase is persilylated, typically using hexamethyldisilazane (HMDS) or N,O-bis(trimethylsilyl)acetamide (BSA).[7] This process replaces the acidic protons on the heterocycle with trimethylsilyl (TMS) groups. Silylation serves two key purposes: it dramatically increases the solubility of the nucleobase in organic solvents and enhances its nucleophilicity.

  • Sugar Activation : A per-acylated sugar (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) is treated with a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) or tin(IV) chloride (SnCl₄).[6][8] The Lewis acid facilitates the departure of the anomeric acetate group, generating a key electrophilic intermediate.

  • Stereoselective Coupling : In ribonucleosides, the C2'-acyloxy group provides anchimeric assistance, forming a cyclic acyloxonium ion intermediate.[7][9] This intermediate shields the α-face, directing the silylated nucleobase to attack the anomeric carbon from the β-face, resulting in highly stereoselective formation of the β-nucleoside.[9] For 2'-deoxysugars, which cannot form this intermediate, a less selective oxocarbenium ion is generated, often leading to anomeric mixtures.[6]

Experimental Workflow & Diagram

Vorbruggen_Workflow cluster_prep Step 1: Reactant Preparation cluster_reaction Step 2: Glycosylation Reaction cluster_workup Step 3: Deprotection & Purification Base Nucleobase (e.g., Uracil) Silylated_Base Persilylated Nucleobase (Soluble & Nucleophilic) Base->Silylated_Base Silylation Sugar Per-acylated Sugar (e.g., 1-O-acetyl-tri-O-benzoyl-ribose) Reaction_Vessel Reaction in Anhydrous Solvent (e.g., Acetonitrile, 80°C) Sugar->Reaction_Vessel Silylating_Agent Silylating Agent (e.g., HMDS, (NH4)2SO4 cat.) Silylated_Base->Reaction_Vessel Lewis_Acid Lewis Acid (e.g., TMSOTf) Lewis_Acid->Reaction_Vessel Deprotection Basic Hydrolysis (e.g., NaOMe in MeOH) Reaction_Vessel->Deprotection Workup Purification Chromatography Deprotection->Purification Final_Product β-Nucleoside Purification->Final_Product

Caption: Workflow for the Vorbrüggen Glycosylation Method.

Representative Protocol: Synthesis of Uridine
  • Silylation of Nucleobase : A suspension of uracil (1.0 eq) and a catalytic amount of ammonium sulfate in hexamethyldisilazane (HMDS) is heated to reflux until the mixture becomes clear (approx. 2-3 hours). Excess HMDS is removed under reduced pressure to yield silylated uracil as a solid or oil.

  • Glycosylation : The silylated uracil is dissolved in an anhydrous solvent (e.g., acetonitrile). 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.1 eq) is added, followed by the dropwise addition of trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.2 eq) at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred until completion (monitored by TLC).

  • Workup and Deprotection : The reaction is quenched with aqueous sodium bicarbonate. The organic layer is separated, dried, and concentrated. The resulting protected nucleoside is dissolved in methanol, and a solution of sodium methoxide in methanol is added. The mixture is stirred at room temperature until all protecting groups are removed.

  • Purification : The solution is neutralized with an acidic resin, filtered, and the solvent is evaporated. The crude product is purified by silica gel chromatography to afford pure uridine.

Performance & Comparison
FeatureVorbrüggen GlycosylationComments
Stereoselectivity Excellent for ribonucleosides (>95% β).[4]Anchimeric assistance from the C2'-acyl group is key.
Poor to moderate for 2'-deoxysugars (α/β mixtures).[8]Lack of a C2' participating group leads to loss of selectivity.[5]
Yield Generally high (70-95%).[1][4]Highly dependent on substrate and reaction conditions.
Substrate Scope Very broad; compatible with a wide range of purines and pyrimidines.[4]The most versatile and widely adopted method.[2]
Conditions Mild; requires anhydrous conditions and a Lewis acid catalyst.Stronger Lewis acids like SnCl₄ can sometimes improve yields but may be harsher.[6]

Method 2: The Metal Salt Method

One of the older strategies for nucleoside synthesis involves coupling a metal salt of a nucleobase with a protected sugar halide.[5][6] While largely superseded by the Vorbrüggen method for many applications, it remains relevant, particularly for the synthesis of certain 2'-deoxy nucleosides where other methods fail.[4]

Causality and Mechanism

This method relies on the direct nucleophilic substitution at the anomeric center of an activated sugar.

  • Nucleobase Activation : The nucleobase is converted into a metal salt, typically using mercury(II) cyanide, mercury(II) oxide, or silver salts.[6] This deprotonates the nucleobase, increasing its nucleophilicity. However, the use of heavy metal salts is a significant drawback due to their toxicity. More modern variations may use sodium salts.[6]

  • Sugar Activation : The sugar donor is a glycosyl halide, most commonly a bromide or chloride (e.g., the Hoffer's chlorosugar or the Koenigs-Knorr bromide).[10] The halide is a good leaving group, making the anomeric carbon highly electrophilic.

  • Coupling : The metal salt of the nucleobase attacks the glycosyl halide, displacing the halide and forming the N-glycosidic bond. The stereochemical outcome is governed by Sₙ2-like inversion or Sₙ1-like mechanisms, which can be difficult to control, especially for 2'-deoxysugars.

Experimental Workflow & Diagram

Metal_Salt_Workflow cluster_prep Step 1: Reactant Preparation cluster_reaction Step 2: Glycosylation Reaction cluster_workup Step 3: Workup & Purification Base Nucleobase Metal_Base Metal-Nucleobase Salt Base->Metal_Base Salt Formation Metal_Salt_Reagent Metal Salt (e.g., Hg(CN)2) Sugar_Halide Protected Sugar Halide (e.g., Hoffer's Chlorosugar) Reaction_Vessel Reaction in Solvent (e.g., Toluene, Reflux) Sugar_Halide->Reaction_Vessel Metal_Base->Reaction_Vessel Filtration Filter Metal Salts Reaction_Vessel->Filtration Workup Deprotection Deprotection Filtration->Deprotection Purification Chromatography Deprotection->Purification Final_Product Nucleoside (α/β mixture) Purification->Final_Product Enzymatic_Workflow cluster_reactants Step 1: Reactant Preparation cluster_reaction Step 2: Biocatalytic Reaction cluster_workup Step 3: Product Isolation Donor_Nuc Donor Nucleoside (e.g., Uridine) Reaction_Vessel Aqueous Buffer (e.g., 50°C, pH 7.5) Donor_Nuc->Reaction_Vessel Acceptor_Base Acceptor Base (e.g., 2,6-diaminopurine) Acceptor_Base->Reaction_Vessel Enzyme Nucleoside Phosphorylase(s) Enzyme->Reaction_Vessel Phosphate Phosphate Buffer Phosphate->Reaction_Vessel Denaturation Heat Denaturation of Enzyme Reaction_Vessel->Denaturation Workup Purification Filtration & Chromatography Denaturation->Purification Final_Product β-Nucleoside (High Purity) Purification->Final_Product

References

A Senior Application Scientist's Guide to 1,2-Di-O-isopropylidene-3-O-methyl-D-ribofuranose: A Keystone Intermediate in Nucleoside Analogue Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis of novel nucleoside analogues remains a cornerstone of therapeutic innovation. These molecules are fundamental to the development of antiviral and anticancer agents.[1] However, the successful synthesis of these complex structures hinges on a strategic and often challenging aspect of organic chemistry: the selective protection and deprotection of the polyfunctional ribose sugar. Unprotected ribose is notoriously unstable and presents multiple reactive hydroxyl groups, making controlled, regioselective modification nearly impossible.[2][3]

This guide provides an in-depth comparison of 1,2-Di-O-isopropylidene-3-O-methyl-D-ribofuranose, a strategically protected ribose derivative, against other common intermediates. We will explore the causality behind its advantages in streamlining synthesis, ensuring regioselectivity, and ultimately, accelerating the development of potent therapeutic candidates.

The Strategic Imperative: Why Protecting Groups Matter

The core challenge in nucleoside synthesis is directing chemical modifications to a specific hydroxyl group on the ribose ring while preventing unwanted side reactions at other positions. An ideal protecting group strategy involves a delicate balance: the group must be robust enough to withstand a range of reaction conditions yet be removable under specific, mild conditions that do not compromise the integrity of the final molecule.[4][5] this compound exemplifies a superior approach by employing a dual-protection strategy that offers unparalleled control.

The Power of Dual Protection: A Logical Workflow

The unique advantage of this compound lies in its two distinct protecting groups, each serving a specific and complementary purpose. This creates a logical and highly efficient pathway for synthesizing complex nucleoside analogues, particularly those modified at the 5'-position.

G cluster_0 Synthesis Pathway cluster_1 Synthetic Utility D-Ribose D-Ribose Intermediate_1 1,2-O-Isopropylidene- D-ribofuranose D-Ribose->Intermediate_1 Acetonide Protection Target 1,2-Di-O-isopropylidene- 3-O-methyl-D-ribofuranose Intermediate_1->Target Methylation (NaH, MeI) C5_Mod Regioselective C5-Modification Target->C5_Mod Deprotection Acid-catalyzed Deprotection C5_Mod->Deprotection Glycosylation Glycosylation (e.g., Vorbrüggen) Deprotection->Glycosylation Final Target Nucleoside Analogue Glycosylation->Final

Caption: Synthetic workflow using the target compound.

Comparative Analysis of Ribose Protection Strategies

To fully appreciate the advantages of this compound, it is essential to compare it with other commonly employed protected ribose intermediates. The choice of protecting group profoundly impacts yield, purity, and the number of synthetic steps required.

Feature1,2-Di-O-isopropylidene-\n3-O-methyl-D-ribofuranosePer-O-acetyl-D-ribofuranosePer-O-silyl-D-ribofuranose (e.g., TBDMS)2,3-O-Benzylidene-D-ribofuranose
Primary Site of Reactivity C5-OHC1 (Anomeric)C5-OH (with careful control)C5-OH
Regioselectivity Excellent for C5 modification.Poor for selective modification.Good, but potential for migration.Good, but prone to rearrangements.[6]
Stability Stable to basic and nucleophilic conditions.Unstable to basic conditions (hydrolysis).Stable to a range of conditions but sensitive to fluoride ions.Prone to acid-catalyzed rearrangement.[6]
Key Advantage Locks C3, leaving only C5 available for modification.Good glycosyl donor for Vorbrüggen reaction.[7]Bulky group can direct stereochemistry.Can be removed under hydrogenolysis.
Deprotection Conditions Mild acidic conditions (e.g., TFA, Amberlite IR-120 H+) to remove isopropylidene.[8] Methyl group is permanent.Basic conditions (e.g., NH3 in MeOH).Fluoride source (e.g., TBAF).Hydrogenolysis (e.g., H2, Pd/C) or strong acid.
Common Issues Methyl ether is non-removable, limiting some applications.Acetyl groups can migrate under certain conditions.Silyl group migration can be a problem.Formation of diastereomeric mixtures (R/S at benzylidene carbon).[6]

In-Depth Look at the Protecting Groups

The 1,2-O-Isopropylidene Acetal: A Conformational Anchor

The isopropylidene group, forming a five-membered ring with the C1 and C2 hydroxyls, serves two critical functions:

  • Protection: It effectively masks the C1 and C2 hydroxyls from unwanted reactions.

  • Conformational Rigidity: It locks the furanose ring into a specific conformation. This rigidity is crucial because it prevents anomerization and can influence the stereochemical outcome of subsequent reactions. The formation of this acetal is a well-established, high-yielding process.[9]

While other acetals like benzylidene can be used, they often lead to the formation of hard-to-separate diastereomers and can be prone to unexpected rearrangements under acidic conditions.[6] The isopropylidene group offers a more reliable and predictable outcome.

The 3-O-Methyl Ether: The Key to Regioselectivity

The masterstroke of this protecting group strategy is the methylation of the C3 hydroxyl. The methyl group is one of the most robust ether protecting groups in organic synthesis.[10]

  • High Stability: It is stable to a vast range of acidic, basic, oxidative, and reductive conditions that would cleave many other common protecting groups (e.g., silyl ethers, benzyl ethers).[10]

  • Directed Reactivity: By permanently blocking the C3-OH, it leaves the primary C5-OH as the sole remaining site for functionalization. This is paramount for the synthesis of many clinically important nucleoside analogues, such as those modified to be chain terminators in viral replication.

This combination of a labile acetal at C1/C2 and a permanent ether at C3 creates an "orthogonal" system where different parts of the molecule can be addressed independently, which is a key principle in complex molecule synthesis.[11]

Experimental Protocols: From Synthesis to Application

Trust in a synthetic intermediate is built upon reproducible, high-yielding protocols. Here, we outline the fundamental procedures for the synthesis and subsequent utilization of this compound.

Protocol 1: Synthesis of the Target Intermediate

The synthesis is typically a multi-step process starting from D-ribose.

G start D-Ribose in Acetone/Methanol step1 Step 1: Ketalization Add conc. H2SO4 Stir at RT Neutralize (e.g., NaHCO3) Purify start->step1 intermediate Methyl 2,3-O-isopropylidene- β-D-ribofuranoside step1->intermediate step2 Step 2: Methylation Dissolve in THF Add NaH (60% disp.) at 0°C Add Methyl Iodide (MeI) Stir at RT intermediate->step2 step3 Step 3: Hydrolysis & Final Protection Acid Hydrolysis (e.g., Dowex 50W-X8) ... (further steps to yield title compound) step2->step3 final 1,2-Di-O-isopropylidene- 3-O-methyl-D-ribofuranose step3->final

Caption: Workflow for the synthesis of the target compound.

Methodology:

  • Synthesis of Methyl 2,3-O-isopropylidene-β-D-ribofuranoside:

    • Suspend D-ribose in a mixture of acetone and methanol.[12]

    • Add a catalytic amount of concentrated sulfuric acid and stir the mixture at room temperature until TLC indicates the consumption of the starting material.

    • Neutralize the reaction carefully with a base such as sodium bicarbonate, filter the solids, and concentrate the filtrate under reduced pressure.

    • Purify the resulting crude product via silica gel chromatography to yield the protected ribofuranoside.[12]

  • Methylation of the 3-OH Group:

    • This step requires anhydrous conditions. Dissolve the product from the previous step in anhydrous THF.

    • Cool the solution to 0°C in an ice bath and add sodium hydride (typically a 60% dispersion in mineral oil) portion-wise.

    • After stirring for 30-60 minutes, add methyl iodide (MeI) and allow the reaction to warm to room temperature.

    • Monitor the reaction by TLC. Upon completion, quench the reaction by the slow addition of water.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Subsequent steps would involve hydrolysis of the methyl glycoside and re-protection of the 1,2-hydroxyls to yield the final target compound. The exact sequence can vary based on the desired final product.

Protocol 2: Application in 5'-Modification and Nucleoside Coupling

This protocol demonstrates the key advantage of the title compound: its ability to direct modification to the C5 position.

  • Activation of the 5'-Hydroxyl Group (e.g., Tosylation):

    • Dissolve this compound in anhydrous pyridine or DCM.

    • Cool the solution to 0°C and add p-toluenesulfonyl chloride (TsCl).

    • Allow the reaction to proceed until completion.

    • Work up the reaction by washing with dilute acid, water, and brine. The resulting 5'-O-tosylated product is a versatile intermediate, ready for nucleophilic displacement.

  • Nucleophilic Displacement at C5:

    • The 5'-O-tosyl group can be displaced by a wide variety of nucleophiles (e.g., azides, fluorides, thiols) to introduce desired functionality at the C5 position. For example, reacting with sodium azide in DMF would yield the 5'-azido derivative.

  • Deprotection and Glycosylation:

    • The 1,2-O-isopropylidene group can be selectively removed under mild acidic conditions (e.g., 50-80% trifluoroacetic acid in water, or using an acidic resin like Amberlite IR-120 H+).[8] This unmasks the C1 and C2 hydroxyls.

    • The resulting sugar can then be acetylated or otherwise activated at the anomeric position for coupling with a silylated nucleobase (e.g., uracil, adenine) in a Vorbrüggen glycosylation reaction to form the final nucleoside analogue.[7]

Conclusion

In the competitive landscape of drug development, efficiency and precision in synthesis are paramount. This compound stands out not merely as another protected sugar, but as a strategically designed building block that confers significant advantages to the synthetic chemist. Its dual-protection scheme provides exceptional control, enabling clean, high-yielding, and regioselective modification of the ribose C5 position. This directness minimizes the need for circuitous protection/deprotection steps, thereby reducing overall step count and improving yields. For research teams focused on creating libraries of novel nucleoside analogues for antiviral and anticancer screening, adopting this intermediate can significantly accelerate the discovery pipeline.

References

A Comparative Guide to Spectroscopic Analysis for Ribofuranoside Stereochemistry Confirmation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is paramount. In the realm of nucleoside and carbohydrate chemistry, confirming the stereochemistry of ribofuranosides—specifically the orientation of the glycosidic bond (anomeric configuration) and the puckering of the furanose ring—is a critical step that dictates biological activity. This guide provides an in-depth comparison of modern spectroscopic techniques, offering insights into their application, underlying principles, and the experimental data they yield to definitively assign stereochemistry.

The Stereochemical Challenge: Why Precision Matters

Ribofuranosides, core components of RNA and numerous antiviral drugs, possess multiple chiral centers. The C1' carbon, the anomeric center, can exist in two configurations: α or β. This seemingly subtle difference dramatically alters the molecule's overall shape and its ability to interact with biological targets like enzymes and receptors. An incorrect anomeric assignment can lead to the pursuit of inactive compounds, wasting valuable time and resources in the drug discovery pipeline. Therefore, robust and reliable analytical methods are not just a matter of academic rigor but a necessity for translational success.

The Spectroscopic Toolkit: A Comparative Overview

A multi-faceted approach, often combining several spectroscopic techniques, provides the most reliable stereochemical assignment. While Nuclear Magnetic Resonance (NMR) spectroscopy is the workhorse of this field, other methods offer complementary and sometimes definitive information.

Technique Information Provided Strengths Limitations
NMR Spectroscopy Relative stereochemistry, anomeric configuration (α/β), ring conformation, aglycone orientationNon-destructive, provides detailed structural information in solutionCan be complex to interpret, may not provide absolute configuration directly
X-ray Crystallography Absolute stereochemistry, precise bond lengths and anglesThe "gold standard" for definitive 3D structure determination[1][2]Requires a suitable single crystal, which can be difficult to obtain; structure is in the solid state
Circular Dichroism (CD) Information on chirality and conformation in solutionHigh sensitivity, can be used for rapid screening[3][4]Often requires comparison to known standards or complex calculations for absolute configuration assignment[3]
Mass Spectrometry (MS) Primarily molecular weight and fragmentation patternsHigh sensitivity, can be coupled with other techniquesDoes not directly provide stereochemical information without specialized methods like ion mobility or IR action spectroscopy[5][6]

Deep Dive into NMR Spectroscopy: The Cornerstone of Stereochemical Analysis

NMR spectroscopy is the most powerful tool for elucidating the solution-state structure of ribofuranosides.[7][8] By analyzing various NMR parameters, we can piece together the molecule's 3D puzzle.

Anomeric Configuration (α vs. β): Unraveling the C1' Stereocenter

Distinguishing between α and β anomers is often the first and most critical step. Several NMR observables provide strong evidence for this assignment.[9]

  • ¹H NMR Chemical Shift of the Anomeric Proton (H1') : In D-ribofuranosides, the H1' proton of the β-anomer typically resonates at a lower field (higher ppm) compared to the α-anomer.[9] However, this is a general trend and can be influenced by the nature of the aglycone and solvent.

  • ³J(H1',H2') Coupling Constant : The three-bond coupling constant between H1' and H2' is highly dependent on their dihedral angle, as described by the Karplus equation.[10][11]

    • In β-anomers , H1' and H2' are typically cis, resulting in a smaller coupling constant (usually < 4 Hz).[12][13]

    • In α-anomers , H1' and H2' are trans, leading to a larger coupling constant (typically > 4 Hz).[14]

  • Nuclear Overhauser Effect (NOE) : NOE is a through-space interaction that provides information about the proximity of protons.[15][16][17] For anomeric assignment, key NOE correlations are observed between the anomeric proton (H1') and protons on the furanose ring.

    • In β-anomers , a strong NOE is typically observed between H1' and H2' and/or H4'.

    • In α-anomers , a strong NOE is expected between H1' and the protons on the same face of the ring, often including H3' and sometimes H5'/H5''.

G cluster_beta β-Anomer cluster_alpha α-Anomer H1_beta H1' H2_beta H2' H1_beta->H2_beta Strong NOE H4_beta H4' H1_beta->H4_beta Strong NOE Aglycone_beta Aglycone (syn) H1_beta->Aglycone_beta Weak/No NOE H1_alpha H1' H2_alpha H2' H1_alpha->H2_alpha Weak/No NOE H3_alpha H3' H1_alpha->H3_alpha Strong NOE Aglycone_alpha Aglycone (anti) H1_alpha->Aglycone_alpha Strong NOE

Furanose Ring Conformation: Pseudorotation and Puckering

The five-membered furanose ring is not planar and exists in a dynamic equilibrium of puckered conformations, most commonly described by a pseudorotational cycle.[18] The two most common conformations are the C2'-endo (S-type) and C3'-endo (N-type) puckers. The populations of these conformers can be determined by analyzing the vicinal proton-proton coupling constants (³J(H,H)) around the ring.

Coupling Constant C2'-endo (S-type) C3'-endo (N-type)
³J(H1',H2')Small (~1-4 Hz)Large (~5-8 Hz)
³J(H2',H3')Large (~5-7 Hz)Small (~1-4 Hz)
³J(H3',H4')Large (~7-10 Hz)Small (~1-4 Hz)

Note: These are typical ranges and can vary depending on the specific molecule and conditions.

A detailed analysis of all ³J(H,H) values, often with the aid of computational modeling, allows for a precise description of the ring's conformational preferences.[19]

Experimental Protocols: A Practical Guide

Protocol 1: 2D ¹H-¹H NOESY for Anomeric Configuration and Conformation

Objective: To determine the through-space proximity of protons to assign the anomeric configuration and gain insights into the overall conformation.

Methodology:

  • Sample Preparation: Dissolve 1-5 mg of the ribofuranoside in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, CDCl₃) to a final concentration of 5-10 mM.[20] Ensure the sample is free of paramagnetic impurities.

  • NMR Data Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum to determine appropriate spectral widths and pulse calibrations.

    • Set up a 2D ¹H-¹H NOESY experiment. A mixing time of 300-800 ms is typically suitable for small molecules.[20] It is advisable to run experiments with several mixing times to monitor for spin diffusion.

  • Data Processing and Analysis:

    • Process the 2D data with appropriate window functions (e.g., sine-bell).

    • Integrate the cross-peaks. The volume of a cross-peak is proportional to the inverse sixth power of the distance between the two protons.[16]

    • Analyze the key cross-peaks:

      • Anomeric Configuration: Look for correlations between H1' and other protons on the furanose ring (H2', H3', H4').

      • Aglycone Orientation: Observe correlations between the aglycone protons and the sugar protons.

      • Ring Conformation: Note correlations between protons on the same face of the furanose ring (e.g., H1' to H4' in a C2'-endo pucker).

Complementary Techniques for Unambiguous Assignment

While NMR is incredibly informative, for regulatory submissions or challenging cases, orthogonal techniques are invaluable.

X-ray Crystallography: The Definitive Answer

When a suitable single crystal can be obtained, X-ray crystallography provides an unambiguous determination of the absolute configuration.[21][22] The resulting electron density map reveals the precise 3D arrangement of all atoms in the solid state.[23] This technique is particularly useful for novel scaffolds where NMR data may be ambiguous.

Circular Dichroism (CD) Spectroscopy: A Chiral Probe

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule.[24][25] The resulting spectrum is highly sensitive to the molecule's stereochemistry and conformation. While ab initio prediction of CD spectra can be complex, it is a powerful tool for comparing a new compound to a known standard.[4] If the CD spectra are mirror images, the two compounds are enantiomers. If they are identical, they have the same absolute configuration.[3]

G

Conclusion

The determination of ribofuranoside stereochemistry is a critical task that relies on the careful application and interpretation of modern spectroscopic data. NMR spectroscopy, through the analysis of chemical shifts, coupling constants, and NOEs, provides a detailed picture of the molecule's solution-state conformation and anomeric configuration. For absolute and unambiguous assignment, particularly in the context of drug development, complementary techniques such as X-ray crystallography and circular dichroism are essential. By employing a holistic and multi-technique approach, researchers can confidently assign the stereochemistry of their ribofuranosides, ensuring a solid foundation for further biological and medicinal chemistry studies.

References

A Senior Application Scientist's Guide to the Validation of Synthesized Nucleoside Analogues for Antiviral Activity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the systematic validation of newly synthesized nucleoside analogues. We will move beyond rote protocol execution to explore the causality behind experimental choices, ensuring a robust and self-validating workflow from initial screening to preclinical assessment.

The Rationale: Why Nucleoside Analogues Remain a Cornerstone of Antiviral Therapy

Nucleoside analogues are a cornerstone of antiviral medicine, with numerous FDA-approved drugs for treating infections caused by HIV, hepatitis B and C, and herpes viruses.[1][2] Their success lies in a clever deception. As structural mimics of natural nucleosides, they are taken up by infected cells and, following intracellular phosphorylation, are recognized by viral polymerases.[3] However, their modified structure, often lacking a 3'-hydroxyl group, prevents the addition of the next nucleotide, thereby terminating the replication of the viral genome.[1][4] This mechanism of action, targeting the viral replication machinery, provides a powerful strategy for inhibiting viral propagation.[5]

The validation of novel synthesized analogues is a multi-step process designed to answer a series of critical questions:

  • Is the compound safe for host cells at concentrations where it might be effective?

  • Does it potently inhibit viral replication in vitro?

  • How does it compare to existing therapies?

  • What is its mechanism of action?

  • Does its efficacy translate to in vivo models?

This guide will walk you through a logical progression of experiments designed to answer these questions with scientific rigor.

The Validation Workflow: A Hierarchical Approach

A successful validation pipeline is not a flat checklist but a hierarchical progression. Each stage builds upon the last, providing the necessary data to justify advancing a candidate compound. A failure at an early stage prevents the wasteful expenditure of resources on a non-viable candidate.

G cluster_0 PART 1: In Vitro Foundational Assays cluster_1 PART 2: Mechanistic & Advanced In Vitro Studies cluster_2 PART 3: Preclinical Evaluation A Cytotoxicity Assessment (CC50 Determination) B Antiviral Efficacy Screening (IC50 Determination) A->B C Selectivity Index (SI) Calculation (CC50/IC50) B->C D Mechanism of Action Studies (e.g., Polymerase Assays) C->D High SI Candidates E Resistance Profiling D->E F In Vivo Efficacy (Animal Models) E->F High Barrier to Resistance G Pharmacokinetics (PK)/ Pharmacodynamics (PD) F->G

Caption: A hierarchical workflow for validating antiviral nucleoside analogues.

PART 1: Foundational In Vitro Assays – The Gatekeepers

The initial in vitro assays are critical for identifying promising candidates. The primary goal is to determine a compound's therapeutic window—the concentration range where it effectively inhibits the virus without harming the host cells.

Cytotoxicity Assessment: The First Filter

Before assessing antiviral activity, you must determine the compound's toxicity to the host cell line. A compound that simply kills cells will appear to reduce viral replication, a classic false-positive. The 50% cytotoxic concentration (CC50) is the standard metric, representing the concentration at which 50% of the cells are killed.

Several methods exist, each with its own principle:

Assay TypePrincipleAdvantagesConsiderations
MTT/MTS Assays Measures the metabolic reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells into a colored formazan product.[6][7]Well-established, cost-effective.Can be affected by compounds that alter cellular metabolism. The formazan product of MTT is insoluble and requires a solubilization step.[8]
CellTiter-Glo® (ATP Assay) Measures ATP, a key indicator of metabolically active cells, via a luciferase reaction that generates a luminescent signal.[9]Highly sensitive, rapid (single-reagent addition), and amenable to high-throughput screening.[8][9]Enzyme-based, so susceptible to interference from compounds affecting luciferase.

Protocol: Cytotoxicity Assay using a Luminescent ATP-Based Method (e.g., CellTiter-Glo®)

  • Cell Seeding: Seed a suitable host cell line (e.g., Vero, MDCK) in a 96-well opaque-walled plate at a density that ensures they are in the exponential growth phase at the time of the assay (e.g., 1 x 10^4 cells/well). Incubate overnight at 37°C, 5% CO2.

  • Compound Dilution: Prepare a serial dilution of the synthesized nucleoside analogue in the appropriate cell culture medium. A typical range might be from 100 µM down to 0.1 µM. Include a "cells only" control (no compound).

  • Treatment: Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Incubate for a period that mirrors the planned antiviral assay (e.g., 48-72 hours).

  • Reagent Preparation: Equilibrate the ATP assay reagent (e.g., CellTiter-Glo®) to room temperature.

  • Lysis and Signal Generation: Add 100 µL of the ATP assay reagent directly to each well. Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubation: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the "cells only" control. Plot the results and determine the CC50 value using non-linear regression analysis.

Antiviral Efficacy: Measuring Inhibitory Power

Once the CC50 is known, you can assess the compound's ability to inhibit viral replication. The gold standard for this is the Plaque Reduction Assay , which measures the reduction in infectious virus particles.[10][11] The key metric derived is the 50% inhibitory concentration (IC50), the concentration of the compound that reduces the number of viral plaques by 50%.[12]

G A Seed Host Cells in 6-well Plate B Infect with Virus (Pre-determined PFU) A->B C Add Agarose Overlay Containing Compound Dilutions B->C D Incubate until Plaques Form C->D E Fix and Stain Cells D->E F Count Plaques & Calculate IC50 E->F

Caption: Workflow of the Plaque Reduction Assay for IC50 Determination.

Protocol: Plaque Reduction Assay

  • Cell Seeding (Day 1): Seed a susceptible host cell line into 6-well plates to achieve a confluent monolayer on the day of infection.[12]

  • Compound & Virus Preparation (Day 2):

    • Prepare serial dilutions of your synthesized analogue in a serum-free medium at 2X the final desired concentration.

    • Dilute the virus stock to a concentration that will yield 50-100 plaque-forming units (PFU) per well.

  • Infection: Aspirate the growth medium from the cell monolayers. Inoculate each well with 0.2 mL of the diluted virus. Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Treatment Overlay:

    • Prepare an overlay medium consisting of a 1:1 mixture of 2X culture medium and 1.2% low-melting-point agarose.[12]

    • Cool the agarose to ~42°C and mix it with the 2X medium containing your 2X compound dilutions.

    • Carefully aspirate the virus inoculum and add 2 mL of the respective compound-containing agarose overlay to each well. Include a "virus only" control (no compound).

  • Incubation: Allow the overlay to solidify at room temperature, then incubate the plates at 37°C, 5% CO2 for 2-5 days, depending on the virus's replication cycle, until plaques are visible in the control wells.[12]

  • Visualization:

    • Fix the cells by adding 10% formalin for at least 1 hour.

    • Carefully remove the agarose plugs.

    • Stain the cell monolayer with a 0.5% crystal violet solution for 10-15 minutes.

    • Gently wash the wells with water and allow them to air dry. Plaques will appear as clear zones against a purple background.

  • Analysis: Count the plaques in each well. Calculate the percentage of plaque inhibition for each compound concentration relative to the "virus only" control. Determine the IC50 value using non-linear regression.

Alternative Efficacy Assay: Viral Load Quantification by RT-qPCR

For viruses that do not form clear plaques or for higher-throughput needs, quantifying the reduction in viral RNA is an excellent alternative. This method measures the amount of viral genetic material in the supernatant of infected cells.

Protocol: Viral Load Quantification by RT-qPCR

  • Setup: Perform steps 1-3 of the Cytotoxicity Assay in a 96-well plate, but after seeding the cells, infect them with the virus at a known multiplicity of infection (MOI).

  • Incubation: Incubate the infected cells with the compound dilutions for the desired time (e.g., 48 hours).

  • RNA Extraction: Carefully collect the cell culture supernatant. Extract viral RNA using a commercial kit according to the manufacturer's instructions.

  • Reverse Transcription (RT): Convert the extracted viral RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • Quantitative PCR (qPCR): Perform qPCR using primers and probes specific to a conserved region of the viral genome.[] Include a standard curve of known viral copy numbers to allow for absolute quantification.

  • Analysis: Determine the viral load (e.g., copies/mL) for each compound concentration. Calculate the percentage of viral load reduction relative to the "virus only" control and determine the IC50.

The Selectivity Index (SI): A Measure of Promise

Neither the CC50 nor the IC50 alone tells the whole story. The Selectivity Index (SI) , calculated as the ratio of CC50 to IC50 (SI = CC50 / IC50), provides a measure of the compound's therapeutic window.[14] A higher SI value indicates greater selectivity for the virus over the host cell, which is a key characteristic of a promising drug candidate. Generally, an SI > 10 is considered a good starting point for further investigation.

PART 2: Unveiling the Mechanism

With a potent and selective compound identified, the next step is to understand how it works.

Mechanism of Action (MoA)

For nucleoside analogues, the primary hypothesis is the inhibition of the viral polymerase.[3][15]

G cluster_0 Host Cell A Synthesized Nucleoside Analogue (Pro-drug) B Host/Viral Kinases A->B Phosphorylation C Active Triphosphate Form (NA-TP) B->C D Viral Polymerase (e.g., RdRp) C->D Incorporation E Viral Genome Replication D->E F Chain Termination D->F G Inhibition of Viral Replication F->G

Caption: The general mechanism of action for antiviral nucleoside analogues.

This can be confirmed experimentally using cell-free enzymatic assays with purified viral polymerase. By measuring the incorporation of natural nucleotides in the presence and absence of the activated (triphosphate) form of the analogue, you can directly demonstrate its inhibitory effect on the target enzyme.

Resistance Profiling

Viruses, particularly RNA viruses, have high mutation rates, which can lead to drug resistance.[3] Assessing the potential for resistance development is a critical step. This is often done by serially passaging the virus in cell culture in the presence of sub-lethal concentrations of the compound. After several passages, the virus population is sequenced, particularly the gene encoding the polymerase, to identify mutations that may confer resistance.[4][16] A compound that requires multiple mutations to overcome its effect is said to have a high barrier to resistance, a highly desirable trait.[3]

PART 3: Advancing Toward the Clinic

Promising in vitro data is the ticket to the next stage: preclinical evaluation.

In Vivo Efficacy

The ultimate test of an antiviral is its efficacy in a living organism. Animal models that mimic human disease are essential for this evaluation.[17][18] Key parameters to assess include:

  • Reduction in viral load: Measured in blood, lungs, or other target organs.

  • Improved survival rates: A clear indicator of therapeutic benefit.

  • Alleviation of clinical symptoms: Such as weight loss or other disease-specific signs.

A variety of animal models are used, including mice, rabbits, and non-human primates, depending on the virus being studied.[17]

Pharmacokinetics and Pharmacodynamics (PK/PD)

A compound can be highly potent in a dish but fail in vivo if it can't reach its target. Pharmacokinetic (PK) studies analyze how the body affects the drug, encompassing its Absorption, Distribution, Metabolism, and Excretion (ADME).[19] Pharmacodynamic (PD) studies examine how the drug affects the body (and the virus).[19] These studies are crucial for determining appropriate dosing regimens, understanding potential toxicities, and ensuring the drug can achieve and maintain therapeutic concentrations at the site of infection.[20][21]

PART 4: Comparative Analysis – Putting Data into Context

To truly understand the potential of a new compound, its performance must be benchmarked against a known standard. Let's imagine we have synthesized two novel analogues, SYN-A and SYN-B , for activity against SARS-CoV-2. We would compare their in vitro performance against the FDA-approved nucleoside analogue, Remdesivir.

Table 1: Comparative In Vitro Antiviral Profile against SARS-CoV-2 (Vero E6 cells)

CompoundIC50 (µM)CC50 (µM)Selectivity Index (SI)
SYN-A 0.95>100>105
SYN-B 5.28516.3
Remdesivir (Control) 1.1>100>90

Interpretation:

  • SYN-A shows excellent potency, comparable to the control drug Remdesivir, and has a very high selectivity index, indicating a wide therapeutic window. This makes it a prime candidate for further development.

  • SYN-B demonstrates antiviral activity, but its potency is roughly 5-fold lower than Remdesivir and its selectivity index is significantly lower. While it shows promise, it may be a lower priority candidate compared to SYN-A.

Clinical trial data for established drugs like Remdesivir and Favipiravir often show varying efficacy depending on the severity of the disease and patient population, highlighting the complexity of translating in vitro results to clinical outcomes.[15][22][23][24] Our goal in this preclinical stage is to select candidates with the strongest possible foundational data to maximize the chances of success in these later, more complex stages.

Conclusion

The validation of synthesized nucleoside analogues is a rigorous, multi-faceted process that demands a logical, evidence-based approach. By systematically evaluating cytotoxicity, antiviral efficacy, and mechanism of action before proceeding to more complex in vivo and pharmacokinetic studies, researchers can efficiently identify and advance the most promising candidates. This structured comparison not only provides a clear path for individual compounds but also builds a comprehensive data package that is essential for the continued development of next-generation antiviral therapies.

References

A Comparative Guide to Benzylidene and Isopropylidene Protecting Groups for Ribose

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of carbohydrate chemistry, particularly in the synthesis of nucleoside analogues and other complex bioactive molecules, the judicious selection of protecting groups is paramount.[1][2] Ribose, a central component of RNA and various pharmaceuticals, presents a unique challenge due to its multiple hydroxyl groups. This guide provides an in-depth, objective comparison of two commonly employed protecting groups for ribose: benzylidene acetals and isopropylidene ketals. We will delve into the mechanistic nuances, regioselectivity, stability, and deprotection strategies associated with each, supported by experimental data and protocols to inform your synthetic strategy.

The Strategic Importance of Protecting Groups in Ribose Chemistry

The polyhydroxylated nature of ribose necessitates the temporary masking of specific hydroxyl groups to achieve desired chemical transformations at other positions.[1] The choice of a protecting group is dictated by several factors, including the ease of installation, the desired regioselectivity, stability under various reaction conditions, and the facility of removal without affecting other functionalities in the molecule.[3] Benzylidene and isopropylidene groups, both forming cyclic acetals, are workhorses in this domain, each offering a distinct set of advantages and limitations.[4][5]

Benzylidene Acetals: A Versatile Tool for Diol Protection

Benzylidene acetals are formed by the reaction of a diol with benzaldehyde or its derivatives, typically under acidic conditions.[6][7] They are particularly adept at protecting 1,2- and 1,3-diols, forming five- or six-membered rings, respectively.[7][8]

Formation and Regioselectivity

The formation of benzylidene acetals on ribose can lead to a variety of products depending on the reaction conditions, which govern whether the process is under kinetic or thermodynamic control.[9][10][11][12]

  • Thermodynamic vs. Kinetic Control: Under thermodynamically controlled conditions (e.g., aqueous and equilibrating), rearrangements can occur, leading to the most stable product.[9][10][11][12][13] For instance, the reaction of D-(+)-ribono-1,4-lactone with benzaldehyde under acidic conditions was initially thought to yield a 3,5-O-benzylidene derivative, but was later confirmed to be the more stable 3,4-O-benzylidene-D-(+)-ribono-1,5-lactone.[13][14] In contrast, kinetic control, often achieved under non-aqueous conditions with a Lewis acid catalyst like anhydrous ZnCl2 or SnCl2, can favor the formation of other isomers, such as the 2,3-O-benzylidene derivatives.[13]

  • Acyclic vs. Cyclic Ribose Derivatives: The starting material also influences the outcome. Using an acyclic ribose derivative, such as a dithioacetal, can lead to different regioselectivity compared to the use of free D-ribose or its glycosides, where the pre-existing ring structure directs the acetal formation.[15] For example, condensation of benzaldehyde with D-ribose di-n-propyl dithioacetal yields 2,4-O-benzylidene and 2,4:3,5-di-O-benzylidene derivatives.[15]

Stability Profile

Benzylidene acetals exhibit robust stability under a range of conditions, making them suitable for multi-step syntheses. They are generally stable to:

  • Basic conditions

  • Nucleophilic reagents

  • Some reductive and oxidative environments[7]

However, they are susceptible to cleavage under acidic conditions.[8][16]

Deprotection Strategies

A key advantage of the benzylidene group is the variety of methods available for its removal, which can be tailored to the specific needs of the synthetic route.

  • Acidic Hydrolysis: This is a common method for complete deprotection, often using strong protic or Lewis acids.[16][17]

  • Hydrogenolysis: Neutral conditions for removal can be achieved through hydrogenolysis, for example, using hydrogen gas over a palladium on carbon (Pd/C) catalyst.[16][17] A safer alternative to flammable hydrogen gas is catalytic transfer hydrogenation using triethylsilane and Pd/C.[16][17][18]

  • Regioselective Reductive Opening: One of the most powerful features of benzylidene acetals is their ability to be opened regioselectively under reductive conditions to yield partially benzylated products.[16][19][20] The choice of hydride reagent and Lewis acid can direct the cleavage to afford either a free 4-OH or 6-OH group in hexopyranosides, providing a versatile tool for further functionalization.[19][20][21][22]

Isopropylidene Ketals (Acetonides): A Go-To for cis-Diol Protection

Isopropylidene ketals, also known as acetonides, are formed from the reaction of a diol with acetone or a related reagent like 2,2-dimethoxypropane, typically under acidic catalysis.[23] They are particularly effective at protecting adjacent cis-hydroxyl groups.[4]

Formation and Regioselectivity

The formation of isopropylidene ketals on ribose is also subject to kinetic and thermodynamic control.[23]

  • Thermodynamic vs. Kinetic Control: Using acetone or 2,2-dimethoxypropane generally leads to the thermodynamically favored product.[23] In the case of D-ribose, this results in the formation of 2,3-O-isopropylidene-D-ribofuranose.[24] Kinetic control can be achieved with reagents like 2-methoxypropene.[23]

Stability Profile

Isopropylidene groups are stable under basic and neutral conditions but are readily cleaved by acid.[25] This lability to acid can be both an advantage for easy removal and a disadvantage if acidic conditions are required elsewhere in the synthesis.

Deprotection Strategies
  • Acidic Hydrolysis: The most common method for deprotecting isopropylidene ketals is mild acidic hydrolysis.[25][26][27] A variety of acidic reagents can be employed, including aqueous acetic acid, dilute sulfuric acid, or perchloric acid supported on silica gel.[25][27][28]

  • Regioselective Deprotection: In molecules containing multiple isopropylidene groups, selective removal of one over another can be achieved.[29] For instance, terminal isopropylidene groups are often more labile and can be selectively cleaved under carefully controlled acidic conditions.[25][28]

Head-to-Head Comparison: Benzylidene vs. Isopropylidene

FeatureBenzylidene AcetalIsopropylidene Ketal (Acetonide)
Reagents Benzaldehyde, Benzaldehyde dimethyl acetal[13][30]Acetone, 2,2-Dimethoxypropane, 2-Methoxypropene[23]
Typical Diol 1,2- and 1,3-diols[8]cis-1,2-diols[4]
Stability Stable to basic, nucleophilic, and some redox conditions.[7]Stable to basic and neutral conditions.
Acid Stability Cleaved by acid.[16]More acid-labile than benzylidene acetals.[25]
Deprotection Acidic hydrolysis, hydrogenolysis, regioselective reductive opening.[16][17][19]Mild acidic hydrolysis.[25][26][27]
Key Advantage Versatility in deprotection, especially regioselective reductive opening to give partially benzylated products.[16][19]Ease of formation and removal under mild acidic conditions.
Consideration Formation can lead to complex mixtures of isomers depending on conditions.[13][14]Greater acid sensitivity may limit its use in some synthetic routes.

Experimental Protocols

Synthesis of 2,3-O-Isopropylidene-D-ribofuranose

This protocol describes the thermodynamically controlled formation of the 2,3-O-isopropylidene acetal of D-ribose.

Workflow Diagram:

G cluster_0 Protection Step DRibose D-Ribose Reaction Reflux in Acetone DRibose->Reaction Acetone Acetone Acetone->Reaction HI Hydriodic Acid (catalyst) HI->Reaction MolSieves Molecular Sieves MolSieves->Reaction Drying agent Workup Neutralization & Extraction Reaction->Workup Purification Distillation Workup->Purification Product 2,3-O-Isopropylidene-D-ribofuranose Purification->Product

Synthesis of 2,3-O-Isopropylidene-D-ribofuranose

Procedure: [24]

  • To 200 ml of acetone, add 10.0 g of D-ribose and 175 mg of hydriodic acid (57%).

  • Add 20 g of Molecular Sieves 3A to the reaction mixture to serve as a drying agent.

  • Reflux the mixture with stirring in a water bath at 60°C for 6 hours.

  • After the reaction is complete, cool the mixture and add a small amount of aqueous sodium bicarbonate to neutralize the acid.

  • Distill off the acetone under reduced pressure.

  • Dissolve the residue in benzene, wash with aqueous sodium bicarbonate and water, and then dry over anhydrous sodium sulfate.

  • Distill off the benzene under reduced pressure.

  • Purify the residue by distillation under reduced pressure to obtain 2,3-O-isopropylidene-D-ribofuranose.

Synthesis of 2,3-O-Benzylidene-D-ribofuranose Derivatives

The synthesis of benzylidene acetals of ribose can be more complex, often yielding mixtures of isomers. The following is a general representation of the process.

Reaction Scheme Diagram:

G cluster_1 Benzylidene Protection of D-Ribose Ribose D-Ribose Reaction + Ribose->Reaction Benzaldehyde Benzaldehyde Benzaldehyde->Reaction Acid Acid Catalyst (e.g., ZnCl2) Product Mixture of 2,3-O-Benzylidene-D-ribofuranose isomers Reaction->Product Acid catalyst

General Benzylidene Acetal Formation

Procedure: A general procedure involves stirring D-ribose with benzaldehyde or a benzaldehyde equivalent (like benzaldehyde dimethyl acetal) in the presence of an acid catalyst. The choice of catalyst (e.g., a protic acid like p-toluenesulfonic acid or a Lewis acid like zinc chloride) and solvent can influence the product distribution.[13] The reaction is typically monitored by thin-layer chromatography (TLC), and the products are isolated and purified by column chromatography. Due to the potential for isomer formation, careful characterization of the products by NMR spectroscopy is crucial.[13]

Conclusion

Both benzylidene and isopropylidene protecting groups are invaluable tools in the synthesis of ribose-containing molecules. The choice between them is highly dependent on the specific synthetic context. Isopropylidene ketals offer a straightforward method for the protection of cis-diols, with the caveat of their high acid sensitivity. Benzylidene acetals provide greater stability and unparalleled versatility in their deprotection, particularly the ability to be regioselectively opened to reveal a single hydroxyl group for further manipulation. A thorough understanding of the principles of kinetic and thermodynamic control is essential for successfully applying these protecting groups and achieving the desired regioselectivity. Ultimately, the optimal choice will be guided by the overall synthetic strategy, including the reaction conditions of subsequent steps and the desired final product.

References

A Researcher's Guide to Cost-Effective Synthesis of Ribose Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of ribose derivatives is a cornerstone of creating novel therapeutics, particularly in the antiviral and anticancer fields. The choice of synthetic route can significantly impact not only the yield and purity of the final product but also the overall cost and environmental footprint of the process. This guide provides an in-depth technical comparison of prevalent cost-effective strategies for synthesizing ribose derivatives, offering experimental data, detailed protocols, and an analysis of the rationale behind key experimental choices.

The Central Role of Ribose and its Derivatives

Ribose, a pentose sugar, is a fundamental building block of life, forming the backbone of RNA.[1] Its derivatives, including nucleoside analogues, are pivotal in medicinal chemistry. These molecules can act as mimics of natural nucleosides, thereby interfering with viral replication or cancer cell proliferation.[2][3] The high demand for these compounds necessitates synthetic routes that are not only efficient and scalable but also economically viable. This guide will explore and compare the primary methodologies used to achieve this: traditional chemical synthesis and the increasingly adopted enzymatic and chemoenzymatic approaches.

A Comparative Overview of Synthetic Strategies

The synthesis of ribose derivatives can be broadly categorized into two main approaches: purely chemical methods and those involving biological catalysts (enzymes). The choice between these strategies is often a trade-off between initial setup costs, reagent expenses, scalability, and environmental impact.

ParameterChemical SynthesisEnzymatic/Chemoenzymatic Synthesis
Specificity Can be low, often requiring protecting groupsHigh stereo- and regioselectivity
Reaction Conditions Often harsh (extreme temperatures, pressures, pH)Mild (physiological temperature and pH)
Byproducts/Waste Can generate significant hazardous wasteGenerally produces less and more benign waste
Number of Steps Often multi-step due to protection/deprotectionFewer steps, often "one-pot" reactions
Scalability Well-established for large-scale productionCan be challenging, but improving with technologies like immobilized enzymes
Initial Cost Reagents can be inexpensive, but overall process cost may be highEnzymes can have a high initial cost, but can be cost-effective in the long run through reuse
Environmental Impact Generally higherSignificantly lower, aligning with green chemistry principles

Deep Dive into Chemical Synthesis Strategies

Classical organic chemistry provides a powerful toolkit for the synthesis of a vast array of ribose derivatives. These methods often rely on the manipulation of functional groups using protecting groups to achieve the desired regioselectivity.

Key Reactions and the Rationale Behind Them

A common challenge in ribose chemistry is the differentiation of the multiple hydroxyl groups. This is where protecting group strategies become critical. The choice of protecting group is dictated by its stability under various reaction conditions and the ease of its selective removal.[4][5] For instance, silyl ethers like tert-butyldimethylsilyl (TBDMS) are frequently used to protect the 2'-hydroxyl group during RNA synthesis due to their relative stability and selective removal with fluoride ions.[6][7]

Diagram of Protecting Group Strategy in Ribose Synthesis

G Ribose Ribose with multiple -OH groups Protected_Ribose Selective Protection of specific -OH groups Ribose->Protected_Ribose e.g., TBDMSCl, Imidazole Modification Chemical Modification of unprotected -OH Protected_Ribose->Modification e.g., Oxidation, Glycosylation Deprotection Removal of Protecting Groups Modification->Deprotection e.g., TBAF Derivative Final Ribose Derivative Deprotection->Derivative

Caption: General workflow of a chemical synthesis involving protecting groups.

Case Study: The Swern Oxidation in L-Ribose Synthesis

L-ribose is a crucial precursor for many antiviral L-nucleoside analogues.[8] A cost-effective chemical synthesis of L-ribose can be achieved from the more readily available and less expensive L-arabinose.[9] A key step in this transformation is the Swern oxidation, which converts a secondary alcohol to a ketone with high efficiency and under mild conditions, avoiding the use of heavy metals.[10][11]

Mechanism of the Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) as the oxidant, which is activated by an electrophile, typically oxalyl chloride. The resulting electrophilic sulfur species reacts with the alcohol to form an alkoxysulfonium salt. A hindered non-nucleophilic base, such as triethylamine, is then used to deprotonate the carbon adjacent to the oxygen, inducing an elimination reaction to yield the ketone and dimethyl sulfide.[12]

Experimental Protocol: Swern Oxidation of a Protected L-Arabinose Derivative

This protocol is adapted from a literature procedure and should be performed by qualified personnel in a fume hood.[9]

  • Preparation: A solution of oxalyl chloride (1.5 eq) in dichloromethane (DCM) is cooled to -78 °C under an inert atmosphere.

  • Activation of DMSO: A solution of DMSO (2.2 eq) in DCM is added dropwise to the oxalyl chloride solution, maintaining the temperature at -78 °C. The mixture is stirred for 15 minutes.

  • Addition of Alcohol: A solution of the protected L-arabinose derivative (1.0 eq) in DCM is added dropwise, and the reaction is stirred for 1 hour at -78 °C.

  • Addition of Base: Triethylamine (5.0 eq) is added dropwise, and the reaction mixture is allowed to warm to room temperature over 1 hour.

  • Work-up: The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the desired ketone.

Rationale for Experimental Choices:

  • Low Temperature (-78 °C): The intermediate chloro(dimethyl)sulfonium chloride is unstable at higher temperatures.[11]

  • Oxalyl Chloride: It is a highly effective activator for DMSO. Alternatives exist, such as trifluoroacetic anhydride, which may allow for slightly higher reaction temperatures.[13]

  • Triethylamine: A hindered base is used to avoid nucleophilic attack on the intermediate alkoxysulfonium salt.[12]

The Rise of Enzymatic and Chemoenzymatic Synthesis

Biocatalysis offers a green and often more efficient alternative to traditional chemical synthesis.[14] Enzymes operate under mild conditions with high specificity, which can eliminate the need for protecting groups and reduce the number of reaction steps.[15]

Advantages and Key Enzymes in Ribose Derivative Synthesis

The high selectivity of enzymes is a major advantage. For example, lipases can be used for the regioselective acylation of nucleosides, as demonstrated in the synthesis of Molnupiravir.[7] Nucleoside phosphorylases (NPs) are another class of powerful biocatalysts that catalyze the reversible phosphorolysis of the glycosidic bond in nucleosides, enabling the synthesis of various analogs.[16][17]

Diagram of an Enzymatic Cascade for Nucleoside Synthesis

G cluster_0 One-Pot Enzymatic Cascade A Donor Nucleoside B Ribose-1-phosphate A->B Nucleoside Phosphorylase 1 + Phosphate D Target Nucleoside Analog B->D C Acceptor Base C->D Nucleoside Phosphorylase 2

Caption: A one-pot, two-enzyme system for the synthesis of a nucleoside analog.

Case Study: Chemoenzymatic Synthesis of Molnupiravir

Molnupiravir, an antiviral effective against SARS-CoV-2, has been the subject of intense research to develop cost-effective and scalable synthetic routes. While purely chemical syntheses exist, chemoenzymatic approaches have shown significant advantages. A highly efficient, three-step chemoenzymatic synthesis developed by Merck highlights the power of this strategy.[17][18]

Comparison of Molnupiravir Synthesis Routes

RouteStarting MaterialsNumber of StepsOverall YieldKey FeaturesReference
Original Chemical Route Uridine5~17%Multi-step with protecting groups[8]
Improved Chemical Route Cytidine436-41%Chromatography-free, uses inexpensive reagents[19]
Merck Chemoenzymatic Route Ribose, Uracil3~69%Employs an engineered kinase and a phosphorylase cascade[17][18]

Experimental Protocol: Enzymatic Synthesis of L-Ribose from L-Arabinose

This protocol is a generalized representation based on literature procedures.[4]

  • Isomerization of L-Arabinose:

    • A buffered solution of L-arabinose is prepared.

    • L-arabinose isomerase is added, and the mixture is incubated at its optimal temperature (e.g., 50-70°C) and pH.

    • The reaction is monitored by HPLC until equilibrium is reached between L-arabinose and L-ribulose.

    • The enzyme is deactivated by heat.

  • Isomerization of L-Ribulose:

    • The crude L-ribulose mixture is adjusted to the optimal pH for the next enzyme.

    • Mannose-6-phosphate isomerase is added, and the mixture is incubated at its optimal temperature (e.g., 40°C).

    • The conversion of L-ribulose to L-ribose is monitored by HPLC.

    • The enzyme is deactivated by heat.

  • Purification: The final mixture containing L-ribose is purified, for example, by chromatography to separate it from unreacted starting materials and intermediates.

Rationale for Experimental Choices:

  • Enzymes: The choice of L-arabinose isomerase and mannose-6-phosphate isomerase is based on their ability to catalyze the desired isomerizations. The use of thermostable enzymes can be advantageous for higher reaction rates and reduced microbial contamination.[20]

  • One-Pot vs. Stepwise: While this protocol is presented in two steps, these reactions can sometimes be combined in a "one-pot" fashion if the enzymes have compatible optimal conditions, further streamlining the process.

Cost-Benefit Analysis: A Practical Perspective

When evaluating synthetic routes, a simple comparison of yields is insufficient. A thorough cost-benefit analysis must consider the price of starting materials, reagents, and catalysts, as well as operational costs and waste disposal.

Estimated Cost Comparison of Key Reagents

ReagentTypical UseEstimated Price (for reference)
D-RiboseStarting Material~$30-45/kg (bulk)[5][21][22]
L-ArabinoseStarting Material~$500/kg (for L-ribose synthesis, though prices vary)[8]
Oxalyl ChlorideReagent (Swern Oxidation)~$6.5-7/kg (industrial price)[14][23]
Purine Nucleoside PhosphorylaseBiocatalyst~$20/unit (research grade, bulk industrial pricing is significantly lower)[24]

While the initial investment in enzymes and the infrastructure for biocatalysis may be higher, the long-term benefits can be substantial. The reusability of immobilized enzymes, reduced energy consumption due to milder reaction conditions, and lower waste treatment costs all contribute to a more favorable economic profile on an industrial scale. Furthermore, life cycle assessments (LCAs) have shown that biocatalytic routes can have a significantly lower environmental impact, with one study showing an 18-fold lower global warming potential compared to a chemical synthesis for a cyclic dinucleotide.[20]

Conclusion and Future Outlook

The synthesis of ribose derivatives is a dynamic field where both chemical and biocatalytic methods play crucial roles. While chemical synthesis offers a versatile and well-established approach, the growing emphasis on green chemistry and cost-efficiency is driving the adoption of enzymatic and chemoenzymatic strategies. These biocatalytic methods often provide higher yields in fewer steps, with a significantly lower environmental impact.

For researchers and drug development professionals, the optimal synthetic strategy will depend on the specific target molecule, the scale of production, and the available resources. A thorough understanding of the principles and practicalities of both chemical and biocatalytic approaches, as outlined in this guide, is essential for making informed decisions that balance scientific innovation with economic and environmental responsibility. The continued discovery of novel enzymes and the development of more robust biocatalytic processes promise to further enhance our ability to produce these vital therapeutic agents in a cost-effective and sustainable manner.

References

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 1,2-Di-O-isopropylidene-3-O-methyl-D-ribofuranose

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Purity for a Key Synthetic Intermediate

1,2-Di-O-isopropylidene-3-O-methyl-D-ribofuranose is a crucial protected carbohydrate intermediate in the synthesis of various biologically active molecules, particularly purine nucleoside analogs which have demonstrated significant antitumor activity.[1] The precise structure and, critically, the purity of this building block directly influence the yield, stereochemical outcome, and impurity profile of subsequent reactions. In drug development, the use of well-characterized, high-purity starting materials is not merely a matter of efficiency; it is a foundational requirement for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).

This guide provides an in-depth comparison of the primary analytical techniques used to assess the purity of synthesized this compound. We move beyond simple protocol listings to explain the causality behind methodological choices, offering a framework for creating a robust, self-validating system of quality control for this vital synthetic intermediate.

Pillar 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Gold Standard for Structural Confirmation

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation and purity assessment of novel organic compounds. For a molecule like this compound, both ¹H and ¹³C NMR provide a detailed fingerprint, confirming the presence of all key functional groups and their stereochemical arrangement.

Expertise & Causality: What to Look For in the NMR Spectra

A high-purity sample will exhibit a clean spectrum with sharp signals corresponding to the expected structure. The presence of impurities, such as starting materials (D-ribose), incompletely reacted intermediates, or side products, will be immediately apparent as additional, often smaller, peaks.

  • ¹H NMR Spectrum: Key diagnostic signals include the anomeric proton (H-1), the protons of the furanose ring, the singlet from the 3-O-methyl group, and two distinct singlets for the diastereotopic methyl groups of the 1,2-O-isopropylidene protecting group. The chemical shifts and coupling constants of the ring protons are highly sensitive to the ring's conformation, which is locked by the fused isopropylidene ring.[2][3]

  • ¹³C NMR Spectrum: The carbon spectrum provides complementary information. Diagnostic peaks include the anomeric carbon (C-1) typically found between 90-110 ppm, the carbons of the furanose ring, the methoxy carbon, and the quaternary and methyl carbons of the isopropylidene group.[4][5]

The absence of signals corresponding to unprotected hydroxyl groups or residual solvents from purification (e.g., ethyl acetate, hexanes) is a key indicator of purity. Absolute quantitative ¹H NMR (qNMR) can also be employed for a highly accurate purity determination against a certified internal standard.[6]

Experimental Protocol: ¹H and ¹³C NMR Analysis
  • Sample Preparation: Accurately weigh and dissolve ~5-10 mg of the synthesized compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition: Record the ¹H NMR spectrum on a 400 MHz or higher spectrometer. A standard acquisition should include 16-32 scans. Following this, acquire a ¹³C NMR spectrum on the same sample, which will require a greater number of scans for adequate signal-to-noise.

  • Data Processing: Process the spectra using appropriate software. Apply Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the peaks in the ¹H NMR spectrum to confirm the correct proton ratios. Assign all peaks in both ¹H and ¹³C spectra and compare the observed chemical shifts to literature values for similar structures.[4] Scrutinize the baseline for small peaks that may indicate impurities.

Pillar 2: Mass Spectrometry (MS) – Unambiguous Molecular Weight Confirmation

Mass spectrometry is an essential technique for confirming that the synthesized compound has the correct molecular weight. For protected carbohydrates, which can be challenging to ionize, the choice of ionization method is critical.

Expertise & Causality: Selecting the Right MS Technique

Due to their high polarity and low proton affinity, carbohydrates like our target molecule can be difficult to ionize directly.[7]

  • Electrospray Ionization (ESI): This is a soft ionization technique well-suited for polar molecules. It often results in the formation of adducts with cations present in the solvent, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺), in addition to the protonated molecule ([M+H]⁺). This is a highly reliable method for confirming the molecular mass.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI can also be effective. Post-column addition of a chlorinated solvent can promote the formation of chloride adducts ([M+Cl]⁻) in negative ion mode, providing a stable and easily identifiable ion.[7][8]

The expected monoisotopic mass for C₁₀H₁₈O₅ is 218.1154 g/mol . Observing a peak corresponding to this mass (or its common adducts) provides strong evidence for the successful synthesis of the target compound. The absence of peaks corresponding to potential impurities (e.g., the demethylated precursor) further supports sample purity.

Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Chromatographic Separation (Optional but Recommended): Inject the sample into an HPLC system coupled to the mass spectrometer. A short C18 or HILIC column can be used to separate the main compound from any non-volatile impurities before it enters the mass spectrometer.

  • MS Data Acquisition: Acquire data in both positive and negative ion modes using an ESI or APCI source. Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-500).

  • Analysis: Examine the resulting mass spectrum for the molecular ion peak corresponding to [M+H]⁺ (m/z 219.12), [M+Na]⁺ (m/z 241.10), or other adducts. Use the high-resolution mass data to confirm the elemental composition.

Pillar 3: High-Performance Liquid Chromatography (HPLC) – The Quantitative Purity Workhorse

While NMR confirms structure and MS confirms molecular weight, HPLC excels at separating the target compound from closely related impurities and providing a quantitative measure of purity (e.g., >95%).

Expertise & Causality: Method Development for a Challenging Analyte

This compound lacks a strong UV chromophore, making detection a key challenge.

  • Column Selection: Due to the polar nature of the molecule, Hydrophilic Interaction Liquid Chromatography (HILIC) or normal-phase chromatography are often more effective than standard reversed-phase (C18) columns.[9][10]

  • Detector Selection:

    • Evaporative Light Scattering Detector (ELSD): An excellent universal detector for non-volatile analytes. It is more sensitive than a Refractive Index (RI) detector and is not affected by solvent gradients.

    • Charged Aerosol Detector (CAD): Similar to ELSD, offers near-universal detection with high sensitivity.

    • Refractive Index (RI) Detector: A universal detector, but less sensitive and incompatible with gradient elution.

    • Mass Spectrometry (MS): As described above, using the HPLC for separation and the MS for detection (LC-MS) is a powerful combination.[11]

A pure sample should yield a single, sharp, symmetrical peak in the chromatogram. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.

Experimental Protocol: HPLC-ELSD Purity Assessment
  • System Setup: Use an HPLC system equipped with a HILIC column (e.g., an amide-based column) and an ELSD.

  • Mobile Phase: A typical mobile phase would be a gradient of acetonitrile and water.

  • Sample Preparation: Prepare a sample solution of known concentration (e.g., 1 mg/mL) in the mobile phase.

  • Injection and Run: Inject a small volume (e.g., 5-10 µL) and run the gradient method.

  • Analysis: Integrate all peaks in the chromatogram. Calculate the area percentage of the main peak to determine the purity of the sample. For a compound to be used in drug development, a purity of ≥95% is typically required.[12]

Comparative Analysis of Purity Assessment Techniques

The choice of analytical technique depends on the specific question being asked. For comprehensive quality control, a combination of these methods is indispensable.

FeatureNMR SpectroscopyMass SpectrometryHPLC
Primary Information Unambiguous structure, stereochemistry, conformationMolecular weight, elemental formulaQuantitative purity, separation of isomers
Sensitivity Low to moderateHighModerate to high
Quantification Excellent (qNMR with standard)Poor (signal intensity varies)Excellent (with appropriate detector)
Impurity ID Good for structural IDGood for MW of unknownsPoor (based on retention time only)
Sample State Non-destructiveDestructiveDestructive
Throughput LowHighHigh
Key Advantage Definitive structural informationHigh sensitivity and mass accuracyRobust quantification of purity

Integrated Workflow for Self-Validating Purity Assessment

A robust quality control strategy does not rely on a single technique but integrates them into a logical workflow. This ensures that the material is structurally correct, has the right molecular weight, and meets the quantitative purity requirements for its intended use.

G cluster_0 Synthesis & Purification cluster_1 Primary Characterization cluster_2 Quantitative Assessment cluster_3 Final Decision Synthesis Chemical Synthesis Purification Column Chromatography Synthesis->Purification NMR ¹H and ¹³C NMR Purification->NMR Structural Confirmation MS High-Res Mass Spec Purification->MS MW Confirmation HPLC HPLC-ELSD/CAD NMR->HPLC MS->HPLC Decision Purity >95%? Release for Next Step HPLC->Decision

Caption: Integrated workflow for purity assessment.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1,2-Di-O-isopropylidene-3-O-methyl-D-ribofuranose

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals, our responsibility extends beyond discovery and synthesis to the entire lifecycle of the chemicals we handle, culminating in their safe and compliant disposal. This guide provides a detailed protocol for managing waste containing 1,2-Di-O-isopropylidene-3-O-methyl-D-ribofuranose, a common protected monosaccharide intermediate. While this specific compound and similar protected sugars are often not classified as hazardous under OSHA's Hazard Communication Standard, the foundational principle of laboratory safety dictates that all chemical waste should be treated as hazardous unless explicitly determined otherwise by your institution's safety professionals[1]. This ensures the highest level of safety and environmental stewardship.

This protocol is grounded in the regulatory framework established by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), which governs hazardous waste management from generation to disposal[2][3].

Hazard Assessment and Initial Precautions

Before handling any waste, it is critical to understand the potential hazards. While safety data sheets for structurally similar compounds like 2,3-O-Isopropylidene-alpha,beta-D-ribofuranose indicate they are not considered hazardous chemicals, they still require careful handling to avoid contact, ingestion, or inhalation[4][5]. The primary risk often comes from the solvents or other reagents mixed with the compound.

Immediate Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety goggles (or safety glasses with side shields), a lab coat, and compatible chemical-resistant gloves[4][6].

  • Ventilation: Handle the waste in a well-ventilated area, such as a chemical fume hood, especially if volatile solvents are present[6].

  • Avoid Contact: Prevent the substance from coming into contact with skin, eyes, or clothing. In case of accidental contact, wash the affected skin area immediately with soap and plenty of water, and flush eyes for at least 15 minutes[4][7].

Step-by-Step Disposal Protocol

The proper disposal of chemical waste is a systematic process that ensures safety and regulatory compliance. The following steps provide a comprehensive workflow from waste generation to collection.

Properly identifying and segregating waste is the most critical step to prevent dangerous chemical reactions and ensure correct disposal.

  • Characterize the Waste: Determine the complete composition of the waste stream. Is it the pure solid compound? Is it dissolved in a solvent? If so, identify all solvents (e.g., ethyl acetate, methanol, dichloromethane) and their approximate concentrations.

  • Segregate Waste Streams: Collect waste containing this compound in a dedicated waste container.

    • Do not mix with halogenated solvent waste unless the primary solvent is halogenated (e.g., Dichloromethane).

    • Do not mix with aqueous waste streams, acids, or bases[8].

    • This waste is typically classified as non-halogenated organic solvent waste if dissolved in solvents like ethyl acetate, hexanes, or methanol. If in solid form, it is solid chemical waste .

The integrity and labeling of your waste container are paramount for safety and compliance.

  • Choose a Compatible Container: The container must be made of a material compatible with all chemicals in the waste mixture. The best option is often the original, empty manufacturer's container[1]. Glass or polyethylene containers are generally suitable. Ensure the container is in good condition, free of leaks, and has a tightly sealing cap[1].

  • Label the Container Correctly: Improperly labeled containers are a major compliance issue. Before adding any waste, affix a hazardous waste label provided by your institution's Environmental Health & Safety (EHS) department. The label must include:

    • The words "Hazardous Waste" (or equivalent).

    • The full, unabbreviated names of all chemical constituents, including solvents.

    • The percentage or concentration of each component.

    • The specific hazard characteristics (e.g., Flammable, Toxic).

    • The date when the first drop of waste was added (the "accumulation start date")[9].

Laboratories are permitted to store hazardous waste in designated areas at or near the point of generation, known as Satellite Accumulation Areas (SAA)[2].

  • Secure Storage: Keep the waste container tightly capped at all times, except when adding waste[8].

  • Designated Location: Store the container in your lab's designated SAA. This area must be under the control of laboratory personnel.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills[8]. This is especially important for liquid waste.

Never dispose of chemical waste by evaporation in a fume hood or by pouring it down the drain[1][6][10].

  • Request Pickup: Once the container is full or has reached your institution's time limit for accumulation (typically 6-12 months), submit a chemical waste collection request to your EHS department[1][3].

  • Handling Empty Containers: An empty container that held this compound can be disposed of as regular trash only after it has been triple-rinsed with a suitable solvent[1][8]. The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste[1]. After rinsing, deface or remove all chemical labels before disposal[1][8].

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is crucial.

  • Alert Personnel: Notify others in the immediate area.

  • Ensure Safety: If the spill involves a flammable solvent, eliminate all ignition sources. Ensure adequate ventilation.

  • Wear PPE: Don appropriate PPE before cleaning the spill.

  • Contain and Absorb: For liquid spills, use a chemical spill kit with absorbent pads or other inert material. For solid spills, carefully sweep up the material to avoid generating dust[11].

  • Collect Waste: Place all contaminated absorbent materials and collected solids into a suitable container for disposal. Label it as hazardous waste, listing all chemical components, and manage it according to the protocol above[12].

  • Decontaminate: Clean the spill area thoroughly.

Quick Reference and Visual Workflow

For ease of use, the key operational parameters and a logical workflow for disposal are summarized below.

Summary of Disposal Parameters
ParameterGuidelineRationale & Reference
Required PPE Safety Goggles, Lab Coat, Chemical-Resistant GlovesTo prevent accidental exposure to skin and eyes during handling.[4][6]
Waste Classification Non-Halogenated Organic Solid or Liquid WasteBased on typical solvents used and the non-hazardous nature of the solute. Segregation is key for proper disposal.[8]
Compatible Containers Original Manufacturer's Bottle, Glass, or PolyethylenePrevents degradation of the container and potential leaks. Must have a tightly sealing cap.[1]
Labeling Use EHS-provided "Hazardous Waste" tag with full chemical names, concentrations, and accumulation date.Ensures compliance with EPA and DOT regulations and informs waste handlers of the contents.[9][13]
Storage Location Designated and marked Satellite Accumulation Area (SAA) with secondary containment.Prevents spills from spreading and keeps waste organized and secure.[2][8]
Prohibited Actions DO NOT pour down the drain. DO NOT evaporate. DO NOT mix with incompatible waste streams.Protects water systems, prevents release of vapors, and avoids dangerous chemical reactions.[1][6][10]
Disposal Decision Workflow

The following diagram illustrates the decision-making process for handling waste containing this compound.

G cluster_form 1. Characterize Waste Form cluster_contain 2. Contain & Label cluster_store 3. Accumulate & Store cluster_dispose 4. Final Disposal start Waste Generation: 1,2-Di-O-isopropylidene- 3-O-methyl-D-ribofuranose form_q What is the physical form? start->form_q solid Pure Solid or Contaminated Solid Waste form_q->solid Solid liquid Liquid Solution (e.g., in Ethyl Acetate) form_q->liquid Liquid labware Contaminated Labware (Glassware, Syringes) form_q->labware Labware container_solid Collect in a labeled, compatible solid waste container. solid->container_solid container_liquid Collect in a labeled, compatible liquid waste container with cap. liquid->container_liquid container_labware Segregate Sharps vs. Non-Sharps. Use appropriate puncture-proof (sharps) or plastic-lined (glass) containers. labware->container_labware labeling Ensure label includes: - Full Chemical Names & % - Accumulation Start Date - Hazard Information container_solid->labeling container_liquid->labeling container_labware->labeling saa Store capped container in designated Satellite Accumulation Area (SAA) with secondary containment. labeling->saa pickup Request pickup from Environmental Health & Safety (EHS). saa->pickup

Caption: Decision workflow for proper disposal of this compound waste.

References

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